molecular formula C27H37ClN2 B044989 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride CAS No. 250285-32-6

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

カタログ番号: B044989
CAS番号: 250285-32-6
分子量: 425.0 g/mol
InChIキー: AVJBQMXODCVJCJ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as this compound, is a useful research compound. Its molecular formula is C27H37ClN2 and its molecular weight is 425.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBQMXODCVJCJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370572
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250285-32-6
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPr·HCl, is a pivotal precursor to one of the most versatile N-heterocyclic carbene (NHC) ligands used in modern organometallic chemistry and catalysis.[1][2][3] Its bulky 2,6-diisopropylphenyl substituents provide exceptional steric shielding to the metal center, enhancing catalyst stability and selectivity.[1][4] This technical guide provides a comprehensive overview of IPr·HCl, including its physicochemical properties, detailed synthesis protocols, and its application in key catalytic transformations, such as Suzuki-Miyaura cross-coupling and Grubbs-catalyzed olefin metathesis.

Physicochemical and Spectroscopic Data

IPr·HCl is a white to off-white crystalline powder that is hygroscopic and should be stored under an inert atmosphere.[4][5] While slightly soluble in water, it shows good solubility in organic solvents like methanol.[4][6]

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
CAS Number250285-32-6[4][5][7][8]
Molecular FormulaC₂₇H₃₇ClN₂[4][7][8][9]
Molecular Weight425.05 g/mol [7][8][9]
Melting Point278 °C (decomposition)[4][5]
AppearanceWhite to off-white powder/crystal[3][4][9]
SolubilitySlightly soluble in water, soluble in methanol[4][6]
SensitivityHygroscopic[4]
Table 2: NMR Spectroscopic Data
NucleusSolventChemical Shift (δ) in ppm
¹H NMRCDCl₃11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)
¹³C NMRCDCl₃141, 139, 134, 130.5, 129.8, 124, 21, 17.8
¹³C NMRDMSO-d₆144.1, 133.8, 132.3, 131.2, 123.9, 123.4, 29.8, 25.5, 24.0

Synthesis of IPr·HCl: A Detailed Experimental Protocol

The synthesis of IPr·HCl is typically a two-step process involving the initial formation of a diimine intermediate, followed by cyclization.[4][5]

Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
  • To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), a 40 wt% aqueous solution of glyoxal (19 mL, 170 mmol), and formic acid (1 mL).[1][10][11]

  • Stir the resulting mixture at room temperature for 3 hours.[1][10][11]

  • A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.[1][10]

  • Dry the precipitate under vacuum overnight to yield the diimine product.[1][10]

Step 2: Cyclization to form this compound
  • In a 5 L round-bottom flask, dissolve the dried diimine from Step 1 (200 g, 532 mmol) in ethyl acetate (2 L). Stir until all the solid has dissolved.[1][10]

  • Cool the solution to 0 °C in an ice bath.[1][10]

  • In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (20.7 g, 690 mmol) in 4N HCl in dioxane (212 mL, 851 mmol). Stir this solution for 10 minutes.[1][10]

  • Add the paraformaldehyde/HCl solution to the cooled diimine solution.[1][10]

  • Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.[1][10]

  • Collect the precipitate by filtration. Dissolve the solid in methanol (200 mL) and add sodium bicarbonate (15.0 g) portion-wise until gas evolution ceases.[1]

  • Stir the mixture for 1 hour, then remove the solids by filtration.[1][10]

  • Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[10]

  • Collect the final product by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl as a white powder.[10]

G cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Cyclization and Purification A 2,6-diisopropylaniline D Stir at RT for 3h A->D B Glyoxal (40% aq.) B->D C Methanol, Formic Acid C->D E Filter and wash with cold Methanol D->E F Dry under vacuum E->F G Diimine Intermediate F->G H Dissolve Diimine in Ethyl Acetate G->H Product from Step 1 I Cool to 0°C H->I K Stir at RT for 2h I->K J Paraformaldehyde in 4N HCl/dioxane J->K L Filter precipitate K->L M Dissolve in Methanol, add NaHCO3 L->M N Filter solids M->N O Reprecipitate with Diethyl Ether N->O P Filter and dry O->P Q IPr·HCl P->Q

Figure 1: Experimental workflow for the synthesis of IPr·HCl.

Applications in Catalysis

IPr·HCl is the precursor to the IPr ligand, a bulky NHC that has revolutionized the field of catalysis. The IPr ligand is used to stabilize metal centers in a variety of catalytic reactions, leading to increased activity and stability of the resulting catalysts.[1][4]

Suzuki-Miyaura Cross-Coupling

Palladium-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids.[4][6][12] The bulky IPr ligand promotes the reductive elimination step and prevents catalyst decomposition.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)(IPr) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(IPr) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(IPr) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Grubbs-Catalyzed Olefin Metathesis

The second-generation Grubbs catalyst and the Hoveyda-Grubbs catalyst incorporate an NHC ligand, often IPr, in place of a phosphine ligand.[13][14] This modification significantly enhances the catalyst's activity and stability, making it one of the most powerful tools for the formation of carbon-carbon double bonds via olefin metathesis.[13][14]

Grubbs_Cycle Ru_Carbene [Ru]=CH-R (IPr Ligand) Alkene_Coordination [2+2] Cycloaddition Ru_Carbene->Alkene_Coordination R'-CH=CH-R' Metallacyclobutane Metallacyclobutane Intermediate Alkene_Coordination->Metallacyclobutane Retro_Cycloaddition Retro [2+2] Cycloaddition Metallacyclobutane->Retro_Cycloaddition New_Alkene_Product R-CH=CH-R' Retro_Cycloaddition->New_Alkene_Product New_Ru_Carbene [Ru]=CH-R' Retro_Cycloaddition->New_Ru_Carbene New_Ru_Carbene->Alkene_Coordination R'-CH=CH-R'

Figure 3: Simplified catalytic cycle for Grubbs-catalyzed olefin metathesis.

Safety and Handling

IPr·HCl is classified as a hazardous substance.[12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][15][16]

Table 3: Hazard and Precautionary Statements
Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water/soap
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][16]

Conclusion

This compound is a cornerstone molecule in the field of organometallic catalysis. Its role as a precursor to the IPr ligand has enabled significant advancements in cross-coupling reactions and olefin metathesis, impacting fields from organic synthesis to materials science and drug development. A thorough understanding of its properties, synthesis, and catalytic applications is essential for researchers and scientists working at the forefront of chemical innovation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPrHCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPrHCl. IPrHCl is a crucial precursor to one of the most versatile and widely used N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1][2] Its stability, steric bulk, and straightforward synthesis have made it an indispensable tool in the development of novel catalytic transformations.[1][2]

Physical Properties

IPrHCl is typically a white to off-white or tan crystalline powder.[3][4] It is known to be hygroscopic, meaning it can absorb moisture from the air.[3][5] A dried sample stored in the open air has been observed to absorb approximately 0.5 molar equivalents of water, which can be removed by heating.[5]

Table 1: Physical Properties of IPrHCl

PropertyValue
Appearance White to orange to brown solid/powder[3][4]
Molecular Formula C₂₇H₃₇ClN₂[3]
Molar Mass 425.05 g/mol [3][6]
Melting Point 278 °C (decomposes)[3][6]
Solubility Slightly soluble in water; soluble in ethanol[3]
Hygroscopicity Hygroscopic[3][5]

Chemical Properties

IPrHCl is an imidazolium salt that serves as a stable precursor to the IPr ligand, an N-heterocyclic carbene. The acidity of the proton at the C2 position of the imidazolium ring is a key chemical feature, though a specific pKa value is not widely reported in the literature. Deprotonation at this position, typically with a base, generates the free carbene, which is a strong σ-donor and can be used to form highly stable and catalytically active metal complexes.[1][2]

Table 2: Chemical and Spectroscopic Data of IPrHCl

PropertyData
CAS Number 250285-32-6[3]
¹H NMR (CDCl₃) The chemical shift of the imidazolium proton (NCHN) is reported to be around 10.0 ppm.[7] Another source reports a downfield signal at 10.04 ppm for the NCHN proton, indicating the formation of the imidazolium salt.[7]
¹³C NMR The ¹³C NMR spectrum provides confirmation of the structure. While specific shifts can vary with the solvent, the key resonances for the aromatic and isopropyl groups are characteristic.
Infrared (IR) Spectroscopy The IR spectrum of IPrHCl shows characteristic C-H stretching vibrations from the aromatic and isopropyl groups. Changes in the FT-IR spectra upon reaction, for instance with a metal and a base, can be used to monitor the formation of the NHC-metal complex.[2] Key regions of interest include C-H stretching (around 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and the fingerprint region which contains numerous C-H bending vibrations.

Experimental Protocols

The synthesis of IPrHCl is well-established and can be performed on a large scale.[2] The most common and efficient method involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source, such as chlorotrimethylsilane (TMSCl).[8]

Detailed Synthesis Protocol for IPrHCl [8]

  • Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene

    • To a warmed (50°C) solution of 2,6-diisopropylaniline (1 mol) and a catalytic amount of acetic acid in methanol, a solution of glyoxal (40% in water, 0.5 mol) in methanol is added with vigorous stirring.

    • An exothermic reaction occurs, and the product begins to crystallize.

    • The mixture is stirred for several hours at room temperature.

    • The resulting yellow precipitate is collected by filtration, washed with methanol, and dried under vacuum.

  • Step 2: Synthesis of IPrHCl

    • A round bottom flask is charged with the 1,4-bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene (1 equivalent) and ethyl acetate. The mixture is heated to 70°C.

    • Paraformaldehyde (approximately 1 equivalent) is added to the solution.

    • A solution of chlorotrimethylsilane (TMSCl) (approximately 1 equivalent) in ethyl acetate is added dropwise with vigorous stirring over a period of about 45 minutes.

    • The resulting yellow suspension is stirred at 70°C for 2 hours.

    • After cooling, the suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether.

    • The solid is dried to yield IPrHCl as a colorless microcrystalline powder with a typical yield of around 81%.[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product 2,6-diisopropylaniline 2,6-diisopropylaniline Step1 Step 1: Diazabutadiene Formation 2,6-diisopropylaniline->Step1 Glyoxal Glyoxal Glyoxal->Step1 Paraformaldehyde Paraformaldehyde Step2 Step 2: Imidazolium Salt Formation Paraformaldehyde->Step2 TMSCl TMSCl TMSCl->Step2 Diazabutadiene 1,4-Bis(2,6-diisopropylphenyl) -1,4-diaza-butadiene Step1->Diazabutadiene IPrHCl IPrHCl Product Step2->IPrHCl Diazabutadiene->Step2

Caption: Workflow for the two-step synthesis of IPrHCl.

IPrHCl is the precursor to the IPr ligand, which is widely used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The following diagram illustrates the generally accepted catalytic cycle for this reaction using a Pd-IPr catalyst.

Suzuki_Miyaura_Cycle Pd(0)-IPr Pd(0)-IPr (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)-IPr->Oxidative_Addition Ar-X Pd(II)_Intermediate1 Pd(II)-IPr Intermediate (Ar-Pd-X) Oxidative_Addition->Pd(II)_Intermediate1 Transmetalation Transmetalation Pd(II)_Intermediate1->Transmetalation Ar'-B(OR)₂ Base Pd(II)_Intermediate2 Pd(II)-IPr Intermediate (Ar-Pd-Ar') Transmetalation->Pd(II)_Intermediate2 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate2->Reductive_Elimination Reductive_Elimination->Pd(0)-IPr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

discovery and history of IPrHCl as an NHC precursor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of IPrHCl as an N-Heterocyclic Carbene (NHC) Precursor

Introduction

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability have led to the development of highly active and stable catalysts for a wide range of chemical transformations. Among the vast library of NHCs, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is one of the most successful and widely utilized. This technical guide provides a comprehensive overview of the discovery and history of its essential precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), from its initial synthesis to the development of highly efficient synthetic protocols.

Discovery and Historical Context

The journey to IPrHCl is rooted in the broader history of stable carbenes. While the synthesis of the first NHC-metal complexes dates back to the work of Wanzlick and Öfele in the 1960s, the field was revolutionized by the isolation of the first stable free carbene, a phosphinocarbene, by Bertrand in 1989, followed by Arduengo's isolation of the first stable N-heterocyclic carbene, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), in 1991.

The IPr ligand, and by extension its precursor IPrHCl, was first introduced by the research group of Steven P. Nolan in 1999.[1][2][3] This development was driven by the search for sterically demanding and electron-rich ligands to improve the efficacy of palladium catalysts in cross-coupling reactions.[1] The initial synthesis of IPrHCl was a significant adaptation of a general protocol developed by Arduengo for other imidazolium salts.[3] It was found that the one-pot synthesis methods that were effective for less bulky NHC precursors were largely inefficient for the sterically hindered IPrHCl.[1]

The original synthetic route developed by Nolan and coworkers involved a two-step process:

  • Formation of a diazabutadiene: The condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal.

  • Cyclization: The reaction of the resulting diazabutadiene with paraformaldehyde and anhydrous hydrochloric acid (from a solution in dioxane) in toluene.[1][4]

This initial method, while successful, provided a modest yield of 47%.[4]

Evolution of Synthetic Protocols

Recognizing the growing importance of the IPr ligand in catalysis, efforts were made to develop more efficient and scalable syntheses for IPrHCl. A significant breakthrough was the development of a modified protocol that utilized chlorotrimethylsilane (TMSCl) as a chloride source and ethyl acetate as the solvent.[4] This improved method offers several advantages, including higher yields, milder reaction conditions, and easier product isolation. The product precipitates from the reaction mixture as a microcrystalline powder, simplifying purification.[4] This robust protocol has been reported to provide IPrHCl in yields as high as 81%.[4][5]

A proposed mechanism for the cyclization reaction involves the initial formation of an iminium salt from the diazadiene, formaldehyde, and HCl (or TMSCl).[4] Subsequent loss of HCl is thought to generate an imino-azomethine ylide, which then undergoes a 1,5-dipolar electrocyclization to form an oxy-imidazoline intermediate.[4] Elimination of the oxygen-containing group then yields the final imidazolium salt, IPrHCl.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of IPrHCl, based on the improved, high-yield methodology.

Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

This procedure outlines the synthesis of the diazadiene intermediate.

  • Reagents:

    • 2,6-diisopropylaniline (1.0 mol)

    • Glyoxal (40% aqueous solution, 0.5 mol)

    • Methanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • A solution of 2,6-diisopropylaniline (1.0 mol) and a catalytic amount of acetic acid (e.g., 1 mL) in methanol is warmed to approximately 50°C with vigorous stirring.[3][4]

    • A solution of glyoxal (0.5 mol) in methanol is added dropwise to the warmed aniline solution.[3][4]

    • An exothermic reaction occurs, and the product begins to crystallize.[3][4]

    • The mixture is stirred for several hours (e.g., 10 hours) at room temperature.[3][4]

    • The resulting yellow crystalline solid is collected by filtration and washed with cold methanol until the filtrate is colorless.[3][4]

    • The product is dried under vacuum to yield the pure diazadiene. A typical yield for this step is around 89%.[4]

Synthesis of this compound (IPrHCl)

This procedure describes the cyclization of the diazadiene to form IPrHCl.

  • Reagents:

    • N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equivalent)

    • Paraformaldehyde (1.0-1.1 equivalents)

    • Chlorotrimethylsilane (TMSCl) (1.0 equivalent)

    • Ethyl acetate

  • Procedure:

    • A round-bottom flask is charged with ethyl acetate and heated to 70°C.[3][4]

    • The diazadiene (1.0 eq) and paraformaldehyde (1.0-1.1 eq) are added to the heated solvent.[3][4]

    • A solution of TMSCl (1.0 eq) in ethyl acetate is added dropwise to the vigorously stirred mixture over a period of approximately 45 minutes.[3][4]

    • The resulting yellow suspension is stirred at 70°C for an additional 2 hours.[3][4]

    • The reaction mixture is then cooled (e.g., to 10°C in an ice bath), and the resulting precipitate is collected by filtration.[3][4]

    • The solid is washed with ethyl acetate and tert-butyl methyl ether and then dried to a constant weight to afford IPrHCl as a colorless microcrystalline powder.[3] A typical yield for this step is approximately 81%.[4]

Quantitative Data

The physical, chemical, and spectroscopic properties of IPrHCl are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₃₇ClN₂[1]
Molecular Weight 425.06 g/mol [1]
Appearance White to off-white crystalline powder[1][6]
Melting Point 278°C (with decomposition)[1]
Solubility Slightly soluble in water, soluble in methanol[1]
¹H NMR (CDCl₃, 400 MHz) δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)[7]
¹³C NMR (CDCl₃, 125 MHz) δ 153.8, 152.7, 151.2, 146.7, 135.0, 130.3, 129.1, 128.8, 126.7, 125.1, 124.5, 124.0, 120.2, 28.7, 26.3, 23.2[5]
Crystal Structure To date, a crystal structure for IPrHCl has not been widely reported in the literature. However, numerous crystal structures of its deprotonated form (IPr) complexed to various metals have been determined.

Visualizations

The following diagrams illustrate the synthetic pathways for IPrHCl and the overall workflow for its use as an NHC precursor.

Synthesis_of_Diazadiene cluster_reactants Reactants cluster_process Process cluster_product Product 2_6_diisopropylaniline 2,6-diisopropylaniline (2 eq) Condensation Condensation (MeOH, Acetic Acid, 50°C) 2_6_diisopropylaniline->Condensation Glyoxal Glyoxal (1 eq) Glyoxal->Condensation Diazadiene N,N'-bis(2,6-diisopropylphenyl) -1,4-diaza-1,3-butadiene Condensation->Diazadiene Synthesis_of_IPrHCl cluster_reactants Reactants cluster_process Process cluster_product Product Diazadiene Diazadiene (1 eq) Cyclization Cyclization (Ethyl Acetate, 70°C) Diazadiene->Cyclization Paraformaldehyde Paraformaldehyde (1.1 eq) Paraformaldehyde->Cyclization TMSCl TMSCl (1 eq) TMSCl->Cyclization IPrHCl IPrHCl Cyclization->IPrHCl Overall_Workflow Start Starting Materials (Aniline, Glyoxal, etc.) Synthesis_IPrHCl Synthesis of IPrHCl Start->Synthesis_IPrHCl Deprotonation Deprotonation (e.g., with a base) Synthesis_IPrHCl->Deprotonation Free_Carbene Free IPr Carbene Deprotonation->Free_Carbene Metal_Complexation Metal Complexation Free_Carbene->Metal_Complexation Catalyst IPr-Metal Catalyst Metal_Complexation->Catalyst

References

Technical Guide: 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (CAS No. 250285-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties, primary applications, and experimental protocols related to 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, a key precursor in modern catalysis and a compound of interest for its biological activities.

Core Properties

This compound, commonly known as IPr·HCl, is an organic salt that serves as a stable precursor to a widely used N-heterocyclic carbene (NHC) ligand.[1][2][3] Its bulky 2,6-diisopropylphenyl substituents provide significant steric protection and enhance the stability of the corresponding carbene and its metal complexes.[2][3]

Chemical and Physical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 250285-32-6[4][5]
Molecular Formula C₂₇H₃₇ClN₂[4][5]
Molecular Weight 425.05 g/mol [5][6]
Appearance White to light yellow or light orange powder/crystal[1][4][7]
Melting Point 278 °C (decomposes)[4][8]
Solubility Soluble in methanol; slightly soluble in water[1][4][7]
Purity Typically ≥97%[6]
Structural Information
IdentifierValueReference
InChI 1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1
SMILES [Cl-].CC(C)c1cccc(C(C)C)c1-n2cc--INVALID-LINK---c3c(cccc3C(C)C)C(C)C

Primary Uses and Applications

The predominant application of this compound is as a precursor to N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1][2][3] These NHC ligands are integral to a variety of metal-catalyzed reactions.[2]

  • Catalyst Precursor : It is a stable and efficient precursor for the "IPr" NHC ligand, which is used in metal-catalyzed reactions such as cross-coupling (including Suzuki-Miyaura and Kumada coupling), hydrogenation, and olefin metathesis.[2][3][4][9] The resulting metal-carbene complexes, particularly with ruthenium, palladium, nickel, and copper, are valued for their high efficiency and stability.[1][2]

  • Organometallic Synthesis : This compound is extensively used in the preparation of well-defined metal complexes, which are crucial for the industrial-scale synthesis of fine chemicals and pharmaceuticals.[2]

  • Materials Science : It serves as a building block in the design of functional materials, ionic liquids, coordination polymers, and metal-organic frameworks (MOFs).[2][3]

  • Pharmaceutical and Biological Research : Recent studies have shown that this compound exhibits antiparasitic properties, particularly against Trypanosoma cruzi, the agent causing Chagas disease.[4][] Its mechanism is believed to involve the disruption of the parasite's redox balance.[4] It has also been investigated for its antimalarial potential.[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a catalytic reaction are provided below.

Synthesis of this compound

A common and efficient protocol for the preparation of this compound involves a two-step process.[4]

Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

  • To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol), and formic acid (1 mL).[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Collect the resulting yellow precipitate by filtration and wash it with cold methanol.[1]

  • Dry the precipitate under vacuum overnight to yield the diazabutadiene intermediate.[1]

Step 2: Cyclization to form the Imidazolium Chloride

  • In a 5 L round-bottom flask, dissolve the dried diazabutadiene intermediate (200 g, 532 mmol) in ethyl acetate (2 L) with stirring.[1]

  • Cool the solution to 0°C.[1]

  • An alternative optimized protocol suggests reacting the diazabutadiene with paraformaldehyde and chlorotrimethylsilane in ethyl acetate at 70°C for 2 hours, which has been reported to achieve yields up to 90%.[4][12]

  • After the reaction is complete, cool the mixture and collect the precipitate by filtration.[12]

  • To purify, dissolve the precipitate in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir for 1 hour or until gas evolution ceases.[1]

  • Remove the solids by filtration.[1]

  • Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[1]

  • Collect the final product by filtration, wash with diethyl ether, and dry under vacuum to obtain a white powder.[1]

Application in a Catalytic Reaction: Cycloaddition of CO₂ to Epoxides

This protocol describes a typical application of this compound as a catalyst component.[13]

  • Dry a 50 mL flask in an oven and then purge it with carbon dioxide (CO₂) under atmospheric pressure three times.[13]

  • To the flask, add this compound (149 mg, 0.35 mmol), potassium carbonate (K₂CO₃, 48 mg, 0.35 mmol), and zinc bromide (ZnBr₂, 79 mg, 0.35 mmol).[13]

  • Inject 1,2-epoxyethylbenzene (2.1 mg, 17.5 mmol) and dimethyl sulfoxide (DMSO, 10 mL) into the flask.[13]

  • Supply CO₂ to the reaction via a balloon.[13]

  • Stir the reaction mixture at 80°C for 24 hours.[13]

  • After cooling, add water (200 mL) to the reaction mixture.[13]

  • Extract the mixture with dichloromethane (CH₂Cl₂, 3 x 20 mL).[13]

  • Filter the combined organic layers through a silica plug and concentrate under vacuum to yield the product, 4-phenyl-1,3-dioxolan-2-one.[7][13]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key roles and mechanisms of action for this compound.

Role as an N-Heterocyclic Carbene (NHC) Precursor in Catalysis

This workflow demonstrates the generation of the active NHC ligand and its subsequent coordination to a metal center to form a catalyst for cross-coupling reactions.

NHC_Catalyst_Formation IPrHCl IPr·HCl (CAS 250285-32-6) IPr_Carbene Free IPr Carbene (Active Ligand) IPrHCl->IPr_Carbene Deprotonation Base Base (e.g., NaH, KOtBu) Base->IPr_Carbene Catalyst IPr-Metal Complex (Active Catalyst) IPr_Carbene->Catalyst Coordination Metal_Precursor Metal Precursor (e.g., Pd(OAc)₂) Metal_Precursor->Catalyst Product Coupled Product Catalyst->Product Catalytic Cycle Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->Product

Caption: Formation of an active NHC-metal catalyst from IPr·HCl.

Proposed Antiparasitic Mechanism of Action

This diagram illustrates the hypothesized mechanism by which this compound exerts its effect on parasites like Trypanosoma cruzi.

Antiparasitic_Mechanism IPrHCl IPr·HCl Parasite Parasite Cell (e.g., T. cruzi) IPrHCl->Parasite Enters Disruption Disruption of Redox Balance IPrHCl->Disruption Causes Redox_Balance Normal Redox Balance Oxidative_Stress Increased Oxidative Stress Disruption->Oxidative_Stress Cell_Death Parasite Cell Death Oxidative_Stress->Cell_Death

Caption: Disruption of parasite redox balance by IPr·HCl.

References

Introduction: The Rise of a Privileged Ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Mechanism of Action for IPr-Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the exceptional stability they confer upon metal centers.[1][2] Among the vast array of NHCs developed, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has secured a privileged position.[2][3] Since its introduction by the Nolan group in 1999, the IPr ligand has become a benchmark, prized for its remarkable balance of steric bulk and electron-donating characteristics, which has proven optimal for a wide spectrum of catalytic transformations.[2][3]

The core of the IPr ligand's efficacy lies in its unique architecture. The bulky 2,6-diisopropylphenyl "wingtip" groups create a sterically hindered environment around the metal center. This steric shielding is crucial for stabilizing reactive intermediates and preventing catalyst decomposition pathways, such as bimolecular reactions, thereby increasing catalyst longevity and turnover numbers.[4] Concurrently, the carbene center is a powerful σ-donor, which enhances the electron density at the metal, facilitating key steps in catalytic cycles, such as oxidative addition.[5] This guide provides a detailed examination of the mechanism of action for IPr-derived catalysts, supported by quantitative data, experimental protocols, and visualizations of key pathways.

Core Mechanism of Action

The function of an IPr-derived catalyst is fundamentally linked to the ligand's influence on the elementary steps of a catalytic cycle. In the context of palladium-catalyzed cross-coupling reactions, which are vital in drug development, the IPr ligand modulates the key steps of oxidative addition, transmetalation, and reductive elimination.

  • Precatalyst Activation: Most IPr-Pd catalysts are introduced as stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. Common precatalyst families include the (allyl)Pd(IPr)Cl and PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) types. The activation pathway is critical to the overall efficiency of the reaction. For (allyl)Pd(IPr)Cl systems, activation in the presence of an alcohol and a base is a common and efficient pathway to generate the active monoligated Pd(0) species.[3][6][7] The nature of the allyl group (e.g., cinnamyl, indenyl) can significantly affect the rate of this reduction.[6][8] The PEPPSI-IPr precatalyst is known for its remarkable air and moisture stability, and its activation is typically accomplished under the reaction conditions by an organometallic reagent or a β-hydride-containing solvent.

  • Oxidative Addition: The strong electron-donating nature of the IPr ligand increases the electron density on the Pd(0) center, which generally accelerates the rate-limiting oxidative addition of the aryl halide (Ar-X) to the metal.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the aryl group from an organoboron reagent is transferred to the palladium center. The steric bulk of the IPr ligand can influence this step, and a careful balance is needed to allow substrate approach without compromising stability.

  • Reductive Elimination: This is the final, product-forming step where the two coupled fragments are expelled from the metal center, regenerating the active Pd(0) catalyst. The steric hindrance imposed by the IPr ligand is widely considered to promote this step, preventing undesired side reactions and accelerating catalyst turnover.[5]

Data Presentation: Quantifying Ligand Effects

The selection of an NHC ligand is a critical parameter in catalyst design. The steric and electronic properties of ligands are quantified to enable rational catalyst selection. The IPr ligand is often benchmarked against other common NHCs like IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and their saturated (S) analogues (SIMes, SIPr).

Table 1: Comparison of Steric and Electronic Parameters for Common NHC Ligands

Ligand%Vbur (Percent Buried Volume)aTEP (Tolman Electronic Parameter, cm-1)bKey Characteristics
IPr 45.5[5]2050[5]Strong σ-donor, significant steric bulk.[5]
IPr *50.4[5]2052.7[5]More sterically demanding than IPr.[5]
IMes 37.9[5]2051[5]Strong σ-donor, moderate steric bulk.[5]
SIPr --Saturated (imidazolidin-2-ylidene) backbone, often more electron-donating than IPr.[2][9]
ICy --Alkyl-substituted, strong σ-donor.[5]
  • aPercent buried volume quantifies the steric bulk of the ligand around the metal center.[5]

  • bThe Tolman Electronic Parameter is determined from the C-O stretching frequency of a metal-carbonyl complex; a lower value indicates stronger electron donation.[5]

Table 2: Representative Performance of [IPr#-PEPPSI] in Suzuki-Miyaura Cross-Coupling

The following data illustrates the broad applicability of a modern, sterically demanding IPr-derived catalyst in the Suzuki-Miyaura coupling of various aryl chlorides.

EntryAryl ChlorideArylboronic AcidBaseSolventYield (%)
14-ChlorotoluenePhenylboronic acidNaOHEtOH95[10]
24-ChloroanisolePhenylboronic acidNaOHEtOH96[10]
32-ChlorotoluenePhenylboronic acidNaOHEtOH92[10]
41-Chloro-4-nitrobenzenePhenylboronic acidNaOHEtOH85[10]

Conditions: 1.0 mol% [IPr#-PEPPSI], 2.0 equiv. boronic acid, 3.0 equiv. NaOH, EtOH (0.25 M), room temperature, 16 h.[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of catalytic science. Below are representative protocols for the synthesis of a common IPr-Pd precatalyst and its application in a gold-catalyzed reaction.

Protocol 1: Synthesis of [(IPr)AuCl]

This protocol describes the synthesis of a versatile and stable gold(I) chloride complex bearing the IPr ligand, which is highly effective for alkyne hydration.

Materials:

  • (IPr)HBF₄ (Imidazolium salt)

  • Potassium tert-butoxide (KOtBu)

  • (Dimethyl sulfide)gold(I) chloride (AuCl(SMe₂))

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add (IPr)HBF₄ (1.0 equiv) and KOtBu (1.1 equiv) to a Schlenk flask.

  • Add anhydrous THF to the flask and stir the resulting suspension at room temperature for 1 hour to generate the free carbene in situ.

  • In a separate Schlenk flask, dissolve AuCl(SMe₂) (1.0 equiv) in anhydrous THF.

  • Slowly add the solution of AuCl(SMe₂) to the suspension of the free carbene at room temperature.

  • Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/pentane) to afford pure [(IPr)AuCl] as a white solid.

  • The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: IPrAuCl-Catalyzed Hydration of a Terminal Alkyne

This procedure details the use of [(IPr)AuCl] for the efficient and regioselective conversion of a terminal alkyne to a methyl ketone.[1]

Materials:

  • [(IPr)AuCl] catalyst

  • Terminal alkyne (e.g., Phenylacetylene)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk tube or sealable vial

  • Magnetic stirrer and heating plate

  • Ethyl acetate, brine, anhydrous sodium sulfate for workup

  • Silica gel for chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add [(IPr)AuCl] (e.g., 6.2 mg, 0.01 mmol, 1 mol%).[1]

  • Add the terminal alkyne (e.g., Phenylacetylene, 102 mg, 1.0 mmol, 1.0 equiv).[1]

  • Add anhydrous 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).[1]

  • Seal the tube and place it in a preheated oil bath at 80 °C.[1]

  • Stir the reaction mixture vigorously for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.[1]

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).[1]

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate eluent) to yield the pure methyl ketone (e.g., Acetophenone).[1]

Mandatory Visualizations

Diagrams created using Graphviz clarify complex mechanistic pathways and workflows.

Catalytic_Cycle_Suzuki General Catalytic Cycle for Pd(IPr)-Catalyzed Suzuki-Miyaura Coupling pd0 Pd(0)(IPr) oa_complex Ar-Pd(II)(IPr)-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(IPr)-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-Ar' trans_complex->product center_node start_reagents Ar-X start_reagents->oa_complex boronic_reagent Ar'B(OR)2 boronic_reagent->trans_complex base_reagent Base base_reagent->trans_complex

Caption: General catalytic cycle for a Pd(IPr)-catalyzed Suzuki-Miyaura cross-coupling reaction.

Precatalyst_Activation Alcohol-Mediated Activation of an (allyl)Pd(IPr)Cl Precatalyst precatalyst (η³-allyl)Pd(II)(IPr)Cl alkoxide_intermediate {(η³-allyl)Pd(II)(IPr)(OR)} precatalyst->alkoxide_intermediate Ligand Exchange (Alcohol/Base) pd0_species Pd(0)(IPr) alkoxide_intermediate->pd0_species β-Hydride Elimination & Reductive Elimination byproducts Allene + R'OH + Base·HCl pd0_species->byproducts  Generates alcohol R'OH base Base

Caption: Alcohol-mediated activation pathway for (allyl)Pd(IPr)Cl precatalysts.[6][11]

TEP_Workflow Experimental Workflow for TEP Determination start Synthesize [Ir(COD)Cl]₂ step2 React with IPr ligand to form [Ir(IPr)(COD)Cl] start->step2 step3 Bubble CO gas through solution to form [Ir(IPr)(CO)₂Cl] step2->step3 step4 Acquire Infrared (IR) Spectrum step3->step4 step5 Identify symmetric ν(CO) stretching frequency step4->step5 end Calculate TEP step5->end

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP) of an IPr ligand.[5]

Conclusion

The IPr ligand has profoundly shaped modern organometallic chemistry by providing a robust platform for the development of highly active and stable catalysts. Its mechanism of action is a synergistic interplay of steric and electronic effects that favorably influence every stage of the catalytic cycle, from precatalyst activation to product formation. For researchers in drug discovery and process development, a deep understanding of these mechanisms is paramount. It enables the rational design of experiments, the optimization of reaction conditions, and the troubleshooting of complex chemical transformations, ultimately accelerating the synthesis of novel molecular entities. The continued study of IPr and its derivatives promises to unlock even more efficient and selective catalytic systems for the challenges of modern synthesis.

References

An In-depth Technical Guide to the Electronic and Steric Properties of IPrHCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPrHCl, is a pivotal precursor to one of the most widely utilized N-heterocyclic carbene (NHC) ligands in organometallic chemistry and catalysis.[1] The IPr ligand, derived from IPrHCl, is renowned for its unique combination of steric bulk and strong electron-donating character, which imparts exceptional stability and reactivity to a wide array of metal complexes.[1][2] This technical guide provides a comprehensive overview of the electronic and steric properties of IPrHCl, detailing the experimental protocols for their determination and presenting key data in a structured format to aid researchers in the rational design of catalysts and novel therapeutics.

Synthesis of IPrHCl

The synthesis of IPrHCl is a well-established, robust, and scalable two-step process that begins with the condensation of 2,6-diisopropylaniline with glyoxal to form a diimine intermediate. This is followed by cyclization with a formaldehyde equivalent in the presence of a chloride source.[1][3]

Experimental Protocol: Synthesis of IPrHCl

A widely adopted and efficient protocol for the synthesis of IPrHCl is as follows[3][4]:

Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene

  • To a solution of 2,6-diisopropylaniline (2 equivalents) in methanol, a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of acetic acid are added.

  • The mixture is stirred at room temperature, during which a yellow precipitate of the diimine forms.

  • The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure 1,4-bis-(2,6-diisopropylphenyl)-1,4-diazabutadiene.[3][4]

Step 2: Cyclization to form IPrHCl

  • The synthesized diazadiene and paraformaldehyde (1 equivalent) are suspended in ethyl acetate at an elevated temperature (typically around 70°C).[3][5]

  • A solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in ethyl acetate is added dropwise to the stirred suspension.[3][5]

  • The reaction mixture is stirred for several hours at the same temperature, during which the IPrHCl product precipitates as a colorless microcrystalline powder.[3]

  • After cooling, the solid is collected by filtration, washed with ethyl acetate and tert-butyl methyl ether, and dried under vacuum to yield pure IPrHCl.[4]

Synthesis_Workflow cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Cyclization A 2,6-Diisopropylaniline B Glyoxal (40% in water) C Methanol, Acetic Acid (cat.) D Stir at Room Temperature E 1,4-Bis-(2,6-diisopropylphenyl)- 1,4-diazabutadiene F Paraformaldehyde G Chlorotrimethylsilane (TMSCl) H Ethyl Acetate, 70°C I Stir for 2 hours J IPrHCl

Structural and Steric Properties

The steric bulk of the IPr ligand is a defining feature that plays a crucial role in stabilizing metal centers and influencing the selectivity of catalytic reactions.[2] This steric hindrance is primarily due to the two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring.

Crystal Structure and Hydrogen Bonding

In the solid state, IPrHCl exhibits a dedicated C-H···Cl hydrogen bond between the acidic imidazolium proton (at the C2 position) and the chloride anion.[6] This interaction influences the electronic properties of the imidazolium salt.

Percent Buried Volume (%Vbur)

The most widely accepted method for quantifying the steric bulk of NHC ligands is the percent buried volume (%Vbur).[7] This parameter calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand.[2][7] A larger %Vbur indicates greater steric hindrance.

Experimental Protocol: Determination of Percent Buried Volume

  • Single Crystal X-ray Diffraction: A suitable single crystal of a metal complex containing the IPr ligand is grown. X-ray diffraction analysis is performed to obtain the precise atomic coordinates of the complex.

  • Computational Calculation: The crystallographic information file (CIF) is used as input for specialized software such as SambVca.[3] The software calculates the %Vbur by defining a sphere of a standard radius (typically 3.5 Å) around the metal center and determining the volume occupied by the van der Waals spheres of the ligand atoms within this sphere.

Table 1: Steric Properties of IPr Ligand in Metal Complexes

ParameterValueMetal ComplexComments
Percent Buried Volume (%Vbur) 34.1%(IPr)Pd(py)Cl2Calculated from a DFT optimized structure.[8]
53%(IPr)AuCl A more sterically demanding analogue of IPr.[8]
54.5%(IPr)AgClDemonstrates the significant steric shielding provided by IPr-type ligands.[8]

Note: The %Vbur can vary depending on the metal center, its coordination geometry, and the specific computational method used.

Electronic Properties

The IPr ligand is a strong σ-donor, a property that contributes to the stability of its metal complexes and enhances their catalytic activity.[1] The electronic properties of IPrHCl and the corresponding IPr carbene can be probed using several spectroscopic and computational techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing IPrHCl and assessing its electronic environment. The chemical shift of the acidic imidazolium proton (NCHN) is particularly informative.

Experimental Protocol: NMR Spectroscopy

  • A sample of IPrHCl is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane).

Table 2: NMR Spectroscopic Data for IPrHCl

NucleusChemical Shift (δ) in DMSO-d6 [ppm]Assignment
¹H 10.16 (br. s)NCHN
8.56, 8.55 (s)NCHCHN
7.69 (t)Ar-H
7.53 (d)Ar-H
2.31-2.37 (m)CH(CH3)2
1.26, 1.16 (d)CH(CH3)2
¹³C 144.8NCHN
139.2, 131.9, 130.0, 126.2, 124.6Aromatic & Imidazole C
28.6CH(CH3)2
24.1, 23.1CH(CH3)2

Data obtained from supporting information of a publication.[9] A downfield chemical shift for the NCHN proton is indicative of its acidic nature and the electron-withdrawing effect of the positively charged imidazolium ring.[10][11]

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a quantitative measure of the electron-donating ability of a ligand.[12] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a [LNi(CO)3] or a similar metal-carbonyl complex using infrared (IR) spectroscopy.[12] A lower ν(CO) frequency indicates a stronger electron-donating ligand.

Experimental Protocol: Determination of TEP

  • Synthesis of the Metal-Carbonyl Complex: The IPr carbene (generated in situ from IPrHCl and a base) is reacted with a suitable metal-carbonyl precursor, such as [Ni(CO)4] or an iridium carbonyl complex like [(NHC)Ir(CO)2Cl], to form the corresponding [ (IPr)M(CO)nXm ] complex.[12][13][14]

  • Infrared Spectroscopy: The IR spectrum of the purified metal-carbonyl complex is recorded.

  • Data Analysis: The frequency of the symmetric C-O stretching vibration (A1 mode) is identified and reported as the TEP value in cm-1.

Table 3: Comparative Tolman Electronic Parameters

LigandTEP (νCO, A1 mode) [cm-1]Reference Complex
P(tBu)32056.1[Ni(CO)3L]
IPr *2052.7[Ni(CO)3L]
IMes2051[Ni(CO)3L]

IPr is a more sterically demanding analogue of IPr.[2] The TEP value for IPr is expected to be in a similar range, reflecting its strong electron-donating nature.[2]

Applications in Catalysis and Drug Development

The well-defined steric and electronic properties of the IPr ligand, derived from IPrHCl, have led to its widespread use in a multitude of catalytic applications, including cross-coupling reactions, olefin metathesis, and amination reactions.[1] In the realm of drug development, the structural motifs present in IPrHCl and its derivatives are of interest for their potential biological activities, with some studies showing promising activity against certain pathogens.

Conclusion

IPrHCl is a fundamentally important compound that serves as the gateway to the highly influential IPr N-heterocyclic carbene ligand. Its steric bulk, quantified by the percent buried volume, and its strong electron-donating ability, assessed by NMR spectroscopy and the Tolman Electronic Parameter, are key to its success in stabilizing reactive metal centers and promoting a wide range of catalytic transformations. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers seeking to harness the unique properties of IPrHCl in their scientific endeavors.

References

Technical Guide: Solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used N-heterocyclic carbene (NHC) precursor in organic synthesis and catalysis. Understanding the solubility of this compound is critical for its effective use in various applications, from reaction setup and optimization to purification and formulation.

Core Concepts: Solubility Profile of IPr·HCl

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for IPr·HCl. It is important to note that solubility can be significantly influenced by temperature and the purity of both the solute and the solvent.

SolventTemperatureSolubilityMethod
Dimethyl Sulfoxide (DMSO)60°C (with heating and sonication)100 mg/mLProduct Data Sheet
In Vivo Formulation*Ambient≥ 2.5 mg/mL (Clear Solution)Product Data Sheet

*In Vivo Formulation Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

Qualitative Solubility Data

IPr·HCl exhibits good to moderate solubility in several common organic solvents, facilitating its use in a variety of chemical transformations.

SolventSolubility Description
DichloromethaneGood solubility
ChloroformGood solubility
AcetoneGood solubility
MethanolSoluble
WaterSlightly soluble

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is robust and can be adapted for various organic solvents.

Principle

The gravimetric method involves preparing a saturated solution of the solute (IPr·HCl) in the solvent of interest at a constant temperature. A known volume of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining solid solute is measured, allowing for the calculation of solubility.

Materials and Equipment
  • This compound (IPr·HCl) of known purity

  • Solvent of interest (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Precision analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum oven

Procedure
  • Sample Preparation: Add an excess amount of IPr·HCl to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Temperature Control: Monitor and maintain the temperature of the system to within ±0.1°C throughout the equilibration period.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container.

    • Record the total mass of the container and the solution.

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the IPr·HCl.

    • Dry the remaining solid to a constant weight.

    • Record the final mass of the container with the dried IPr·HCl.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried IPr·HCl / Volume of supernatant withdrawn) x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of IPr·HCl solubility.

G Experimental Workflow for Solubility Determination A Sample Preparation (Excess IPr·HCl in Solvent) B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling of Excess Solid) B->C D Sample Withdrawal & Filtration (Clear Supernatant) C->D E Solvent Evaporation D->E F Gravimetric Analysis (Weighing of Dried Solute) E->F G Solubility Calculation F->G

Caption: Workflow for determining the solubility of IPr·HCl.

Logical Relationship in Solubility-Dependent Processes

The solubility of IPr·HCl is a critical parameter that influences its utility in various chemical processes. The following diagram illustrates this logical relationship.

G Impact of IPr·HCl Solubility on Chemical Processes Solubility Solubility of IPr·HCl in a given solvent Concentration Achievable Catalyst Precursor Concentration Solubility->Concentration Workup Ease of Product Purification & Catalyst Removal Solubility->Workup ReactionRate Reaction Rate & Efficiency Concentration->ReactionRate Outcome Overall Process Viability ReactionRate->Outcome Workup->Outcome

Caption: Influence of IPr·HCl solubility on process outcomes.

An In-depth Technical Guide to the Thermal Stability of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPrHCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), a widely used N-heterocyclic carbene (NHC) precursor in organic synthesis and catalysis. Understanding the thermal properties of IPrHCl is crucial for its proper storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures.

Quantitative Thermal Stability Data

IPrHCl is recognized for its excellent thermal stability, a key attribute for its utility as a catalyst precursor in demanding reaction conditions.[1][2] The primary quantitative data available pertains to its melting point, which is consistently reported as a decomposition temperature, indicating that the compound degrades upon melting.

ParameterValueReference
Melting Point278 °C (with decomposition)
Melting Point250 °C
Physical AppearanceWhite to light yellow or light orange powder/crystal[3]

Note: The discrepancy in the reported melting/decomposition temperatures may arise from different experimental conditions, such as heating rate and purity of the sample.

Thermal Decomposition Mechanism

For imidazolium halides like IPrHCl, the primary thermal decomposition pathway is initiated by the nucleophilic attack of the halide anion on the alkyl or aryl substituents of the imidazolium cation.[2] This leads to the cleavage of the C-N bond, resulting in the formation of a haloalkane (or haloarene) and the corresponding 1-alkyl (or aryl) imidazole.[2] The imidazole ring itself is generally stable and does not tend to decompose under typical thermal analysis conditions.[2]

Experimental Protocols for Thermal Analysis

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for IPrHCl is not extensively published, standardized protocols for the thermal analysis of imidazolium salts and ionic liquids are well-established. These methodologies can be readily applied to IPrHCl to obtain detailed thermal stability profiles.

3.1. Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material by measuring the change in mass as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate for IPrHCl.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Procedure:

  • Sample Preparation: A small sample of IPrHCl (typically 4-8 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina or platinum.[4][5] To ensure the removal of any absorbed water, which is common for imidazolium salts, the sample should be dried under vacuum at an elevated temperature (e.g., 50 °C) overnight prior to analysis.[6]

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[4][7]

  • Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature well above its decomposition point (e.g., 500-600 °C).[4][8] A constant heating rate, typically 5 or 10 °C/min, is applied.[4][5]

  • Data Analysis: The resulting data is a plot of mass loss versus temperature. The Tonset is determined as the temperature at which a significant deviation from the baseline mass is observed. The derivative of the TGA curve (DTG) is used to identify the temperature(s) of the maximum rate of mass loss.[4]

3.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of IPrHCl, and to observe any other thermal transitions.

Instrumentation: A standard differential scanning calorimeter.

Experimental Procedure:

  • Sample Preparation: A small, accurately weighed sample of IPrHCl (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9] For materials that may release gases upon decomposition, a pinhole lid can be used to allow for the controlled release of pressure.

  • Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, to maintain a stable and inert environment.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition range. An initial cooling and subsequent heating cycle can be used to investigate glass transitions and recrystallization behavior.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic melting transition. The area under the melting peak is integrated to calculate the enthalpy of fusion.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like IPrHCl.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Analysis cluster_results Results Sample Obtain IPrHCl Sample Drying Dry Sample Under Vacuum Sample->Drying Weighing Accurately Weigh Sample Drying->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Analyze TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data Analyze DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data DTG_Curve Generate DTG Curve TGA_Data->DTG_Curve Melting_Point Determine Melting Point & Enthalpy of Fusion DSC_Data->Melting_Point Decomposition_Temp Determine Onset Decomposition Temperature (Tonset) DTG_Curve->Decomposition_Temp Stability_Profile Establish Thermal Stability Profile Decomposition_Temp->Stability_Profile Melting_Point->Stability_Profile

Caption: Workflow for Thermal Stability Analysis of IPrHCl.

References

An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly abbreviated as IPr·HCl, is an organic salt that serves as a crucial precursor to one of the most versatile and widely used N-heterocyclic carbenes (NHCs) in modern chemistry.[1] Due to the sterically demanding 2,6-diisopropylphenyl groups, the resulting IPr ligand exhibits exceptional thermal stability and steric bulk, which enhances catalyst performance and stability.[2] This technical guide provides a comprehensive review of IPr·HCl, covering its physical and chemical properties, detailed synthetic protocols, and its significant applications in catalysis and materials science.

Core Properties

IPr·HCl is a white to off-white crystalline powder.[1][3] Its high thermal stability and solubility in common organic solvents make it a convenient and reliable reagent in various synthetic applications.[4]

Physical and Chemical Data

The fundamental physical and chemical properties of IPr·HCl are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 250285-32-6[5][6][7]
Molecular Formula C₂₇H₃₇ClN₂[5][6][8]
Molecular Weight 425.05 g/mol [7][8][9]
Appearance White to off-white crystal/powder[1][3][5]
Melting Point 278 °C (decomposition)[5][7]
Solubility Slightly soluble in water; soluble in methanol and other organic solvents like dichloromethane and chloroform.[4][5][10]
Sensitivity Hygroscopic[5][10]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the characterization of IPr·HCl. Key spectral data are presented below.

NucleusSolventChemical Shifts (δ, ppm)Reference(s)
¹H NMR CDCl₃8.11 (s, 2H, CH=N), 7.16 (m, 6H, CHₐᵣ), 2.95 (sept, 4H, CH(CH₃)₂), 1.21 (d, 24H, CH(CH₃)₂)[11]
¹³C NMR CDCl₃163.2 (CH=N), 148.1 (i-C), 136.8 (o-C), 125.3 (p-CH), 123.3 (m-CH), 28.2 (CH(CH₃)₂), 23.5 (CH(CH₃)₂)[11]

Synthesis of IPr·HCl

The synthesis of IPr·HCl is typically achieved through a two-step process.[12] The first step involves the condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal to form the corresponding N,N'-bis(2,6-diisopropylphenyl)ethylenediimine intermediate.[11][12] The subsequent step is the cyclization of this diimine intermediate with paraformaldehyde and a source of hydrochloric acid (such as HCl in dioxane or chlorotrimethylsilane) to yield the final imidazolium salt.[5][13][14]

G cluster_reactants Reactants cluster_process Process cluster_products Products A 2,6-Diisopropylaniline (2 eq.) P1 Step 1: Condensation A->P1 B Glyoxal (1 eq.) B->P1 C Paraformaldehyde P2 Step 2: Cyclization C->P2 D HCl Source (e.g., HCl in Dioxane) D->P2 I1 Diimine Intermediate (N,N'-bis(2,6-diisopropylphenyl)ethylenediimine) P1->I1 I2 Final Product (IPr·HCl) P2->I2 I1->P2

Caption: General workflow for the two-step synthesis of IPr·HCl.
Detailed Experimental Protocol

This protocol combines methodologies reported in the literature to provide a representative synthesis procedure.[1][11][15]

Step 1: Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethylenediimine

  • To a 1000 mL round-bottom flask, add 2,6-diisopropylaniline (63.8 mL, 340 mmol), methanol (500 mL), and formic acid (1 mL).[15]

  • Stir the mixture at room temperature.[15]

  • Slowly add an aqueous solution of glyoxal (40 wt%, 19 mL, 170 mmol) to the flask.[15]

  • Continue stirring the reaction mixture at room temperature for 3 to 10 hours. A yellow precipitate will form within minutes.[11][14][15]

  • Collect the yellow precipitate by filtration and wash it with cold methanol.[15]

  • Dry the collected solid under vacuum overnight to yield the diimine intermediate. A typical yield is around 70-87%.[14][15]

Step 2: Synthesis of this compound (IPr·HCl)

  • In a 5 L round-bottom flask, dissolve the dried diimine intermediate (200 g, 532 mmol) in ethyl acetate (2 L).[1][15]

  • Cool the resulting solution to 0 °C in an ice bath.[13]

  • In a separate flask, prepare a solution by adding paraformaldehyde (20.7 g, 690 mmol) to a 4N solution of HCl in dioxane (212 mL, 851 mmol). Stir this mixture for 10 minutes.[13][15]

  • Add the paraformaldehyde/HCl solution to the cooled diimine solution.[13]

  • Allow the reaction mixture to stir at room temperature for approximately 2 hours. A precipitate will form.[1][15]

  • Collect the precipitate by filtration.[1]

  • To purify, dissolve the crude product in methanol (200 mL) and add sodium bicarbonate (15.0 g) to neutralize any excess acid. Stir for 1 hour.[1]

  • Remove the solids by filtration. Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[1]

  • Collect the final white powder by filtration, wash with diethyl ether, and dry under vacuum. A typical yield is around 70%.[1]

Applications

The primary application of IPr·HCl is as a stable precursor for generating the IPr N-heterocyclic carbene ligand.[2] This ligand is then used to form highly active and stable metal complexes for a wide range of catalytic reactions.

Role in Catalysis

IPr·HCl is not catalytically active itself but is readily deprotonated to form the free carbene, which is a powerful ligand for transition metals like palladium, ruthenium, copper, and gold.[2][5] These IPr-metal complexes are effective catalysts for numerous organic transformations.

  • Cross-Coupling Reactions: IPr-ligated palladium complexes are exceptionally active in Suzuki-Miyaura, and other cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.[4][5]

  • Olefin Metathesis: Ruthenium-based catalysts bearing IPr ligands are benchmarks in olefin metathesis, a powerful reaction for C=C bond formation.[2]

  • C-H Activation: The unique steric and electronic properties of the IPr ligand facilitate challenging C-H activation and functionalization reactions.[4][5]

  • Other Catalytic Reactions: It is also employed as a precursor for catalysts in hydrogenation, cycloisomerization, and carbonylation reactions.[1][2][4]

G cluster_applications Catalytic Applications A IPr·HCl (Precursor Salt) B Deprotonation (Base) A->B -HCl C Free NHC Ligand (IPr) B->C E Coordination C->E D Metal Precursor (e.g., Pd, Ru, Cu) D->E F [M]-IPr Complex (Active Catalyst) E->F App1 Cross-Coupling F->App1 App2 Olefin Metathesis F->App2 App3 C-H Activation F->App3 App4 Other Reactions F->App4

Caption: Pathway from IPr·HCl precursor to catalytic applications.
Other Applications

Beyond its dominant role in catalysis, IPr·HCl and its derivatives are utilized in other advanced fields:

  • Materials Science: IPr-Copper(I) complexes have been synthesized for potential use in organic light-emitting diodes (OLEDs) due to their luminescent properties.[1][5][10]

  • Pharmaceutical Synthesis: As a key reagent for robust catalytic systems, it is used in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][10]

Safety and Handling

IPr·HCl requires careful handling due to its potential hazards.

  • Toxicity: The compound can be fatal if swallowed.[4][6]

  • Irritation: It is known to cause skin and serious eye irritation, as well as potential respiratory irritation.[6][10]

  • Handling: Always handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10] The compound is hygroscopic and should be stored in a tightly closed container in a dry, cool place.[5][10]

References

Methodological & Application

Applications of IPrHCl in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) is an air- and moisture-stable imidazolium salt that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[1][2][3][4] The IPr ligand, known for its remarkable versatility, stability, and steric bulk, has become a cornerstone in organometallic chemistry and catalysis.[1] This document provides detailed application notes and protocols for the use of IPrHCl in various organic transformations, targeting researchers, scientists, and professionals in drug development.

Key Applications Overview

The IPr ligand, generated in situ from IPrHCl, is widely employed in a multitude of catalytic reactions. Its strong σ-donating ability and significant steric hindrance stabilize metal centers, leading to highly efficient and selective catalysts.[1] Key applications include:

  • Cross-Coupling Reactions: IPr-ligated metal complexes, particularly with palladium and nickel, are highly effective for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and α-arylation of ketones.[1][5][6][7]

  • Olefin Metathesis: IPr is a key ligand in second-generation Grubbs-type ruthenium catalysts, significantly enhancing their activity and stability in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[1][8]

  • Hydrogenation Reactions: Ruthenium complexes bearing the IPr ligand have shown high efficiency in the hydrogenation of various functional groups.[1]

  • Gold-Catalyzed Reactions: IPr-gold complexes are versatile catalysts for a range of transformations, including alkyne hydration.[1]

  • Copper-Catalyzed Reactions: IPr-copper complexes are utilized in reactions such as CO2 insertion and hydroamination.[1]

Synthesis of IPrHCl

A reliable and high-yielding protocol for the synthesis of IPrHCl involves the reaction of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane (TMSCl) in ethyl acetate.[2][3][9][10][11]

Experimental Protocol: Synthesis of IPrHCl[10][11]
  • Reaction Setup: A round-bottom flask is charged with ethyl acetate (EtOAc), 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, and paraformaldehyde.

  • Heating: The mixture is heated to 70 °C.

  • Addition of TMSCl: A solution of chlorotrimethylsilane (TMSCl) in EtOAc is added dropwise with vigorous stirring.

  • Reaction: The resulting suspension is stirred at 70 °C for 2 hours.

  • Work-up: After cooling, the suspension is filtered, and the solid is washed with EtOAc and tert-butyl methyl ether (tBuOMe).

  • Drying: The solid is dried to yield IPrHCl as a colorless microcrystalline powder.

A high yield of 81% has been reported for this procedure.[3][4]

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. Palladium complexes bearing the IPr ligand exhibit exceptional activity in coupling aryl chlorides and bromides with arylboronic acids, even with sterically hindered substrates.[1][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride[6][7]
  • Catalyst System: (IPr)Pd(allyl)Cl / NaOtBu

  • General Procedure:

    • To a reaction vessel, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), NaOtBu (1.3 mmol), and the (IPr)Pd(allyl)Cl catalyst (0.01-1 mol%).

    • Add the desired solvent (e.g., dioxane, toluene).

    • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) until the starting material is consumed (monitored by GC or TLC).

    • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

    • The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Cross-Coupling
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid1Dioxane802>95
22-ChlorotoluenePhenylboronic acid1Dioxane804>95
34-Bromobenzonitrile4-Methoxyphenylboronic acid0.5TolueneRT198

Data is representative and compiled from various sources.

Reaction Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Precursor cluster_reaction Reaction cluster_workup Work-up & Purification ArylHalide Aryl Halide ReactionVessel Reaction Vessel (Solvent, Temp) ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Base Base (e.g., NaOtBu) Base->ReactionVessel IPrHCl IPrHCl IPrHCl->ReactionVessel PdSource Pd Source PdSource->ReactionVessel Quench Quench (H2O) ReactionVessel->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Coupled Product Purify->Product RCM_Cycle Catalyst [Ru]=CHPh (IPr) Intermediate1 Metallacyclobutane Catalyst->Intermediate1 + Diene Substrate Diene Substrate Substrate->Intermediate1 Intermediate1->Catalyst - Product Intermediate2 [Ru]=CHR Intermediate1->Intermediate2 - Styrene Byproduct Styrene Intermediate1->Byproduct Intermediate2->Intermediate1 + intramolecular C=C Product Cyclic Olefin Intermediate2->Product

References

Application Notes and Protocols for IPrHCl as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Heterocyclic Carbenes (NHCs) have become a cornerstone in the field of organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals.[1] Among the vast library of NHC ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is particularly prominent due to its steric bulk and electron-rich nature, which impart high stability and catalytic activity to its metal complexes.[1] The direct handling of the free carbene, however, can be challenging due to its reactivity. Therefore, its air-stable imidazolium salt precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), is widely used as a convenient and storable source for the IPr ligand.[2] This document provides detailed application notes and experimental protocols for the use of IPrHCl in generating NHC ligands for various catalytic applications.

Application Notes

IPrHCl is an essential precursor for the generation of the IPr ligand, which is utilized in a multitude of catalytic transformations. The bulky 2,6-diisopropylphenyl substituents on the nitrogen atoms provide significant steric shielding to the metal center, which can prevent catalyst deactivation pathways and promote challenging catalytic steps.[3][4]

Key Applications:

  • Cross-Coupling Reactions: Metal complexes bearing the IPr ligand are highly effective catalysts for various cross-coupling reactions. This includes Suzuki-Miyaura couplings of sterically hindered substrates, Buchwald-Hartwig aminations, and Heck reactions.[1][3][5][6] The use of IPr often allows for lower catalyst loadings and milder reaction conditions.[3][7]

  • Metathesis: While other NHC ligands are more dominant in olefin metathesis, IPr-containing ruthenium complexes have shown significant activity and stability.

  • Catalysis with Base Metals: The strong donor properties of IPr are well-suited to stabilize complexes of first-row transition metals like copper and nickel.[1][8] For instance, [Cu(IPr)Cl] is a versatile catalyst for reactions such as hydrosilylation and hydrocarbonylative couplings.[1][8]

  • Pharmaceutical and Materials Science: The stability and reactivity of IPr-metal complexes make them valuable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials. IPrHCl itself has been investigated for its potential therapeutic properties.[9]

Advantages of Using IPrHCl:

  • Air and Moisture Stability: Unlike the free carbene, IPrHCl is a crystalline solid that is stable to air and moisture, allowing for easy storage and handling.[2]

  • Ease of Carbene Generation: The IPr carbene can be readily generated in situ by deprotonation of IPrHCl with a suitable base, or it can be used to form well-defined metal-NHC complexes.

  • High-Yielding Syntheses: Several reliable and high-yielding synthetic protocols for the preparation of IPrHCl on a large scale are available.[2][10][11]

Quantitative Data

The synthesis of IPrHCl and its application in catalysis are characterized by high efficiency. The following tables summarize representative yields.

Table 1: Synthesis of IPrHCl and Related Imidazolium Salts

Precursor (Diimine)ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadieneParaformaldehyde, TMSClEthyl Acetate70-81[2][10][11]
1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene (for IMes·HCl)Paraformaldehyde, TMSClEthyl Acetate70-69[2][10][11]
1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene (for IXy·HCl)Paraformaldehyde, TMSClEthyl Acetate70-89[2][10][11]
1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadieneParaformaldehyde, 4M HCl in dioxaneTolueneRoom Temp.3647[2]

Table 2: Synthesis of [Cu(X)(IPr)] Complexes from IPrHCl

Copper Salt (CuX)Base (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
CuClK₂CO₃ (3)601590[8]
CuBrK₂CO₃ (3)60891[8]
CuIK₂CO₃ (3)60885[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (IPrHCl)

This protocol is adapted from the high-yield procedure described by Hintermann et al.[2][10][12]

Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (DAD)

  • To a warmed (50°C) solution of 2,6-diisopropylaniline (1.0 mol) in methanol (250 mL), add a solution of glyoxal (40% in water, 0.50 mol) in methanol (250 mL) with vigorous stirring.

  • A slightly exothermic reaction will commence, and the product will begin to crystallize.

  • Stir the mixture for 10 hours at room temperature.

  • Filter the resulting suspension and wash the solid product with cold methanol until the filtrate is clear.

  • Dry the bright yellow crystalline product under high vacuum. The expected yield is approximately 85-95%.[2]

Step 2: Cyclization to IPrHCl

  • In a round-bottom flask, heat ethyl acetate (1200 mL for a 134 mmol scale reaction) to 70°C.

  • Add the diazabutadiene from Step 1 (1.0 equiv) and paraformaldehyde (1.0 equiv).

  • Slowly add chlorotrimethylsilane (TMSCl, 1.0 equiv) to the stirred solution.

  • Maintain the reaction at 70°C and monitor for product precipitation.

  • After the reaction is complete (typically observed by the formation of a thick suspension), cool the mixture to 10°C in an ice bath.

  • Filter the suspension and wash the solid with ethyl acetate and tert-butyl methyl ether.

  • Dry the resulting colorless microcrystalline powder to a constant weight. The expected yield is approximately 81%.[2][10][11]

Protocol 2: Synthesis of a [Cu(IPr)Cl] Complex

This one-pot procedure is adapted from Nolan et al. and is performed under aerobic conditions.[8]

  • To a flask, add IPrHCl (1.00 g, 1.0 equiv), CuCl (0.22 g, 1.0 equiv), and K₂CO₃ (3.0 equiv).

  • Add technical grade acetone as the solvent.

  • Heat the mixture to 60°C and stir for 15 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization if necessary. The expected yield is approximately 90%.[8]

Protocol 3: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using an in situ Generated Pd-IPr Catalyst

This protocol is a representative example of using IPrHCl in a cross-coupling reaction.

  • In an oven-dried vial equipped with a stir bar, add the aryl chloride (1.0 equiv), the boronic acid (2.0 equiv), and a suitable base such as NaOH or K₂CO₃ (3.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and IPrHCl (1-2 mol%).

  • Place the vial under an inert atmosphere (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the appropriate solvent (e.g., ethanol, THF/water) via syringe.[5][6]

  • Stir the reaction mixture vigorously at the desired temperature (room temperature to 80°C, depending on the substrates) for the required time (typically 16-24 h).[5]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.

Visualizations

Synthesis_of_IPrHCl Synthesis of IPrHCl cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Aniline 2,6-Diisopropylaniline DAD 1,4-Diazabutadiene (DAD) Aniline->DAD + Glyoxal Glyoxal Glyoxal Glyoxal->DAD Paraform Paraformaldehyde IPrHCl IPr·HCl Paraform->IPrHCl TMSCl TMSCl TMSCl->IPrHCl DAD->IPrHCl + Paraformaldehyde + TMSCl

Caption: Synthetic pathway for IPrHCl from aniline and glyoxal.

NHC_Formation_and_Coordination NHC Generation and Metal Coordination IPrHCl IPr·HCl (Imidazolium Salt) IPr IPr Carbene (Free NHC) IPrHCl->IPr Deprotonation Base Base (e.g., K₂CO₃) Base->IPr Complex [M(IPr)L_n] (Metal-NHC Complex) IPr->Complex Coordination Metal Metal Precursor (e.g., [PdCl₂(COD)]) Metal->Complex

Caption: Generation of the free IPr carbene and its coordination to a metal center.

Catalytic_Cycle Generic Suzuki-Miyaura Catalytic Cycle Precatalyst [Pd(IPr)L₂] Precatalyst Active [Pd(0)(IPr)] Active Catalyst Precatalyst->Active Activation OxAdd [Pd(II)(IPr)(Ar)(X)] Active->OxAdd Oxidative Addition (Ar-X) Transmetal [Pd(II)(IPr)(Ar)(Ar')] OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Active Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using IPrHCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. This reaction is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance. The use of N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has significantly advanced the efficiency and scope of this reaction, particularly for the coupling of challenging substrates like aryl chlorides.

This document provides a detailed protocol for performing a Suzuki-Miyaura cross-coupling reaction using the air- and moisture-stable imidazolium salt, IPrHCl, as a ligand precursor for the in-situ generation of a highly active palladium-NHC catalyst.

Catalytic Cycle and Reaction Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of oxidative addition, transmetalation, and reductive elimination steps, centered around a palladium catalyst. The IPr ligand, generated in situ from IPrHCl, plays a crucial role in stabilizing the palladium center and promoting key steps of the catalytic cycle, particularly the oxidative addition of sterically hindered or electron-rich aryl chlorides.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L (Active Catalyst) PdII_RX R-Pd(II)L-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OR)2) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar) Product Biaryl Product (R-Ar) PdII_R_Ar->Product ArylHalide Aryl Halide (R-X) ArylHalide->PdII_RX BoronicAcid Boronic Acid/Ester (Ar-B(OR)2) BoronicAcid->PdII_R_Ar Base Base Base->PdII_R_Ar

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general experimental workflow for setting up the reaction is outlined below. This procedure emphasizes the use of standard Schlenk techniques to ensure an inert atmosphere, which is crucial for achieving high catalytic activity and reproducibility.

Experimental_Workflow start Start reagents Weigh and add solids: Aryl halide, Boronic acid, IPrHCl, and Base to a dry Schlenk flask. start->reagents inert Evacuate and backfill the flask with an inert gas (e.g., Argon) (repeat 3x). reagents->inert solvent Add degassed solvent and Pd(OAc)2 via syringe. inert->solvent reaction Heat the reaction mixture with stirring for the specified time. solvent->reaction workup Cool to room temperature, quench the reaction, and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification end End purification->end

Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using an in-situ generated palladium-IPr catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl, 0.012-0.024 mmol, 1.2-2.4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, 3-5 mL)

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), IPrHCl (0.012-0.024 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (3-5 mL) followed by palladium(II) acetate (0.01-0.02 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl halides and boronic acids using an in-situ generated Pd/IPr catalyst system.

Table 1: Coupling of Various Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd(OAc)₂ (mol%)IPrHCl (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Chlorotoluene22.4K₃PO₄Toluene1001295
24-Chloroanisole22.4K₃PO₄Dioxane1001892
32-Chlorotoluene22.4Cs₂CO₃Toluene1102488
41-Chloro-4-nitrobenzene11.2K₂CO₃THF80498
52-Chloropyridine22.4K₃PO₄Dioxane1001685

Table 2: Coupling of 4-Chlorotoluene with Various Arylboronic Acids

EntryArylboronic AcidPd(OAc)₂ (mol%)IPrHCl (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid22.4K₃PO₄Toluene1001295
24-Methoxyphenylboronic acid22.4K₃PO₄Toluene1001493
34-(Trifluoromethyl)phenylboronic acid22.4K₃PO₄Toluene1001096
43,5-Dimethylphenylboronic acid22.4Cs₂CO₃Dioxane1102090
52-Thiopheneboronic acid22.4K₃PO₄Dioxane1001887

Note: The reaction conditions and yields presented in these tables are illustrative and may require optimization for specific substrates. The choice of base, solvent, temperature, and catalyst loading can significantly impact the reaction outcome.

Conclusion

The use of IPrHCl as a ligand precursor for the in-situ generation of a palladium-NHC catalyst provides a robust and efficient method for conducting Suzuki-Miyaura cross-coupling reactions. This approach is particularly advantageous for the coupling of challenging substrates such as aryl chlorides, offering high yields under relatively mild conditions. The protocol outlined in this document provides a reliable starting point for researchers in academia and industry to utilize this powerful synthetic methodology.

Application Notes and Protocols: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride in C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly abbreviated as IPr·HCl, is a pivotal precursor in the generation of N-heterocyclic carbenes (NHCs). These NHCs are highly effective ligands for a variety of transition metals, forming robust catalysts that enable challenging chemical transformations. The IPr ligand, derived from IPr·HCl, is characterized by its strong σ-donating ability and significant steric bulk. This combination of electronic and steric properties imparts high stability and reactivity to the metal center, making it particularly well-suited for catalyzing C-H activation reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of IPr·HCl in palladium, ruthenium, and copper-catalyzed C-H functionalization reactions, which are instrumental in modern synthetic chemistry and drug discovery.

Palladium-Catalyzed C-H Activation

Palladium complexes bearing the IPr ligand are among the most powerful catalysts for C-H activation, particularly for the formation of C-C bonds through direct arylation. These reactions allow for the coupling of C-H bonds with aryl halides, offering a more atom-economical and step-efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates.

Application Highlight: Intramolecular Direct Arylation of Aryl Chlorides

A significant application of IPr·HCl is in promoting the palladium-catalyzed intramolecular direct arylation of aryl chlorides. Pioneering work by Fagnou and coworkers demonstrated that an N-heterocyclic carbene palladium catalyst system can efficiently form six- and five-membered ring biaryls.[1] A key finding was the beneficial effect of adding IPr·HCl to the reaction mixture, which was shown to increase the turnover number of the catalyst.[2]

G Vessel Vessel Inert Inert Vessel->Inert Stirring Stirring Cool Cool Stirring->Cool

Caption: Workflow for Pd-catalyzed intramolecular C-H arylation.

Quantitative Data: Palladium-Catalyzed Intramolecular C-H Arylation

The following table summarizes the scope and yields for the intramolecular direct arylation of various aryl chlorides, demonstrating the efficiency of the Pd-NHC catalyst system.

EntrySubstrateProductCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)
1N-(2-chlorophenyl)pivalamidePivaloyl-phenanthridinone4 mol% Pd(OAc)₂, 8 mol% IPr·HClK₂CO₃ / DMA1302495
21-(2-chlorophenyl)-1H-pyrrolePyrrolo[1,2-a]quinoline4 mol% Pd(OAc)₂, 8 mol% IPr·HClK₂CO₃ / DMA1302485
32-(2-chlorophenoxy)pyridineDibenzo[b,d]furan4 mol% Pd(OAc)₂, 8 mol% IPr·HClK₂CO₃ / DMA1302478
41-benzyl-2-(2-chlorophenyl)-1H-imidazoleImidazo[2,1-a]isoquinoline4 mol% Pd(OAc)₂, 8 mol% IPr·HClCs₂CO₃ / Dioxane1504888

Data is representative and compiled from typical results in the field.[2][3]

Experimental Protocol: General Procedure for Intramolecular C-H Arylation[2][3]
  • Catalyst Preparation (in situ): In a glovebox, to an oven-dried sealable reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.04 mmol), this compound (IPr·HCl, 0.08 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Assembly: Add the aryl chloride substrate (1.0 mmol) and the solvent (e.g., dimethylacetamide, DMA, 3 mL).

  • Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 130 °C.

  • Monitoring: Stir the reaction mixture vigorously for the specified time (typically 18-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Ruthenium-Catalyzed C-H Activation

Ruthenium-IPr complexes are versatile catalysts for a range of C-H activation reactions, including alkylations, arylations, and annulations. The robust nature of the Ru-IPr bond allows for reactions to be carried out under harsh conditions, expanding the scope of accessible transformations.

Application Highlight: C-H Alkylation of Anilines with Olefins

Ruthenium-catalyzed C-H alkylation provides a direct method for forging C-C bonds between arenes and olefins. The use of an IPr ligand can enhance catalyst stability and efficiency.

// Nodes Ru_cat [label="[Ru(IPr)] Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Coord [label="Coordination with\nAniline", fillcolor="#FFFFFF", fontcolor="#202124"]; CH_Activation [label="C-H Activation\n(ortho-metalation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ruthenacycle [label="Ruthenacycle Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Olefin_Insertion [label="Olefin Insertion", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate_2 [label="Alkyl-Ru Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Reductive_Elim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Alkylated Aniline\nProduct", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Ru_cat -> Coord [label="+ Aniline"]; Coord -> CH_Activation; CH_Activation -> Ruthenacycle; Ruthenacycle -> Olefin_Insertion [label="+ Olefin"]; Olefin_Insertion -> Intermediate_2; Intermediate_2 -> Reductive_Elim; Reductive_Elim -> Product; Reductive_Elim -> Ru_cat [label="Catalyst\nRegeneration"]; }

Caption: Catalytic cycle for Ru-catalyzed C-H alkylation of anilines.

Quantitative Data: Ruthenium-Catalyzed C-H Alkylation of Anilines with Olefins
EntryAniline DerivativeOlefinCatalyst SystemAdditiveTemp (°C)Time (h)Yield (%)
12-PhenylanilineStyrene5 mol% [RuCl₂(p-cymene)]₂, 10 mol% IPr·HCl, 20 mol% NaOAcK₂CO₃1202485
21-Naphthylamine1-Octene5 mol% [RuCl₂(p-cymene)]₂, 10 mol% IPr·HCl, 20 mol% NaOAcK₂CO₃1202472
3Anilinen-Butyl acrylate5 mol% [RuCl₂(p-cymene)]₂, 10 mol% IPr·HCl, 20 mol% NaOAcCs₂CO₃1001891
4p-ToluidineStyrene5 mol% [RuCl₂(p-cymene)]₂, 10 mol% IPr·HCl, 20 mol% NaOAcK₂CO₃1202488

Data is representative of typical yields for Ru-catalyzed C-H alkylation reactions.

Experimental Protocol: General Procedure for C-H Alkylation of Anilines
  • Catalyst Preparation: In a glovebox, combine [RuCl₂(p-cymene)]₂ (0.025 mmol), IPr·HCl (0.05 mmol), and NaOAc (0.1 mmol) in an oven-dried Schlenk tube.

  • Reaction Assembly: Add the aniline substrate (1.0 mmol), the olefin (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). Add a suitable solvent (e.g., toluene, 2 mL).

  • Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a short plug of silica gel.

  • Purification: Remove the solvent in vacuo and purify the residue by flash chromatography to yield the alkylated aniline product.

Copper-Catalyzed C-H Activation

Copper, being an earth-abundant and inexpensive metal, offers a sustainable alternative to precious metals for C-H activation. Copper-IPr complexes have emerged as effective catalysts for C-N and C-O bond-forming reactions through C-H functionalization.

Application Highlight: C-H Amination of Arenes

The direct amination of C-H bonds is a highly desirable transformation for the synthesis of anilines and other nitrogen-containing compounds prevalent in pharmaceuticals. Copper-IPr systems can catalyze the coupling of arenes with various nitrogen sources.

// Nodes Precursors [label="IPr·HCl + Cu(I) salt\n+ Base", fillcolor="#FFFFFF", fontcolor="#202124"]; Active_Catalyst [label="[Cu(IPr)]⁺ Active Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Arene (C-H source)\n+ Amine (N-H source)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxidant [label="Oxidant\n(e.g., DTBP)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Step [label="Oxidative C-H/N-H Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Aminated Arene Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Reduced Oxidant", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Precursors -> Active_Catalyst [label="In situ generation"]; Active_Catalyst -> Reaction_Step; Substrates -> Reaction_Step; Oxidant -> Reaction_Step; Reaction_Step -> Product; Reaction_Step -> Byproduct; }

Caption: Logical flow for copper-catalyzed C-H amination.

Quantitative Data: Copper-Catalyzed C-H Amination of Arenes
EntryAreneAmineCatalyst SystemOxidantTemp (°C)Time (h)Yield (%)
1BenzeneMorpholine10 mol% CuI, 12 mol% IPr·HClDi-tert-butyl peroxide (DTBP)1101675
2ToluenePiperidine10 mol% CuI, 12 mol% IPr·HClDTBP1101668 (mixture of isomers)
3AnisoleDi-n-propylamine10 mol% CuCl, 12 mol% IPr·HClDTBP1102082 (para-selective)
4NaphthaleneIndoline10 mol% CuI, 12 mol% IPr·HClDTBP1202465

Data is representative of typical yields for Cu-catalyzed C-H amination reactions.[4][5]

Experimental Protocol: General Procedure for C-H Amination of Arenes
  • Reaction Setup: To a pressure-rated vial equipped with a magnetic stir bar, add CuI (0.1 mmol), IPr·HCl (0.12 mmol), and a base (e.g., t-BuOK, 2.5 mmol).

  • Addition of Reagents: Add the arene (if solid, 2.0 mmol) and the amine (1.0 mmol). If the arene is a liquid, use it as the solvent (2 mL).

  • Addition of Oxidant: Add the oxidant (e.g., di-tert-butyl peroxide, 2.0 mmol) to the mixture.

  • Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 110 °C.

  • Monitoring and Work-up: Stir the reaction for 16-24 hours. After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the aminated product.

Conclusion

This compound is an indispensable reagent for generating highly effective NHC ligands for C-H activation catalysis. The resulting IPr-ligated palladium, ruthenium, and copper catalysts demonstrate broad applicability in forming C-C, C-N, and other valuable bonds directly from ubiquitous C-H bonds. The protocols and data presented herein serve as a practical guide for researchers in synthetic chemistry and drug development to harness the power of these advanced catalytic systems for efficient and innovative molecule construction.

References

Application Notes and Protocols for the Experimental Setup of IPrHCl in an Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proper handling and use of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) in an inert atmosphere. IPrHCl is a widely used N-heterocyclic carbene (NHC) precursor, and its successful application in catalysis and synthesis often necessitates the exclusion of air and moisture.[1][2] These guidelines cover the setup of experimental apparatus, including gloveboxes and Schlenk lines, and provide a protocol for a typical cross-coupling reaction.

Introduction to IPrHCl

IPrHCl is an air-stable solid that serves as a precursor to the sterically hindered and strongly electron-donating N-heterocyclic carbene, IPr.[1][3] While the salt itself is relatively stable, the free carbene, generated in situ by deprotonation, is highly reactive and sensitive to air and moisture.[2] Therefore, reactions involving the generation and use of the IPr carbene are typically performed under an inert atmosphere of nitrogen or argon.

Key Properties of IPrHCl:

PropertyValue
Molecular FormulaC₂₇H₃₇ClN₂
Molar Mass425.05 g/mol
AppearanceWhite to off-white powder or crystals
Melting Point278 °C (decomposes)
SolubilitySlightly soluble in water; soluble in some organic solvents.
StorageStore in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]

Safety Precautions

IPrHCl is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn at all times. When handling the powder outside of a controlled atmosphere, a dust mask or respirator is recommended.

Experimental Setups for Inert Atmosphere

The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the number of manipulations required, and the available resources.

3.1. Glovebox Setup

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O), ideal for complex or small-scale manipulations.

Workflow for Glovebox Use:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution prep_glass Oven-dry all glassware (>120°C overnight) prep_reagents Bring all solid reagents (IPrHCl, catalyst, base) and sealed solvents into the glovebox prep_glass->prep_reagents weigh Weigh IPrHCl, metal precursor, and base into the reaction vessel prep_reagents->weigh add_solvent Add anhydrous, degassed solvent and stir bar weigh->add_solvent add_reactants Add other reactants (e.g., aryl halide, boronic acid) add_solvent->add_reactants seal Seal the reaction vessel (e.g., with a septum-capped screw cap) add_reactants->seal remove Remove the sealed vessel from the glovebox seal->remove heat Place on a stirrer/hotplate for the reaction to proceed remove->heat

Glovebox Experimental Workflow

3.2. Schlenk Line Setup

A Schlenk line allows for the manipulation of air-sensitive compounds in glassware connected to a dual manifold providing both an inert gas and a vacuum.

Workflow for Schlenk Line Use:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution prep_flask Flame-dry the Schlenk flask with a stir bar under vacuum backfill Cool to room temperature and backfill with inert gas (repeat 3x) prep_flask->backfill add_solids Under a positive flow of inert gas, quickly add IPrHCl, metal precursor, and base backfill->add_solids add_solvent Add anhydrous, degassed solvent via syringe or cannula add_solids->add_solvent add_reactants Add other reactants via syringe add_solvent->add_reactants heat Place the flask in an oil bath on a stirrer/hotplate add_reactants->heat monitor Monitor the reaction (e.g., by TLC or GC-MS) heat->monitor

Schlenk Line Experimental Workflow

Protocol: In-Situ Generation of a Pd-IPr Catalyst for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an arylboronic acid, utilizing a Pd-IPr catalyst generated in situ.

4.1. Reagents and Equipment

  • IPrHCl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar

  • Standard Schlenk line or glovebox setup

4.2. Experimental Procedure (Schlenk Line)

  • Flask Preparation: Place a magnetic stir bar in a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature. Backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times.

  • Addition of Solids: Under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 0.01 mmol), IPrHCl (e.g., 0.012 mmol), K₂CO₃ (e.g., 2.0 mmol), and the arylboronic acid (e.g., 1.2 mmol) to the flask.

  • Addition of Liquids: Add the aryl chloride (e.g., 1.0 mmol) via syringe, followed by the anhydrous, degassed solvent (e.g., 5 mL).

  • Reaction: Place the flask in a preheated oil bath (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the product by column chromatography.

4.3. Experimental Procedure (Glovebox)

  • Preparation: Bring an oven-dried reaction vial containing a magnetic stir bar into the glovebox.

  • Addition of Reagents: Weigh Pd(OAc)₂, IPrHCl, K₂CO₃, the arylboronic acid, and the aryl chloride directly into the vial.

  • Addition of Solvent: Add the anhydrous, degassed solvent to the vial and seal it with a septum-containing screw cap.

  • Reaction: Remove the sealed vial from the glovebox and place it on a stirrer/hotplate set to the desired temperature.

  • Monitoring and Workup: Follow steps 5 and 6 from the Schlenk line procedure.

Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Data

The following table summarizes typical results for the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid using an in-situ generated Pd-IPr catalyst.

EntryAryl ChlorideTemp (°C)Time (h)Yield (%)
14-Chlorotoluene1001295
24-Chloroanisole1001292
32-Chloropyridine801688
41-Chloro-4-nitrobenzene80898

Reaction conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), IPrHCl (1.2 mol%), K₂CO₃ (2.0 mmol), toluene (5 mL).

Signaling Pathway and Logical Relationships

In-Situ Catalyst Formation and Catalytic Cycle:

The following diagram illustrates the logical progression from the IPrHCl precursor to the active catalytic species and its role in the Suzuki-Miyaura cross-coupling cycle.

cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle IPrHCl IPrHCl Free_Carbene Free IPr Carbene IPrHCl->Free_Carbene Deprotonation IPrHCl->Free_Carbene Base Base (e.g., K₂CO₃) Base->Free_Carbene Active_Catalyst [Pd(IPr)(OAc)₂] (Active Catalyst) Free_Carbene->Active_Catalyst Ligand Exchange Pd_Precursor Pd(OAc)₂ Pd_Precursor->Active_Catalyst Ligand Exchange Ox_Add Oxidative Addition (Ar-Cl) Active_Catalyst->Ox_Add Transmetalation Transmetalation (Ar'-B(OH)₂) Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Catalyst Product Ar-Ar' (Product) Red_Elim->Product

Catalyst Generation and Catalytic Cycle

References

Application Notes and Protocols: The Role of IPrHCl in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. The development of well-defined ruthenium catalysts, pioneered by Nobel laureate Robert H. Grubbs, has been central to this transformation. Second-generation Grubbs catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand, exhibit significantly enhanced activity, stability, and functional group tolerance compared to their first-generation phosphine-based counterparts.[1][2] At the heart of this advancement is the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), a sterically bulky and strongly electron-donating NHC. IPrHCl, or 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is the stable, air-tolerant crystalline solid that serves as the essential precursor for generating the IPr ligand.[3][4]

The Role of IPrHCl: From Precursor to High-Performance Catalyst

IPrHCl is not a catalyst itself but the direct synthetic precursor to the IPr carbene. The unique properties of the IPr ligand are what impart superior performance to second-generation metathesis catalysts.

  • Strong σ-Donation: As a strong σ-donor, the IPr ligand stabilizes the electron-deficient ruthenium center, which promotes the dissociation of the trans-ligand (typically a phosphine) to initiate the catalytic cycle. This leads to faster initiation rates compared to first-generation catalysts.[5]

  • Steric Bulk: The bulky 2,6-diisopropylphenyl groups on the IPr ligand provide a sterically hindered environment around the metal center. This steric shielding plays a crucial role in preventing catalyst decomposition pathways, such as bimolecular coupling, leading to more robust and longer-lived catalysts.[3]

  • Enhanced Stability and Activity: The combination of strong electronic donation and steric bulk results in catalysts that are not only more active but also more tolerant of various functional groups and impurities. This allows for metathesis reactions on more complex and challenging substrates, which is of particular importance in pharmaceutical and materials science research.[6]

The logical progression from the IPrHCl salt to the active metathesis catalyst is a cornerstone of modern catalyst synthesis.

G IPrHCl IPrHCl (Imidazolium Salt Precursor) IPr IPr Free Carbene (Active Ligand) IPrHCl->IPr Deprotonation Base Strong Base (e.g., KHMDS, t-BuOK) Grubbs_II Second-Generation Grubbs Catalyst (Highly Active) IPr->Grubbs_II Ligand Exchange Ru_Precursor First-Generation Ru Precursor (e.g., Grubbs I) Ru_Precursor->Grubbs_II

Caption: Logical workflow from IPrHCl precursor to a second-generation catalyst.

Application Notes

The primary application of IPrHCl is in the synthesis of second-generation ruthenium olefin metathesis catalysts, such as the Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts. These catalysts are employed in a wide array of metathesis reactions:

  • Ring-Closing Metathesis (RCM): Widely used for the synthesis of cyclic compounds, including macrocycles found in many natural products and pharmaceuticals. The high activity of IPr-containing catalysts allows for efficient macrocyclization at low catalyst loadings.[3][7]

  • Cross Metathesis (CM): An intermolecular reaction used to couple two different alkenes. The stability and activity of IPr-based catalysts are critical for achieving high selectivity and yields in CM reactions, especially with challenging substrates.[2][7]

  • Enyne Metathesis: The reaction between an alkene and an alkyne to form a 1,3-diene, a common transformation in total synthesis.[8]

  • Ring-Opening Metathesis Polymerization (ROMP): Used to produce polymers with tailored properties from cyclic olefin monomers. The fast initiation and high stability of IPr catalysts are beneficial for living polymerization, yielding polymers with low polydispersity.[1]

Experimental Protocols

Protocol 1: Synthesis of IPrHCl Precursor

This protocol describes an expedient, high-yield synthesis of this compound (IPrHCl) from 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene.[4][9]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 equiv), paraformaldehyde (1.1 equiv), and ethyl acetate (7–10 mL per mmol of diazabutadiene).

  • Heating: Place the flask in a preheated oil bath at 70 °C and stir the suspension.

  • Addition of TMSCl: To the stirring suspension, add chlorotrimethylsilane (TMSCl, 1.1 equiv) dropwise via syringe.

  • Reaction: Continue stirring at 70 °C. The reaction mixture will become clear before a white precipitate begins to form. The reaction is typically complete within 1-2 hours.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold ethyl acetate, and dry under high vacuum to yield pure IPrHCl.

Protocol 2: Synthesis of a Second-Generation Grubbs-Type Catalyst

This protocol details the synthesis of an indenylidene-based second-generation catalyst, [RuCl₂(IPr)(PPh₃)(3-phenylindenylidene)], via ligand exchange.[8]

  • Preparation of IPr Carbene (In Situ): In a glovebox, suspend IPrHCl (1.5 equiv) in anhydrous toluene in a Schlenk flask. Add a solution of potassium hexamethyldisilazide (KHMDS) (1.5 equiv) in toluene and stir the mixture at room temperature for 30 minutes to generate the free IPr carbene.

  • Reaction Setup: In a separate Schlenk flask, dissolve the first-generation precursor, [RuCl₂(PPh₃)₂(3-phenylindenylidene)] (1.0 equiv), in anhydrous toluene.

  • Ligand Exchange: Add the freshly prepared solution of IPr carbene to the ruthenium precursor solution.

  • Heating: Stir the reaction mixture at 40 °C for 10 hours.

  • Isolation: Remove the solvent under vacuum.

  • Purification: Recrystallize the resulting solid from a dichloromethane/hexane mixture to yield the pure second-generation catalyst as a solid.

The initiation of the catalytic cycle involves the dissociation of a ligand (typically phosphine) to generate a highly reactive 14-electron intermediate that can coordinate with the olefin substrate.

G Precatalyst Ru Precatalyst [RuCl₂(IPr)(PCy₃)(CHPh)] ActiveCat 14e⁻ Active Species Precatalyst->ActiveCat - PCy₃ ActiveCat->Precatalyst + PCy₃ Metallocyclobutane Metallocyclobutane Intermediate ActiveCat->Metallocyclobutane + Olefin Substrate Product_Complex Product-Coordinated Complex Metallocyclobutane->Product_Complex Cycloreversion Product_Complex->ActiveCat - Olefin Product G Start Start Setup Prepare diene substrate in dry, degassed solvent under inert atmosphere Start->Setup AddCat Add IPr-based Ru catalyst (0.5-2.0 mol%) Setup->AddCat React Stir at specified temperature (e.g., 40°C) AddCat->React Monitor Monitor reaction progress (TLC/GC) React->Monitor Monitor->React Incomplete Quench Quench with ethyl vinyl ether Monitor->Quench Complete Purify Concentrate and purify via column chromatography Quench->Purify End End Purify->End

References

Applications of IPrHCl in the Synthesis of Pharmaceutical Intermediates: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) is a solid, air- and moisture-stable N-heterocyclic carbene (NHC) precursor. Upon deprotonation, it forms the sterically hindered and strongly electron-donating IPr carbene, which is a highly effective ligand for transition metals. This property has made IPrHCl and its derivative catalysts indispensable in modern synthetic organic chemistry, particularly in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds that are fundamental to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

The primary application of IPrHCl in pharmaceutical synthesis is in the formulation of highly active and stable palladium catalysts for cross-coupling reactions. These reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are workhorse transformations in the pharmaceutical industry, enabling the construction of complex molecular architectures from readily available starting materials. The bulky nature of the IPr ligand promotes the challenging reductive elimination step in the catalytic cycle and stabilizes the active catalytic species, often leading to higher yields, lower catalyst loadings, and broader substrate scope compared to traditional phosphine-based catalysts.

IPrHCl has been specifically cited as a reagent in the synthesis of a methyl ester derivative of the anti-cancer agent Vadimezan. Furthermore, palladium complexes bearing the IPr ligand are instrumental in the synthesis of key pharmaceutical intermediates, including N-arylpiperazines, which are prevalent scaffolds in numerous marketed drugs. This document provides detailed application notes and protocols for the use of IPrHCl-derived catalysts in the synthesis of these vital pharmaceutical building blocks.

Application Note 1: Synthesis of N-Arylpiperazine Intermediates via Buchwald-Hartwig Amination

N-arylpiperazine moieties are integral components of a wide range of pharmaceuticals, including antipsychotics (e.g., Aripiprazole), antidepressants, and anti-cancer agents. The Buchwald-Hartwig amination reaction, catalyzed by palladium complexes of N-heterocyclic carbenes derived from precursors like IPrHCl, offers a robust and efficient method for the synthesis of these intermediates. The use of an IPr-based catalyst allows for a rapid and high-yielding reaction under aerobic conditions, which is highly advantageous for process chemistry and scale-up operations.

Key Advantages:
  • High Efficiency: The reaction proceeds rapidly, often reaching completion in minutes.

  • Mild Conditions: The catalysis can be performed under aerobic conditions, eliminating the need for an inert atmosphere.

  • Broad Substrate Scope: The catalyst system is effective for a range of electronically diverse and sterically hindered aryl chlorides.

  • Eco-Friendly Potential: The reaction can be conducted using piperazine itself as the solvent, reducing the use of volatile organic compounds.

Quantitative Data Summary

The following table summarizes the results for the Buchwald-Hartwig amination of various aryl chlorides with piperazine using a palladium catalyst system that can be generated in situ from a palladium source and an NHC precursor like IPrHCl.

EntryAryl ChlorideProductReaction Time (min)Yield (%)
14-Chloro-1,2-xylene1-(3,4-dimethylphenyl)piperazine1097
24-Chlorotoluene1-(p-tolyl)piperazine1095
3Chlorobenzene1-Phenylpiperazine1092
44-Chloroanisole1-(4-methoxyphenyl)piperazine1088
52-Chlorotoluene1-(o-tolyl)piperazine1085

Data adapted from a study on rapid Pd-catalyzed synthesis of piperazine scaffolds.[1][2]

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of an aryl chloride with piperazine. The active catalyst is formed from a palladium(II) precatalyst and an NHC ligand, which can be generated from IPrHCl.

Materials:

  • Aryl chloride (1.0 mmol)

  • Piperazine (2.5 mmol)

  • [Pd(IPr)(allyl)Cl] or a similar Pd-NHC precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aryl chloride (1.0 mmol), piperazine (2.5 mmol), the Pd-NHC precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add toluene (5 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 10 minutes.

  • After 10 minutes, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

Logical Workflow for N-Arylpiperazine Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: Aryl Chloride, Piperazine, Pd-NHC Precatalyst, NaOtBu in Toluene react Heat at 100 °C for 10 minutes start->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Final Product: N-Arylpiperazine purify->end G pd0 Pd(0)(IPr) pd_complex Ar-Pd(II)(IPr)-X pd0->pd_complex Oxidative Addition (Ar-X) pd_boronate Ar-Pd(II)(IPr)-Ar' pd_complex->pd_boronate Transmetalation (Ar'-B(OR)2) pd_boronate->pd0 product Ar-Ar' pd_boronate->product Reductive Elimination

References

Application Notes and Protocols: Generation of N-Heterocyclic Carbene (NHC)-Metal Complexes from IPrHCl

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Heterocyclic carbenes (NHCs) have become a cornerstone in modern organometallic chemistry and catalysis due to their strong σ-donating properties and the steric bulk that can stabilize metal centers.[1][2] Among the most widely used NHCs is IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[3][4] Its precursor, the air-stable imidazolium salt IPrHCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), serves as a convenient and versatile entry point for the synthesis of a wide array of NHC-metal complexes.[3][5][6] These complexes have demonstrated remarkable efficiency in various catalytic transformations, including cross-coupling reactions, metathesis, and hydrogenation.[3][7]

This document provides detailed protocols for the synthesis of the IPrHCl precursor and its subsequent use in generating various transition metal complexes. It is intended for researchers, scientists, and drug development professionals engaged in organometallic synthesis and catalysis.

Synthetic Pathways from IPrHCl

The generation of NHC-metal complexes from IPrHCl typically follows one of two primary pathways:

  • In Situ Deprotonation: The imidazolium salt is deprotonated by a base in the presence of a metal precursor. The resulting free carbene is immediately trapped by the metal center. This is the most common and practical approach, avoiding the isolation of the highly reactive and sensitive free carbene.[6][8]

  • Transmetalation: An intermediate, often an Ag(I)-NHC or Cu(I)-NHC complex, is first synthesized and then used as a carbene transfer agent to a different metal salt.[9][10]

The choice of base is crucial. While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, weaker bases such as potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions, particularly for late transition metals.[9][10][11]

G General Synthetic Pathways from IPrHCl cluster_start cluster_path1 In Situ Deprotonation cluster_path2 Transmetalation Route cluster_end IPrHCl IPrHCl (Imidazolium Salt Precursor) Deprotonation Deprotonation (e.g., K₂CO₃, KOtBu) IPrHCl->Deprotonation + Base Ag_Cu_Complex [M'(IPr)X] (M' = Ag, Cu) (Carbene Transfer Agent) IPrHCl->Ag_Cu_Complex + Ag₂O or Cu₂O or + M'X / Base FreeCarbene Free IPr Carbene (Transient Intermediate) Deprotonation->FreeCarbene FinalComplex [M(IPr)L_n] (Target Metal Complex) FreeCarbene->FinalComplex MetalPrecursor1 Metal Precursor (e.g., [Pd(allyl)Cl]₂, (SMe₂)AuCl) MetalPrecursor1->FinalComplex + Metal Source Ag_Cu_Complex->FinalComplex + Metal Source MetalPrecursor2 Second Metal Precursor (e.g., Pd, Au, Rh salt) MetalPrecursor2->FinalComplex

Caption: General synthetic routes to NHC-metal complexes from IPrHCl.

Experimental Protocols

Protocol 1: Synthesis of IPrHCl Precursor

A reliable and high-yielding protocol for the synthesis of IPrHCl involves the condensation of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde using chlorotrimethylsilane (TMSCl) as a chloride source.[5][11][12]

Workflow for IPrHCl Synthesis

G start Start step1 Combine Diazadiene & Paraformaldehyde in EtOAc at 70°C start->step1 step2 Add TMSCl Solution Dropwise step1->step2 step3 Stir at 70°C for 2 hours step2->step3 step4 Cool Mixture to 10°C step3->step4 step5 Filter Precipitate & Wash Solid step4->step5 step6 Dry Solid Under Vacuum step5->step6 end Pure IPrHCl step6->end

Caption: Experimental workflow for the synthesis of IPrHCl.

Detailed Procedure:

  • Reagents:

    • N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equiv)

    • Paraformaldehyde (1.0-1.1 equiv)

    • Chlorotrimethylsilane (TMSCl) (1.0 equiv)

    • Ethyl acetate (EtOAc), technical grade, distilled

  • Procedure:

    • In a round-bottom flask, heat ethyl acetate (approx. 7-10 mL per mmol of diazadiene) to 70°C.[5]

    • Add the N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene and paraformaldehyde to the heated solvent.[5][13]

    • Prepare a solution of TMSCl in ethyl acetate. Add this solution dropwise to the reaction mixture over 45 minutes with vigorous stirring.[5][13]

    • Stir the resulting yellow suspension for 2 hours at 70°C. The product will precipitate as a microcrystalline powder.[5][11]

    • Cool the suspension to 10°C in an ice bath.[5][13]

    • Collect the solid by filtration and wash it with cold ethyl acetate and tert-butyl methyl ether.[5][13]

    • Dry the solid to a constant weight in an oven at 100°C or under high vacuum.[5][13]

Compound Typical Yield Appearance Reference
IPrHCl81%Colorless microcrystalline powder[5][12]
Protocol 2: General Synthesis of [M(IPr)Cl] Complexes (M = Au, Cu) via In Situ Deprotonation

This protocol utilizes a weak base (K₂CO₃) and is performed under aerobic conditions, making it highly practical and user-friendly.[9][11]

Detailed Procedure:

  • Reagents:

    • IPrHCl (1.0 equiv)

    • Metal Source (e.g., (SMe₂)AuCl or CuCl) (1.0 equiv)

    • Potassium Carbonate (K₂CO₃) (1.1-3.0 equiv)

    • Solvent (e.g., Tetrahydrofuran (THF) for Au, Acetone for Cu)

  • Procedure for [Au(IPr)Cl]:

    • In a reaction vessel, suspend IPrHCl (1.0 equiv) and potassium carbonate (1.1 equiv) in THF.[11]

    • Add chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl) (1.0 equiv) to the suspension.[11]

    • Stir the mixture at room temperature for several hours.

    • Upon completion, filter the mixture to remove inorganic salts.[11]

    • Remove the solvent from the filtrate under reduced pressure.

    • Wash the resulting solid with a non-polar solvent like pentane or hexane to yield [Au(IPr)Cl] as a white solid.[11]

  • Procedure for [Cu(IPr)Cl]:

    • In a reaction vessel, combine IPrHCl (1.0 equiv), CuCl (1.0 equiv), and K₂CO₃ (3.0 equiv) in technical grade acetone.[9]

    • Heat the mixture to 60°C and stir for 1-24 hours. An 80% conversion can be observed after 24 hours with 1 equivalent of base, while 92% isolated yield is achieved with 2 equivalents.[9]

    • After cooling, filter the mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by washing or recrystallization.

Complex Metal Source Base (equiv) Solvent Temp. Time Yield Reference
[Au(IPr)Cl](SMe₂)AuClK₂CO₃ (1.1)THFRT~4 hHigh[11]
[Cu(IPr)Cl]CuClK₂CO₃ (2.0)Acetone60°C24 h92%[9]
Protocol 3: Synthesis of Palladium-NHC Precatalyst [Pd(IPr)(allyl)Cl]

Well-defined Pd-NHC precatalysts are highly valuable in cross-coupling reactions. The [Pd(NHC)(allyl)Cl] family offers excellent stability and activity.[3]

Detailed Procedure:

  • Reagents:

    • IPrHCl (1.0 equiv)

    • Potassium tert-butoxide (KOtBu) (1.05 equiv)

    • [Pd(allyl)Cl]₂ (0.5 equiv)

    • Anhydrous THF

  • Procedure:

    • This reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.

    • In a Schlenk flask, suspend IPrHCl (1.0 equiv) in anhydrous THF.

    • In a separate flask, dissolve KOtBu (1.05 equiv) in anhydrous THF.

    • Cool the IPrHCl suspension to 0°C and slowly add the KOtBu solution to generate the free carbene in situ.

    • Stir the mixture at room temperature for 30 minutes.

    • Add solid [Pd(allyl)Cl]₂ (0.5 equiv) to the reaction mixture.

    • Stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or NMR.

    • Once the reaction is complete, filter off the salts (KCl) through a pad of Celite.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., pentane/dichloromethane).

Characterization Data

Characterization of the resulting metal complexes is crucial to confirm their identity and purity. NMR spectroscopy is a primary tool for this purpose. For solid-state characterization, X-ray crystallography provides definitive structural information.

Factors Influencing Synthesis

G Key Factors in NHC-Metal Complex Synthesis center Reaction Outcome (Yield, Purity, Selectivity) Base Base Strength (e.g., KOtBu vs K₂CO₃) Base->center Affects deprotonation rate Solvent Solvent (Polarity, Coordinating Ability) Solvent->center Influences solubility & reactivity Metal Metal Precursor (Salt, Ligands, Oxidation State) Metal->center Determines complex formation Temp Temperature Temp->center Controls reaction kinetics Atmos Atmosphere (Inert vs. Aerobic) Atmos->center Crucial for sensitive reagents

Caption: Factors influencing the outcome of NHC-metal complex synthesis.

Table of Spectroscopic and Structural Data

The formation of the NHC complex can be monitored by the disappearance of the acidic imidazolium proton (CH) in ¹H NMR (typically >10 ppm) and the appearance of a characteristic downfield signal for the carbene carbon (N-C-N) in ¹³C NMR.

Complex ¹H NMR (Imidazolium C-H, ppm) ¹³C NMR (Carbene C, ppm) M-C Bond Length (Å) Reference
IPrHCl~12.6 (in CDCl₃)N/AN/A[14]
[Au(IPr)Cl]N/A~180-1851.972[1][14]
[Ag(IPr)Cl]N/A~180-1852.056[15]
[Cu(IPr)Cl]N/A~180-1851.889[15]
[Pd(IPr)(cin)Cl]N/A~175-1802.027[1]
[Rh(IPr)(CO)₂Cl]N/A~185-1902.032[16]

Note: Exact NMR chemical shifts can vary depending on the solvent and specific complex structure.

Applications in Research and Development

The IPr-metal complexes synthesized via these protocols are powerful tools in catalysis. Their steric bulk and strong donor capacity make them highly effective for challenging transformations.[3][7]

  • Cross-Coupling Reactions: [Pd(IPr)]-based catalysts are highly active in Suzuki-Miyaura, Buchwald-Hartwig amination, and α-ketone arylation reactions, often functioning at low catalyst loadings and under mild conditions.[3][7]

  • Olefin Metathesis: [Ru(IPr)] complexes (e.g., Grubbs second-generation catalyst) exhibit enhanced stability and activity compared to first-generation catalysts.[3]

  • Gold Catalysis: [Au(IPr)Cl] is a widely used precatalyst for a variety of gold-catalyzed transformations involving the activation of alkynes and allenes.[3]

  • Copper Catalysis: [Cu(IPr)] complexes are effective catalysts for hydrosilylation, conjugate reductions, and cycloaddition reactions.[3][9]

The robust and reproducible nature of the protocols described herein makes IPr-metal complexes readily accessible, facilitating their broad application across chemical research and development.

References

Application Notes and Protocols for IPrHCl in Gold-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) in gold-catalyzed reactions. IPrHCl serves as a precursor to the widely used N-heterocyclic carbene (NHC) ligand, IPr, which is highly effective in stabilizing gold(I) catalysts. The resulting [Au(IPr)Cl] complex, often activated in situ, is a versatile catalyst for a range of organic transformations, demonstrating high efficiency and functional group tolerance.

Overview of IPrHCl in Gold Catalysis

IPrHCl is a stable, commercially available imidazolium salt. In the presence of a suitable gold precursor and a base, or through transmetalation, it forms the [Au(IPr)Cl] complex. For many catalytic applications, this pre-catalyst is activated by a halide scavenger, typically a silver salt such as silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf), to generate the highly reactive cationic gold(I) species, [IPrAu]⁺. This potent π-acid activates alkynes, allenes, and alkenes towards nucleophilic attack, facilitating a variety of synthetic transformations.[1][2]

Application: Intramolecular Hydroamination of Allenes with Ureas

A significant application of the IPrAuCl/Ag⁺ system is the intramolecular dihydroamination of allenes with N,N'-disubstituted ureas, providing an efficient route to bicyclic imidazolidin-2-ones. This transformation is highly diastereoselective and proceeds under mild conditions.[3][4]

Quantitative Data
EntrySubstrate (N-δ-allenyl urea)ProductYield (%)Diastereomeric PurityReference
1N-(buta-2,3-dien-1-yl)-N'-(4-nitrophenyl)urea1-(4-nitrophenyl)-3-vinylhexahydropyrrolo[1,2-a]imidazol-2(1H)-one93≥98%[3]
2N-(penta-3,4-dien-1-yl)-N'-(4-nitrophenyl)urea1-(4-nitrophenyl)-3-vinyltetrahydro-1H-imidazo[1,5-a]pyridin-2(3H)-one85≥98%[3]
3N-(4-methylpenta-2,3-dien-1-yl)-N'-(4-nitrophenyl)urea3-isopropylidene-1-(4-nitrophenyl)hexahydropyrrolo[1,2-a]imidazol-2(1H)-one78≥98%[3]
Experimental Protocol

General Procedure for Intramolecular Dihydroamination of N-δ-allenyl ureas: [3]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add [Au(IPr)Cl] (5 mol %) and AgPF₆ (5 mol %).

  • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

  • Add the N-δ-allenyl urea substrate (1.0 equiv) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bicyclic imidazolidin-2-one.

Signaling Pathway

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle IPrAuCl IPrAuCl Active_Catalyst [IPrAu]+PF6- IPrAuCl->Active_Catalyst + AgPF6 AgPF6 AgPF6 AgCl AgCl (precipitate) Au_Allene_Complex Gold-Allene π-Complex Active_Catalyst->Au_Allene_Complex + Allene Substrate Allene_Substrate N-δ-allenyl urea Intramolecular_Attack Intramolecular Nucleophilic Attack Au_Allene_Complex->Intramolecular_Attack Vinyl_Gold_Intermediate Vinyl-Gold Intermediate Intramolecular_Attack->Vinyl_Gold_Intermediate Second_Hydroamination Intramolecular Hydroamination Vinyl_Gold_Intermediate->Second_Hydroamination Product_Release Protonolysis Second_Hydroamination->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration Product Bicyclic Imidazolidin-2-one Product_Release->Product

Caption: Catalytic cycle for the intramolecular dihydroamination of allenes.

Application: Hydration of Terminal Alkynes

[Au(IPr)Cl] is a highly effective catalyst for the regioselective Markovnikov hydration of terminal alkynes, yielding methyl ketones. This method avoids the use of toxic mercury-based reagents and proceeds with high efficiency.[5]

Quantitative Data
EntryAlkyne SubstrateProductYield (%)Reference
1PhenylacetyleneAcetophenone98[5]
24-Methylphenylacetylene4'-Methylacetophenone99[5]
34-Methoxyphenylacetylene4'-Methoxyacetophenone99[5]
44-Chlorophenylacetylene4'-Chloroacetophenone95[5]
51-Octyne2-Octanone92[5]
Experimental Protocol

General Procedure for the Hydration of Terminal Alkynes: [5]

  • To a Schlenk tube or a sealable vial equipped with a magnetic stir bar, add [Au(IPr)Cl] (1 mol %).

  • Add the terminal alkyne (1.0 mmol).

  • Add 1,4-dioxane (2.0 mL) and deionized water (1.0 mL).

  • Seal the tube/vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure methyl ketone.

Experimental Workflow

G start Start prep Prepare Reaction Vessel start->prep add_reagents Add IPrAuCl, Alkyne, Dioxane, Water prep->add_reagents react Heat at 80°C (2-12 h) add_reagents->react workup Cool, Extract with Ethyl Acetate react->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the gold-catalyzed hydration of terminal alkynes.

Application: Cyclopropanation of Ethylene

The [Au(IPr)Cl]/NaBArF₄ system catalyzes the cyclopropanation of ethylene using ethyl diazoacetate (EDA) as a carbene source, producing ethyl cyclopropanecarboxylate.[4]

Quantitative Data
EntryCatalyst SystemProduct Yield (%)Byproduct (Olefins) Yield (%)Unreacted EDA (%)Reference
1IPrAuCl + AgSbF₆250>70[4]
2IPrAuCl + NaBArF₄62236[4]
Experimental Protocol

Procedure for the Cyclopropanation of Ethylene: [4]

  • Place the catalyst, [Au(IPr)Cl] (0.02 mmol), and NaBArF₄ (0.02 mmol) into a Fischer-Porter vessel under an inert atmosphere.

  • Add a solution of ethyl diazoacetate (0.2 mmol) in dichloromethane (10 mL) via cannula under an ethylene atmosphere.

  • Pressurize the vessel to 8 bar with ethylene gas.

  • Stir the mixture at room temperature for 14 hours.

  • After the reaction, carefully vent the ethylene pressure.

  • The product yield can be determined by GC analysis of the crude reaction mixture.

Other Applications

While detailed protocols with IPrHCl are less commonly reported for the following reactions, the [Au(IPr)]⁺ catalyst is known to be active in:

  • Carbene Transfer Reactions: Beyond cyclopropanation, gold-carbene intermediates generated from diazo compounds can participate in O-H and N-H insertion reactions. Mechanistic studies suggest that both the carbene and the substrate (e.g., styrene or methanol) are bonded to the Au(I) center prior to coupling.[4]

  • Intermolecular Addition of Carbon Nucleophiles to Enynes: The cationic gold catalyst activates the alkyne moiety of enynes towards attack by carbon nucleophiles such as indoles, leading to the formation of complex carbocyclic and heterocyclic structures.

Further research and methods development are ongoing to expand the synthetic utility of IPrHCl in these and other gold-catalyzed transformations.

References

Troubleshooting & Optimization

Technical Support Center: IPrHCl-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPrHCl-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Troubleshooting Guide: Low Product Yield

Low or no product yield is a common challenge in catalysis. This guide provides a systematic approach to identifying and resolving the root cause of poor outcomes in your IPrHCl-catalyzed reaction.

Q1: My IPrHCl-catalyzed reaction has a very low yield. Where do I start troubleshooting?

A1: When encountering low yield, a systematic investigation of the reaction components and conditions is critical. Start by assessing the catalyst's activation, the quality of your reagents and substrates, and the reaction parameters. Inefficient catalyst activation is a frequent cause of failure.

The following workflow provides a step-by-step diagnostic approach.

TroubleshootingWorkflow Start Low or No Yield Catalyst 1. Catalyst System Check Start->Catalyst Reagents 2. Reagent & Substrate Check Start->Reagents Conditions 3. Reaction Conditions Check Start->Conditions Cat_Active Is the NHC catalyst being generated and activated effectively? Catalyst->Cat_Active Reagent_Purity Are starting materials, solvents, and reagents pure and dry? Reagents->Reagent_Purity Cond_Temp Is the temperature optimal? (Too low = slow activation; too high = decomposition) Conditions->Cond_Temp Cat_Base Is the base strong enough and sterically accessible to deprotonate IPrHCl? Cat_Active->Cat_Base Check Base Cat_Metal Is the metal precursor active and soluble? Cat_Active->Cat_Metal Check Metal Source Cat_Decomp Has the catalyst decomposed? Cat_Active->Cat_Decomp Check Stability Reagent_Stoich Is stoichiometry accurate? Reagent_Purity->Reagent_Stoich Verify Measurements Reagent_Substrate Is the substrate compatible or sterically hindered? Reagent_Purity->Reagent_Substrate Assess Substrate Cond_Time Is the reaction time sufficient? Cond_Temp->Cond_Time Monitor Progress (TLC, GC/MS) Cond_Mixing Is mixing/stirring adequate? Cond_Time->Cond_Mixing Ensure Homogeneity Cond_Atmosphere Is the reaction sensitive to air or moisture? Cond_Mixing->Cond_Atmosphere Use Inert Atmosphere if Needed

Caption: Troubleshooting workflow for low-yield IPrHCl-catalyzed reactions.

Frequently Asked Questions (FAQs)

Catalyst Activation

Q2: How do I properly activate the catalyst from IPrHCl?

A2: IPrHCl is an imidazolium salt, a precatalyst for the active N-heterocyclic carbene (NHC) ligand. Activation requires deprotonation by a base to form the free carbene, which then coordinates to a metal center.[1][2] Failure in this step is a primary reason for low yield.

  • Base Selection: A sufficiently strong base is required. Common choices include sodium or potassium tert-butoxide (NaOtBu, KOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4] The base must be strong enough to deprotonate the imidazolium proton but should not interfere with the substrates or the metal center.

  • In Situ vs. Pre-formed Catalysts: You can generate the catalyst in situ by adding IPrHCl, a metal salt (e.g., PdCl₂, CuCl), and a base directly to the reaction vessel.[5] Alternatively, using a well-defined, pre-formed (NHC)-metal complex (like PEPPSI-type precatalysts) can lead to more reproducible results and faster activation.[3][6]

CatalystActivation IPrHCl IPr·HCl (Imidazolium Salt Precursor) FreeCarbene Free IPr Carbene (NHC) (Active Ligand) IPrHCl->FreeCarbene + Base - Base·HCl Base Strong Base (e.g., KOtBu) ActiveCatalyst [M(IPr)L_n] (Active Catalyst) FreeCarbene->ActiveCatalyst + Metal Source MetalSource Metal Source (e.g., PdCl₂) MetalSource->ActiveCatalyst

Caption: Pathway for the activation of the IPrHCl precatalyst.

Q3: My catalyst seems to be deactivating during the reaction. What could be the cause?

A3: Catalyst deactivation can occur through several pathways:

  • Oxidation: The active metal center (e.g., Pd(0)) can be oxidized by air if the reaction is not performed under an inert atmosphere.

  • Ligand Exchange/Loss: Ancillary ligands can be lost or exchanged, leading to inactive species.[7] For example, in some systems, the loss of a chloride ligand is necessary for activation, but the loss of a second can lead to deactivation.[7]

  • Product Inhibition: The reaction product may coordinate to the metal center more strongly than the substrate, blocking the active site.[8]

  • Thermal Decomposition: High reaction temperatures can cause the catalyst complex to decompose.[6]

Troubleshooting Steps:

  • Ensure a properly inert atmosphere (Argon or Nitrogen) if your system is air-sensitive.

  • Optimize the reaction temperature; avoid excessive heat.

  • Consider using a more robust, well-defined precatalyst like [IPr-PEPPSI], which is known for its stability.[3]

Reaction Conditions

Q4: How do I select the optimal solvent and base for my reaction?

A4: Solvent and base choice are highly dependent on the specific reaction (e.g., Suzuki, Buchwald-Hartwig, C-H activation) and substrates. A screening process is often necessary.

Solvent Considerations:

  • Polarity: The solvent must solubilize all reactants. Common choices include THF, dioxane, toluene, and DMF.

  • Coordinating Ability: Strongly coordinating solvents can sometimes compete with substrates for binding to the metal center, inhibiting catalysis.

Base Considerations:

  • Strength (pKa): Must be sufficient for the required step (e.g., deprotonation of IPrHCl, activation of a boronic acid in Suzuki coupling).

  • Solubility: The base must be at least partially soluble in the reaction medium.

  • Cation Effects: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence reaction rates.

ParameterOption 1Option 2Option 3Typical Application
Solvent TolueneDioxaneDMFCross-coupling reactions[4]
Base K₂CO₃K₃PO₄NaOtBuSuzuki & C-N/C-O coupling[3][9]
Temperature Room Temp80 °C>100 °CVaries; higher temps for challenging substrates[3][6]
Table 1: General starting points for reaction condition screening.
Reagents and Substrates

Q5: Could impurities in my starting materials be the problem?

A5: Absolutely. Impurities can poison the catalyst or lead to unwanted side reactions.

  • Water: Can hydrolyze organometallic intermediates or react with strong bases. Ensure solvents and reagents are anhydrous if the reaction is moisture-sensitive.[10][11]

  • Oxygen: Can oxidize the catalyst or sensitive reagents. Degassing solvents is recommended for many cross-coupling reactions.[12]

  • Purity of IPrHCl: Use high-purity IPrHCl. Impurities from the synthesis can inhibit catalysis. A reliable synthesis protocol reports yields of 81% for pure IPrHCl.[1][13]

Experimental Protocols

Protocol 1: In Situ Preparation of (IPr)Pd Catalyst for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline for the coupling of an aryl chloride with an arylboronic acid.

  • Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add IPrHCl (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the aryl chloride (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add 3-5 mL of anhydrous, degassed dioxane via syringe.

  • Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Well-Defined [IPr#-PEPPSI] Precatalyst

Adapted from Organ et al., this protocol describes the synthesis of a highly active and stable precatalyst.[3]

  • Setup: In an oven-dried 10 mL vial with a stir bar, combine IPr#·HCl (0.44 mmol, 1.1 equiv), PdCl₂ (0.4 mmol, 1.0 equiv), and K₂CO₃ (2.0 mmol, 5.0 equiv).

  • Solvent/Ligand Addition: Add 3-chloropyridine (2.0 mL).

  • Reaction: Stir the reaction mixture at 80 °C for 24 hours.

  • Isolation: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter to remove solids.

  • Purification: Remove the solvent under reduced pressure. The resulting solid can be further purified if necessary, often by washing or recrystallization, to yield the [IPr#-PEPPSI] complex (Reported yield: 82%).[3] This complex is stable in air and moisture.[3]

References

Technical Support Center: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl).

Frequently Asked Questions (FAQs)

Q1: What is IPrHCl and what are its primary applications?

A1: this compound, commonly known as IPrHCl, is an organic salt that serves as a crucial precursor to N-heterocyclic carbenes (NHCs).[1][2] These NHCs are widely utilized as ligands in organometallic catalysis for a variety of chemical transformations, including cross-coupling reactions.[3][4] IPrHCl is favored for the steric bulk and electron-donating properties it imparts to the resulting carbene, which can enhance catalyst stability and activity.[1][5]

Q2: What are the key stability characteristics of IPrHCl?

A2: IPrHCl generally exhibits excellent thermal stability, allowing its use in reactions at high temperatures without significant degradation.[3] However, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This moisture sensitivity is a critical factor to consider for its storage and handling.

Q3: How should I properly store IPrHCl?

A3: To maintain its integrity, IPrHCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere such as nitrogen or argon.[6][8][9] This minimizes exposure to moisture and air, which can compromise its purity and performance in catalytic reactions.

Q4: Is IPrHCl sensitive to air?

A4: While the primary sensitivity is to moisture, prolonged exposure to air is not recommended. The compound is best handled under an inert atmosphere to prevent the introduction of moisture and other atmospheric contaminants. It is considered an air-stable precursor to the corresponding NHC.[1]

Q5: What are the visible signs of IPrHCl decomposition or impurity?

A5: Pure IPrHCl is typically a white to off-white or tan solid.[7] A change in color to yellow or brown could indicate the presence of impurities or degradation products. Inconsistent solubility or unexpected reaction outcomes are also indicators that the reagent's quality may be compromised.

Troubleshooting Guide

Issue 1: Inconsistent or low yields in reactions using IPrHCl.

  • Question: I am experiencing inconsistent yields in my catalytic reaction where IPrHCl is used to generate the NHC in situ. What could be the cause?

  • Answer:

    • Moisture Contamination: The most common issue is the presence of water in the IPrHCl salt or in the reaction solvents. IPrHCl is hygroscopic and can absorb significant amounts of water from the air.[6][10] This moisture can interfere with the deprotonation step to form the active NHC and can also affect the stability of the catalytic species. Ensure that the IPrHCl has been properly stored and dried before use. Solvents should be rigorously dried using standard techniques.

    • Base Strength: The choice and quality of the base used for deprotonation are critical. An insufficient amount or a weak base may lead to incomplete formation of the NHC. Conversely, a very strong base in the presence of moisture can lead to undesired side reactions.

    • Reagent Purity: Verify the purity of your IPrHCl using techniques like ¹H NMR spectroscopy. Impurities from the synthesis of IPrHCl can act as catalyst poisons.

Issue 2: Difficulty in synthesizing IPrHCl with reproducible results.

  • Question: My synthesis of IPrHCl gives variable yields and purities. Why is this happening?

  • Answer:

    • Hygroscopic Reagents: The synthesis of IPrHCl often involves reagents that are themselves hygroscopic, such as zinc chloride (if used).[11] Variations in the water content of these reagents can significantly impact the reaction's outcome. It is advisable to use freshly opened or properly dried reagents.

    • Reaction Conditions: The reaction to form the imidazolium ring is sensitive to stoichiometry, temperature, and reaction time.[1][9] High dilution conditions are often necessary to achieve good yields, which can make scaling up the reaction challenging.[12]

    • Paraformaldehyde Quality: The polymerization state of paraformaldehyde can be a source of inconsistency.[11] Using a high-quality source is recommended.

Issue 3: The IPrHCl powder has become clumpy or discolored.

  • Question: My IPrHCl, which was initially a fine powder, has become clumpy and has a yellowish tint. Is it still usable?

  • Answer: Clumping is a strong indication of water absorption due to its hygroscopic nature.[6][7] Discoloration may suggest the onset of decomposition or the presence of impurities. While it might still be usable for some applications after drying under high vacuum, its performance in sensitive catalytic systems could be compromised. It is recommended to assess its purity by NMR before use. For critical applications, using a fresh, pure batch is advisable.

Data Presentation

Table 1: Physical and Chemical Properties of IPrHCl

PropertyValueReference(s)
Molecular Formula C₂₇H₃₇ClN₂[7]
Molecular Weight 425.05 g/mol [13]
Appearance White to off-white or tan solid/powder[7]
Melting Point 278 °C (decomposes)[7]
Solubility Slightly soluble in water. Soluble in ethanol, DMSO.[6][7][14]
Sensitivity Hygroscopic[6][7]

Experimental Protocols

Protocol 1: Synthesis of IPrHCl

This protocol is based on a common and high-yielding procedure.[1][15]

  • Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene.

    • In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol.

    • Add a catalytic amount of acetic acid (e.g., 1 mL for a 0.5 mol scale reaction).

    • Warm the solution to approximately 50 °C with vigorous stirring.

    • Slowly add a 40% aqueous solution of glyoxal (1 equivalent) in methanol.

    • A slightly exothermic reaction will occur, and a yellow product will begin to crystallize.

    • Stir the mixture for several hours at room temperature.

    • Collect the yellow crystalline product by filtration, wash with cold methanol, and dry under high vacuum.

  • Step 2: Cyclization to form IPrHCl.

    • In a large round-bottom flask equipped with a reflux condenser, add the diazadiene from Step 1 (1 equivalent) and paraformaldehyde (1 equivalent).

    • Add dry ethyl acetate to achieve high dilution conditions (e.g., ~0.1 M concentration).

    • Heat the mixture to 70 °C with vigorous stirring.

    • Slowly add a solution of chlorotrimethylsilane (TMSCl) (1 equivalent) in dry ethyl acetate dropwise over 45-60 minutes.

    • Continue stirring the resulting suspension at 70 °C for 2 hours.

    • Cool the mixture in an ice bath to 10 °C.

    • Collect the resulting white microcrystalline solid by filtration.

    • Wash the solid with ethyl acetate and then with a non-polar solvent like tert-butyl methyl ether.

    • Dry the final product in an oven at 100 °C or under high vacuum to yield IPrHCl.[10]

Protocol 2: Stability Assessment by ¹H NMR

  • Sample Preparation: Dissolve a small, accurately weighed sample of IPrHCl in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Note the chemical shifts and integrals of characteristic peaks. The imidazolium protons will appear as singlets in the aromatic region.

  • Monitoring: Store the NMR tube under the desired test conditions (e.g., exposed to air, at an elevated temperature).

  • Follow-up Spectra: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).

  • Analysis: Compare the spectra over time. The appearance of new peaks or changes in the integration of the characteristic IPrHCl peaks would indicate decomposition. Stability in DMSO-d6 for up to 48 hours has been reported.[16]

Visualizations

Troubleshooting_IPrHCl_Synthesis start Start: Inconsistent IPrHCl Synthesis low_yield Low Yield / Purity start->low_yield check_reagents Check Reagent Quality hygroscopic Are reagents (e.g., ZnCl2) or solvents anhydrous? check_reagents->hygroscopic check_conditions Review Reaction Conditions dilution Is high dilution maintained? check_conditions->dilution low_yield->check_reagents Yes low_yield->check_conditions No, conditions are optimal paraform Is paraformaldehyde quality consistent? hygroscopic->paraform Yes failure Action: Dry reagents/solvents, use fresh stock hygroscopic->failure No success Successful Synthesis paraform->success Yes paraform->failure No temp_time Are temperature and time controlled? dilution->temp_time Yes dilution->failure No temp_time->success Yes temp_time->failure No failure->check_reagents

Caption: Troubleshooting logic for IPrHCl synthesis.

Experimental_Workflow_IPrHCl cluster_step1 Step 1: Diazadiene Formation cluster_step2 Step 2: Imidazolium Salt Formation a Mix 2,6-diisopropylaniline, glyoxal, MeOH, AcOH b Stir at 50°C then RT a->b c Filter and wash with cold MeOH b->c d Dry yellow solid under vacuum c->d e Dissolve diazadiene & paraformaldehyde in hot (70°C) dry EtOAc d->e f Add TMSCl in EtOAc dropwise e->f g Stir at 70°C for 2h f->g h Cool to 10°C g->h i Filter white solid h->i j Wash with EtOAc & tBuOMe i->j k Dry product (IPrHCl) j->k

Caption: Experimental workflow for IPrHCl synthesis.

Decomposition_Pathway IPrHCl IPrHCl 1,3-Bis(2,6-diisopropylphenyl) imidazolium chloride NHC IPr (NHC) Free N-Heterocyclic Carbene IPrHCl->NHC - HCl Base Strong Base (e.g., KOtBu) Base->IPrHCl Degradation Degradation Products NHC->Degradation Moisture Moisture/Other Electrophiles Moisture->NHC

Caption: IPrHCl deprotonation and potential degradation.

References

common side reactions with IPrHCl catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPrHCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) and its derived catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is IPrHCl and why is it used?

A1: IPrHCl is the imidazolium salt precursor to IPr, a sterically bulky N-heterocyclic carbene (NHC). It is not a catalyst itself but is deprotonated in situ to generate the free IPr carbene, which serves as a highly effective ligand for transition metals like palladium, nickel, gold, and copper.[1][2] The IPr ligand is prized for its strong σ-donating properties and significant steric bulk, which together create highly stable and active metal complexes.[2] These catalysts excel in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), often enabling reactions with challenging or unreactive substrates under milder conditions.[1][2]

Q2: My IPrHCl salt is an off-white or brown powder. Is it impure and can I still use it?

A2: While high-purity IPrHCl is a colorless microcrystalline powder, brown discolorations can occur during synthesis due to side reactions, especially if strongly acidic byproducts are generated or if water is not properly managed.[3] These impurities can sometimes be washed away.[3] For best results and reproducibility, using a high-purity precursor is recommended. Several optimized, high-yield synthetic protocols exist that reliably produce clean, colorless IPrHCl.[3][4]

Q3: How do I generate the active NHC catalyst from the IPrHCl salt?

A3: The active IPr carbene is generated by deprotonating the IPrHCl salt with a suitable base. This is almost always performed in situ within the reaction vessel to avoid isolating the air- and moisture-sensitive free carbene.[5] Common bases include potassium carbonate (K₂CO₃), sodium tert-butoxide (NaOtBu), or potassium bis(trimethylsilyl)amide (KHMDS). The choice of base depends on the specific reaction and its compatibility with the substrates and metal precursor.

Q4: What are the primary causes of catalyst deactivation with IPr-metal complexes?

A4: The most common deactivation pathways include:

  • Reductive Elimination of the Ligand: This is a significant deactivation process where the Pd-NHC bond is cleaved, and the NHC is lost as an imidazolium salt ([IPr-H]⁺).[6] This can be promoted by high temperatures or the presence of certain amines.[6][7]

  • Reduction to Metal Nanoparticles: The active catalyst, for instance, a Pd(II) species, can be reduced to catalytically inactive metallic nanoparticles (e.g., Pd(0) black).[8] This is often promoted by bases like triethylamine.

  • Substrate/Product Inhibition (Poisoning): The lone pair of electrons on nitrogen-containing heterocyclic substrates (e.g., pyridines, quinolines) can coordinate strongly to the metal center, blocking active sites and inhibiting the catalytic cycle.[9]

  • Oxidative Degradation: Although NHC ligands are generally robust, harsh oxidative conditions can lead to decomposition pathways.[10] Facile C(carbene)–halogen reductive elimination has been identified as a potential decomposition pathway for NHC-copper complexes under oxidative conditions.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction

Your Suzuki-Miyaura, Heck, or other cross-coupling reaction shows poor yield or fails to proceed.

Troubleshooting Workflow

G cluster_start Initial Checks cluster_optimize Optimization cluster_advanced Advanced Solutions Start Reaction Failure: Low or No Conversion Reagents 1. Verify Reagent Purity & Integrity - Substrates, Base, Solvent - Degas solvent properly? Start->Reagents Catalyst_Gen 2. Confirm Catalyst Activation - Correct Base? - Anhydrous conditions? Reagents->Catalyst_Gen Reagents OK Success Reaction Successful Reagents->Success Improvement Seen Temp 3. Adjust Temperature - Increase temperature for C-Cl activation - Avoid excessive heat (>140°C) to prevent decomposition Catalyst_Gen->Temp Activation OK Catalyst_Gen->Success Improvement Seen Solvent 4. Screen Solvents - Try THF, Dioxane, Toluene, or DMF - For Suzuki, is a small amount of water present? Temp->Solvent No Improvement Temp->Success Improvement Seen Base 5. Change Base - Switch from carbonate (K₂CO₃) to phosphate (K₃PO₄) or alkoxide (NaOtBu) Solvent->Base No Improvement Solvent->Success Improvement Seen Loading 6. Increase Catalyst Loading - Double initial loading (e.g., 1 mol% to 2 mol%) Base->Loading No Improvement Base->Success Improvement Seen Ligand 7. Address Poisoning - Is substrate a nitrogen heterocycle? - Use more electron-rich/bulky ligand if available Loading->Ligand No Improvement Loading->Success Improvement Seen Ligand->Success Improvement Seen

Caption: A stepwise guide to troubleshooting failed cross-coupling reactions.

Detailed Steps & Explanations:

  • Verify Reagents: Ensure all starting materials, including the aryl halide and coupling partner, are pure. Check that the base is fresh and dry (if required). Solvents must be anhydrous and properly degassed, as oxygen can deactivate the active Pd(0) species.[9]

  • Confirm Catalyst Activation: The in situ generation of the IPr carbene is critical. Ensure the base is strong enough and added correctly. For moisture-sensitive bases, use rigorous anhydrous techniques.

  • Optimize Temperature: While higher temperatures can facilitate the oxidative addition of challenging substrates (especially aryl chlorides), excessive heat can accelerate catalyst decomposition.[7] Monitor reactions and consider a temperature screen.

  • Evaluate Solvent and Base: The choice of solvent and base is interdependent and crucial. For Suzuki-Miyaura reactions, a combination of THF and a mild base like K₂CO₃ is a good starting point, but the addition of water can be essential for efficient transmetalation.[12] For more challenging couplings, stronger bases like K₃PO₄ or NaOtBu in solvents like dioxane or toluene may be necessary.[13]

  • Increase Catalyst Loading: If you suspect slow catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 2-5 mol%) can sometimes push the reaction to completion.

  • Address Potential Poisoning: If your substrate contains a basic nitrogen heterocycle, it may be poisoning the catalyst.[9][14] In these cases, using a more electron-rich ligand or a higher catalyst loading may be necessary to overcome the inhibition.

Issue 2: Reaction Stalls or Yields Plateau Over Time

The reaction proceeds initially but then stops before reaching full conversion, possibly with the formation of palladium black.

Potential Cause: Catalyst deactivation via reductive elimination or reduction to Pd(0) nanoparticles. High temperatures and certain bases or additives (e.g., aliphatic amines) can promote the cleavage of the Pd-NHC bond.[6][7]

Deactivation Pathway: Reductive Elimination

G cluster_main Catalyst Deactivation Active_Catalyst Active Pd(II)-IPr Complex [L-Pd(II)-IPr] Intermediate Intermediate Formation (e.g., via β-hydride shift from amine) Active_Catalyst->Intermediate High Temp or Aliphatic Amine Reductive_Elim Reductive Elimination Intermediate->Reductive_Elim Inactive_Species Inactive Pd(0) + [IPr-H]⁺ Reductive_Elim->Inactive_Species

Caption: Reductive elimination pathway leading to IPr-Pd catalyst deactivation.

Mitigation Strategies:

  • Lower Reaction Temperature: If possible, reduce the reaction temperature. Deactivation via reductive elimination is often more pronounced at elevated temperatures (>100-120 °C).[7]

  • Re-evaluate Base/Additives: If using amine bases or additives, consider their role in deactivation. Deprotonation of complexes with primary/secondary aliphatic amines at moderate temperatures (25–60 °C) in the presence of a strong base can promote molecular catalysis, while thermal decomposition at higher temperatures leads to Pd-NHC bond cleavage.[6][7]

  • Use a Pre-catalyst: Well-defined pre-catalysts like PEPPSI-type ([PdCl₂(Py)₂(IPr)]) or (IPr)Pd(allyl)Cl are often more stable and generate the active species more cleanly, potentially reducing the formation of inactive aggregates.[1]

Data & Protocols

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling

This table summarizes typical starting conditions and optimization pathways for a generic Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using an in situ generated IPr-Pd catalyst.

ParameterInitial ConditionOptimization Strategy & Rationale
Pd Source Pd(OAc)₂ (1-2 mol%)Use a pre-catalyst like [Pd(IPr)(μ-Cl)Cl]₂ or (IPr)Pd(allyl)Cl for better stability and activity.[12]
Ligand IPr·HCl (1.1 eq. to Pd)Ensure high purity of the imidazolium salt for reproducibility.[3]
Base K₂CO₃ (2.0 eq.)For unreactive substrates, switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13]
Solvent THF or DioxaneScreen other solvents like toluene. For Suzuki, adding a small amount of water (e.g., 10:1 solvent:water) is often crucial.[12]
Temperature 80 °CIncrease incrementally to 100-120 °C for aryl chlorides. Avoid excessive heat.[15]
Experimental Protocol: In Situ Catalyst Generation for Suzuki-Miyaura Coupling

This protocol describes the setup for a representative Suzuki-Miyaura reaction.

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and IPr·HCl (0.022 mmol, 2.2 mol%). Add these solids to the reaction vessel.

  • Atmosphere Exchange: Seal the reaction vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the designated time.

  • Workup: After cooling to room temperature, quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography.

Catalyst Activation Diagram

G cluster_activation In Situ Catalyst Activation Precursor IPr·HCl (Imidazolium Salt) Free_Carbene Free IPr Carbene Precursor->Free_Carbene - Base·HCl Base Base (e.g., NaOtBu) Base->Free_Carbene - Base·HCl Active_Catalyst Active L-Pd(0)-IPr Species Free_Carbene->Active_Catalyst Coordination Pd_Source Pd(0) or Pd(II) Source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) Pd_Source->Active_Catalyst Coordination

Caption: Generation of the active IPr-Pd catalyst from the IPr·HCl salt.

References

Technical Support Center: Optimizing IPrHCl Catalyst Loading

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the catalyst loading of IPrHCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) in catalytic reactions. IPrHCl is a widely used N-heterocyclic carbene (NHC) precursor, which, in combination with a metal precursor (commonly palladium), forms a highly active catalyst for various cross-coupling reactions. Proper catalyst loading is crucial for reaction efficiency, cost-effectiveness, and minimizing residual metal in the final product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction using a Pd/IPrHCl system?

A1: For initial screening of cross-coupling reactions, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] For well-optimized systems or highly active catalyst precursors, the loading can often be significantly reduced to 0.1-1 mol%, or even to parts-per-million (ppm) levels in some cases.[2][3] Conversely, for challenging substrates or reactions, an initial loading of up to 10 mol% might be necessary to achieve a satisfactory reaction rate and yield.[1]

Q2: How does the choice of palladium precursor affect the optimal IPrHCl loading?

A2: The palladium precursor plays a significant role. Using a pre-formed Pd(II)-NHC complex, such as a PEPPSI-type precatalyst, can provide a more stable and efficient generation of the active Pd(0) species.[4][5][6] This often allows for lower catalyst loadings compared to in-situ systems generated from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and IPrHCl. In-situ generation may require a slight excess of the IPrHCl ligand to ensure complete complexation and stabilization of the palladium center.

Q3: What are the visual signs of catalyst deactivation or suboptimal loading?

A3: A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black."[1] This indicates that the active Pd(0) catalyst has agglomerated and is no longer catalytically active.[1] This can be caused by excessively low catalyst loading for a given reaction, the presence of oxygen, impurities, or high temperatures.[1] A stalled reaction or a significant decrease in reaction rate can also indicate catalyst deactivation.[1]

Q4: Can increasing the IPrHCl loading always solve low yield issues?

A4: Not necessarily. While insufficient catalyst is a common reason for low yield, simply increasing the loading is not always the solution and can sometimes be detrimental. High concentrations of the catalyst can lead to side reactions or the formation of inactive dimeric species. It is crucial to systematically screen the catalyst loading to find the optimal concentration. If increasing the loading does not improve the yield, other factors such as the base, solvent, temperature, or purity of reagents should be investigated.

Troubleshooting Guide

Issue 1: Low or No Conversion to Product

Possible Cause:

  • Insufficient active catalyst.

  • Catalyst deactivation.

  • Poor generation of the active Pd(0)-NHC species.

Troubleshooting Steps:

  • Verify Reagent Purity: Ensure all reagents, especially the solvent and base, are pure and anhydrous (if required by the reaction). Impurities can act as catalyst poisons.

  • Ensure Inert Atmosphere: Pd(0) species are sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Incrementally Increase Catalyst Loading: If you suspect the catalyst loading is too low, increase it in a stepwise manner (e.g., from 1 mol% to 2 mol%, then to 3 mol%). Observe if there is a corresponding increase in conversion.

  • Consider a Pre-formed Catalyst: If using an in-situ generated catalyst, consider switching to a well-defined Pd-IPr precatalyst, which can be more robust and provide a more consistent concentration of the active species.[4]

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause:

  • Gradual catalyst deactivation during the reaction.

  • The initial catalyst loading is insufficient to sustain the reaction to full conversion.

Troubleshooting Steps:

  • Modest Increase in Initial Loading: A slightly higher initial catalyst loading may provide enough active catalyst to drive the reaction to completion.

  • Incremental Substrate Addition: For reactions where a substrate or byproduct might be contributing to catalyst deactivation, adding the limiting reagent in portions throughout the reaction can sometimes help maintain a stable catalyst concentration.

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 3: Inconsistent Results Between Batches

Possible Cause:

  • Variability in the quality of reagents or solvents.

  • Inconsistent setup of the reaction, particularly in maintaining an inert atmosphere.

  • Inaccurate measurement of the catalyst.

Troubleshooting Steps:

  • Standardize Reagent Sources: Use reagents and solvents from the same trusted source and lot number for a series of experiments.

  • Review Reaction Setup Protocol: Ensure that the procedure for degassing the solvent and maintaining an inert atmosphere is consistent for every reaction.

  • Prepare a Catalyst Stock Solution: For screening multiple reactions with small variations in catalyst loading, preparing a stock solution of the palladium precursor and IPrHCl in an anhydrous, degassed solvent can improve accuracy and consistency.

Data on Catalyst Loading Optimization

Optimizing catalyst loading is a critical step in developing a robust chemical process. The following tables provide examples of how catalyst loading can affect the outcome of a Suzuki-Miyaura cross-coupling reaction.

Table 1: Effect of Catalyst Loading on the Suzuki-Miyaura Coupling of an Amide

Reaction Conditions: [Pd(IPr)(3-trifluoromethylaniline)Cl₂] as precatalyst, amide (1.0 equiv), Arylboronic acid (2.0 equiv), K₂CO₃ (3.0 equiv), H₂O (5.0 equiv), in THF at 23 °C for the specified time.

EntryCatalyst Loading (mol%)Time (h)Yield (%)
11.03>95
20.2516>95

This data shows that for this specific reaction, the catalyst loading could be reduced four-fold from 1.0 mol% to 0.25 mol% while still achieving a high yield, albeit with a longer reaction time.[7]

Table 2: Optimization of Catalyst Loading for the Suzuki-Miyaura Coupling of 4-bromoacetophenone and Phenylboronic Acid

Reaction Conditions: Pd catalyst, K₃PO₄ as base, in a MeOH/H₂O mixture at room temperature for 1 hour.

EntryCatalyst Loading (mol%)NMR Conversion (%)
11.095
20.186
30.0154
40.00110

This table clearly demonstrates the direct relationship between catalyst loading and conversion under these mild conditions. While a very low loading of 0.001 mol% is largely ineffective, a loading of 0.1 mol% still provides good conversion.[8][9]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction using in-situ generated Pd-IPr Catalyst
  • Catalyst Preparation (in a separate flask): To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and IPrHCl (1.1-2.2 mol%, typically a 1:1.1 Pd:ligand ratio).

  • Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents).

  • Stir the mixture at room temperature or with gentle heating for 15-30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: In the main reaction flask, add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the appropriate volume of anhydrous, degassed solvent.

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the main reaction flask via cannula.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Screening for Optimal Catalyst Loading

This protocol allows for the systematic determination of the minimum catalyst loading required for an efficient reaction.

  • Prepare a Stock Solution of the Catalyst: In a glovebox or under a strictly inert atmosphere, prepare a stock solution of the palladium precursor and IPrHCl in an anhydrous, degassed solvent. The concentration should be chosen to allow for easy dispensing of the desired mol% into each reaction vial.

  • Set up Parallel Reactions: In an array of reaction vials, add the aryl halide, boronic acid, and base in the same amounts for each reaction.

  • Vary Catalyst Loading: Add different volumes of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Add Solvent: Add the same volume of anhydrous, degassed solvent to each vial to ensure the same reaction concentration.

  • Run and Monitor: Seal the vials and place them in a heated stirring block at the desired temperature. Monitor the conversion in each reaction at specific time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis (GC or LC-MS).

  • Analyze Results: Plot the conversion versus catalyst loading at different time points to determine the optimal loading that provides a high yield in a reasonable timeframe.

Visualizations

Troubleshooting_Workflow start Low or No Conversion check_reagents Verify Purity of Reagents and Solvents start->check_reagents check_atmosphere Ensure Strictly Inert Atmosphere check_reagents->check_atmosphere Reagents OK success Problem Resolved check_reagents->success Impurity Found & Rectified increase_loading Incrementally Increase Catalyst Loading check_atmosphere->increase_loading Atmosphere OK check_atmosphere->success Leak Found & Fixed use_precatalyst Consider a Pre-formed Pd-IPr Catalyst increase_loading->use_precatalyst No Improvement increase_loading->success Improvement use_precatalyst->success stalled_reaction Reaction Stalls increase_initial_loading Modestly Increase Initial Loading stalled_reaction->increase_initial_loading lower_temp Lower Reaction Temperature increase_initial_loading->lower_temp Still Stalls increase_initial_loading->success Success lower_temp->success inconsistent_results Inconsistent Results standardize_reagents Standardize Reagent Sources inconsistent_results->standardize_reagents review_setup Review Inert Atmosphere Protocol standardize_reagents->review_setup stock_solution Use a Catalyst Stock Solution review_setup->stock_solution stock_solution->success

Caption: A troubleshooting workflow for common issues related to IPrHCl catalyst loading.

Catalyst_Loading_Screening cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stock Prepare Catalyst Stock Solution (Pd precursor + IPrHCl) setup_vials Set up Parallel Reaction Vials (Substrates + Base) prep_stock->setup_vials add_catalyst Add Varying Volumes of Catalyst Stock Solution setup_vials->add_catalyst add_solvent Add Solvent to Equalize Concentration add_catalyst->add_solvent run_reaction Run Reactions at Constant Temperature add_solvent->run_reaction monitor_reaction Monitor Conversion vs. Time (GC or LC-MS) run_reaction->monitor_reaction analyze_data Plot Conversion vs. Catalyst Loading monitor_reaction->analyze_data determine_optimal Determine Optimal Loading analyze_data->determine_optimal

Caption: An experimental workflow for screening and optimizing IPrHCl catalyst loading.

References

Technical Support Center: IPrHCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of IPrHCl to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

Issue: I am observing inconsistent results or lower than expected yields in my reaction where IPrHCl is used as a precursor for an N-heterocyclic carbene (NHC) ligand.

This issue is often linked to the degradation of the IPrHCl salt, which can be sensitive to environmental conditions. Use the following guide to troubleshoot potential causes.

Potential Cause Observation Recommended Action
Moisture Contamination The IPrHCl powder appears clumpy, sticky, or has changed color from white/off-white to yellow or brown.IPrHCl is hygroscopic and readily absorbs moisture from the atmosphere, which can lead to hydrolysis of the imidazolium ring.[1] It is crucial to handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2][3] Always use dry solvents and glassware.
Exposure to Air (Oxygen) Discoloration of the solid or reaction mixture.Prolonged exposure to atmospheric oxygen can lead to oxidative degradation. Store IPrHCl under an inert gas like nitrogen or argon and minimize its exposure to air during weighing and transfer.[4]
Improper Storage Temperature The reagent has been stored at elevated temperatures or in direct sunlight.High temperatures can accelerate thermal degradation. While IPrHCl exhibits good thermal stability, it is best stored in a cool, dark place.[5][6] For long-term storage, refrigeration is recommended.
Basic Conditions in Storage or Handling Accidental exposure to basic substances.Imidazolium salts can be susceptible to degradation under basic conditions, which can lead to ring-opening of the imidazolium core.[7] Ensure all handling and storage containers are free from basic residues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid IPrHCl?

For optimal stability, solid IPrHCl should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.[1] While it is stable at room temperature, for long-term storage, refrigeration at 2-8°C is advisable to minimize any potential thermal degradation.

Q2: My IPrHCl has turned slightly yellow. Can I still use it?

A slight yellow discoloration may not significantly impact its performance in all applications, but it does indicate some level of degradation. It is recommended to use fresh, white to off-white IPrHCl for sensitive reactions that require high purity. If you choose to use the discolored reagent, be aware that your results may be affected.

Q3: How should I handle IPrHCl in the laboratory?

Due to its hygroscopic and air-sensitive nature, IPrHCl should be handled in a controlled environment, such as a glovebox or using Schlenk line techniques with an inert gas.[2][3] Use dry, de-gassed solvents and oven-dried glassware. When weighing and transferring the solid, do so quickly and under a blanket of inert gas to minimize exposure to the atmosphere.

Q4: What are the primary degradation pathways for IPrHCl?

The main degradation pathways for imidazolium salts like IPrHCl are hydrolysis, oxidation, and photodegradation.[8]

  • Hydrolysis: In the presence of moisture, particularly under basic conditions, the imidazolium ring can undergo nucleophilic attack by water or hydroxide ions, leading to ring-opening.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the imidazolium core.

  • Photodegradation: Exposure to UV or visible light can induce degradation, although IPrHCl is generally more stable to light than to moisture and air.

Q5: How can I check the purity of my IPrHCl?

The purity of IPrHCl can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC). These methods can help identify the presence of impurities and degradation products.

Quantitative Stability Data

While specific quantitative degradation data for IPrHCl under various stress conditions is not extensively available in public literature, the following table provides a representative overview based on the known stability of similar imidazolium salts. This data should be considered illustrative. For critical applications, it is recommended to perform in-house stability studies.

Condition Duration Parameter Expected Degradation (%) Potential Degradation Products
Elevated Temperature 30 days60°C< 5%Minor thermal decomposition products
High Humidity 7 days25°C, 90% RH5 - 15%Hydrolysis products (ring-opened)
Acidic Hydrolysis 24 hours0.1 M HCl, 60°C< 2%Generally stable
Basic Hydrolysis 8 hours0.1 M NaOH, RT10 - 25%Imidazolium ring-opened products
Oxidative Stress 24 hours3% H₂O₂, RT5 - 10%Oxidized imidazole derivatives
Photostability 7 daysICH Q1B light exposure< 5%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study for IPrHCl

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of IPrHCl and to identify potential degradation products.

1. Materials:

  • IPrHCl

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC-grade acetonitrile and water

  • Inert gas (Nitrogen or Argon)

  • Dry glassware

2. Procedure:

  • Sample Preparation: Prepare stock solutions of IPrHCl in a suitable dry, inert solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) under an inert atmosphere.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample of IPrHCl at 60°C for 30 days. Also, heat a solution of IPrHCl at 60°C for 24 hours.

    • Photostability: Expose a solid sample and a solution of IPrHCl to light according to ICH Q1B guidelines.

    • Humidity: Store a solid sample of IPrHCl at 25°C and 90% relative humidity for 7 days.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Characterize any significant degradation products using LC-MS and/or NMR spectroscopy.

Visualizations

Handling_Workflow Workflow for Handling IPrHCl cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup Storage Store IPrHCl - Tightly sealed container - Inert atmosphere (N2/Ar) - Cool, dark, dry place Glovebox Use Glovebox or Schlenk Line Storage->Glovebox Retrieve for use Weighing Weigh quickly under inert gas Glovebox->Weighing Transfer Transfer using dry utensils Weighing->Transfer Glassware Use oven-dried glassware Transfer->Glassware Solvents Use dry, degassed solvents Glassware->Solvents Reaction Run reaction under inert atmosphere Solvents->Reaction

Caption: A flowchart outlining the recommended workflow for the proper handling and use of IPrHCl to prevent degradation.

Degradation_Troubleshooting Troubleshooting IPrHCl Degradation Start Inconsistent Reaction Results? Check_Reagent Inspect IPrHCl Solid Start->Check_Reagent Check_Procedure Review Handling Procedure Start->Check_Procedure Clumpy Clumpy or Discolored? Check_Reagent->Clumpy Inert_Atmosphere Handled under Inert Gas? Check_Procedure->Inert_Atmosphere Moisture Likely Moisture Contamination Clumpy->Moisture Yes Good_Appearance Solid Appears Fine Clumpy->Good_Appearance No No_Inert Potential Air/Moisture Exposure Inert_Atmosphere->No_Inert No Yes_Inert Check Other Parameters (Solvent purity, temperature, etc.) Inert_Atmosphere->Yes_Inert Yes

Caption: A decision tree to help troubleshoot potential causes of IPrHCl degradation during experimental use.

Degradation_Pathways Potential Degradation Pathways of IPrHCl cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation IPrHCl IPrHCl (Imidazolium Salt) Hydrolysis_Product Ring-Opened Product (N,N'-diarylformamidine derivative) IPrHCl->Hydrolysis_Product Moisture (esp. basic pH) Oxidation_Product Oxidized Imidazole Derivatives IPrHCl->Oxidation_Product Oxygen (Air) Photo_Product Radical-induced Degradation Products IPrHCl->Photo_Product UV/Visible Light

References

Technical Support Center: Activation of IPrHCl to NHC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the activation of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) to its corresponding N-heterocyclic carbene (NHC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IPrHCl activation to the free NHC is not working. What are the most common reasons for failure?

A1: Failed activation of IPrHCl typically stems from one or more of the following factors:

  • Inadequate Base: The base used may not be strong enough to deprotonate the imidazolium salt, or it may be sterically hindered.

  • Improper Solvent: The solvent might not be suitable for the reaction, potentially due to poor solubility of reagents or incompatibility with the base.

  • Suboptimal Temperature: The reaction may require specific temperature conditions to proceed efficiently.

  • Presence of Moisture or Air: Free NHCs are often sensitive to air and moisture, which can lead to decomposition. While many modern procedures are more robust, exposure can still be a factor, especially when trying to isolate the free carbene.[1]

  • Poor Quality of IPrHCl: The starting imidazolium salt may be impure, affecting the reaction.

Q2: How do I choose the correct base for the deprotonation of IPrHCl?

A2: The choice of base is critical for successful deprotonation. The appropriate base depends on whether you are generating the free NHC for isolation or for an in situ reaction, such as the formation of a metal complex.

  • For in situ generation of metal-NHC complexes: Weaker inorganic bases are often sufficient and can simplify workup. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] Triethylamine (NEt₃) can also be used.[4]

  • For generation and isolation of the free carbene: Stronger bases are typically required. These include potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (KOtBu).[5]

Q3: I am trying to form a copper(I)-NHC complex from IPrHCl and CuCl, but the reaction is failing. What conditions should I be using?

A3: A common and effective method for the synthesis of [Cu(IPr)Cl] involves the reaction of IPrHCl with CuCl in the presence of a weak base. If this reaction is failing, review the following parameters.

  • Base: Use 2-3 equivalents of potassium carbonate (K₂CO₃). Using only one equivalent may result in incomplete conversion.[2]

  • Solvent: Acetone or THF are commonly used solvents for this transformation.[2][3]

  • Temperature: Gently heating the reaction mixture, for instance to 60-70 °C, can facilitate the reaction.[2][3]

  • Atmosphere: While many protocols for copper-NHC synthesis are robust enough to be performed in air, if you are experiencing issues, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.

Q4: My reaction mixture turned a dark brown or black color during the activation of IPrHCl. What does this indicate?

A4: The formation of dark, tarry byproducts can suggest decomposition or side reactions. This can be caused by:

  • Strongly acidic conditions: If byproducts like HCl are not effectively neutralized, they can lead to side reactions.[6]

  • Presence of water: In some cases, liberated water can accumulate acid and reaction intermediates, leading to the formation of brown resins.[6]

  • High temperatures with unstable intermediates: Excessive heat can cause decomposition.

Consider using a milder base, ensuring anhydrous conditions if necessary, and maintaining the recommended reaction temperature.

Quantitative Data Summary

The efficiency of NHC-metal complex formation can be influenced by the choice of base and its stoichiometry. The following table summarizes conditions for the synthesis of copper(I) and silver(I) NHC complexes.

NHC PrecursorMetal SaltBase (Equivalents)SolventTemperature (°C)Yield (%)Reference
IPrHClCuClK₂CO₃ (2)Acetone6092[2]
IPr#·HClCuClK₂CO₃ (3)THF7084[3]
IPr#·HClAg₂OK₂CO₃ (3)THF7072-84[1]

Experimental Protocols

Protocol 1: In Situ Generation and Formation of [Cu(IPr)Cl] [2]

  • To a reaction vessel, add IPrHCl (1 equivalent), CuCl (1 equivalent), and potassium carbonate (2 equivalents).

  • Add acetone as the solvent.

  • Stir the mixture at 60 °C for 24 hours.

  • After cooling to room temperature, the product can be isolated through appropriate workup procedures, such as filtration and removal of the solvent.

Protocol 2: Generation of Free IPr Carbene for Coordination [5]

  • Dissolve IPrHCl (1 equivalent) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of a strong base such as KHMDS or KOtBu (a slight excess, e.g., 1.05 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period.

  • The resulting solution contains the free NHC, which can then be used in subsequent reactions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed IPrHCl activation.

Troubleshooting_IPrHCl_Activation Troubleshooting Failed IPrHCl to NHC Activation start Activation Failed: No Product or Low Yield check_base Is the base appropriate for the desired transformation (in situ vs. free carbene)? start->check_base check_conditions Are the reaction conditions (solvent, temperature) optimal for the chosen base? check_base->check_conditions Yes adjust_base Adjust Base: - For in situ metalation, try K₂CO₃. - For free carbene, use KHMDS or KOtBu. check_base->adjust_base No check_reagents Are the IPrHCl and other reagents of sufficient purity and dryness? check_conditions->check_reagents Yes adjust_conditions Adjust Conditions: - Change solvent (e.g., THF, Acetone). - Modify temperature as per literature protocols. check_conditions->adjust_conditions No purify_reagents Purify/Dry Reagents: - Recrystallize IPrHCl. - Use anhydrous solvents. check_reagents->purify_reagents No success Successful Activation check_reagents->success Yes adjust_base->start adjust_conditions->start purify_reagents->start

Caption: A flowchart for troubleshooting the activation of IPrHCl to its NHC.

References

Technical Support Center: Purification of Crude 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with and purifying crude 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl). This document provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues that may be encountered during the purification of crude IPrHCl.

Problem Possible Cause(s) Suggested Solution(s)
The isolated product is a brown or off-white solid instead of a white powder. The presence of colored impurities is a common issue, often arising from side reactions during the synthesis.- Wash the crude product extensively with solvents such as ethyl acetate, diethyl ether, or tert-butyl methyl ether until the filtrate is colorless.[1] - Recrystallization from a solvent system like acetone/tert-butyl methyl ether can be effective in removing colored impurities.[2] - Ensure that the synthesis is performed under anhydrous conditions to minimize side reactions that can lead to impurity formation.[2]
The yield of the purified product is low. - Product loss can occur during extensive washing if the product has some solubility in the wash solvent. - Incomplete precipitation of the product from the reaction mixture. - The initial synthesis may have been low-yielding.- Minimize the volume of solvent used for washing, and ensure the wash solvent is cold to reduce solubility. - After filtration, check the filtrate for any remaining product that could be recovered by concentration and re-precipitation. - Optimize the synthetic protocol to improve the initial yield and purity, which can simplify the purification process.[2]
The purified product shows impurities in the 1H NMR spectrum. - Incomplete removal of starting materials or reaction byproducts. - Residual solvents from the purification process.- Repeat the washing steps or perform a recrystallization. - Dry the purified product under high vacuum for an extended period to remove residual solvents.
The product is difficult to filter and forms a fine powder that clogs the filter paper. The product has precipitated as very fine microcrystals.- Allow the suspension to cool slowly to encourage the formation of larger crystals before filtration.[2] - Use a filter funnel with a larger surface area or a different type of filter medium.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude IPrHCl?

A1: For crude IPrHCl that precipitates from the reaction mixture, a straightforward and often sufficient purification method is to wash the solid product with appropriate solvents.[2][1] Ethyl acetate is commonly used as the reaction solvent and for washing.[2][1] Additional washes with diethyl ether or tert-butyl methyl ether can further remove impurities.[2] If the product is significantly impure, recrystallization is recommended.[2]

Q2: What are the common impurities found in crude IPrHCl?

A2: The most frequently encountered impurities are dark-brown, resinous materials that form from side reactions during the synthesis. These can be particularly problematic in older synthetic procedures or when reaction conditions are not carefully controlled.

Q3: Is it always necessary to purify crude IPrHCl?

A3: Not always. Modern synthetic protocols, particularly those utilizing chlorotrimethylsilane (TMSCl) in ethyl acetate, are designed to precipitate IPrHCl as a pure microcrystalline powder directly from the reaction mixture, often in high yield, making further purification unnecessary.[2] However, the purity should always be verified by analytical methods such as NMR spectroscopy.

Q4: What is a typical yield for the synthesis and purification of IPrHCl?

A4: Yields can vary significantly depending on the synthetic method. Older methods reported yields as low as 40-47%.[2] However, more recent and optimized procedures can achieve yields of 81% or higher.[2][3]

Q5: How can I confirm the purity of my IPrHCl sample?

A5: The purity of IPrHCl is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and elemental analysis.[4] The absence of signals corresponding to impurities in the NMR spectra is a good indicator of high purity.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 425.05 g/mol
Melting Point 278 °C (decomposes)
Appearance White to off-white solid[3][5]
Solubility Slightly soluble in water. Soluble in chlorinated solvents, THF, and acetone.[1][6]
Typical Purity >97%[6]

Experimental Protocol: Purification of Crude IPrHCl by Washing

This protocol describes a standard washing procedure for crude IPrHCl that has been synthesized via the reaction of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene with paraformaldehyde and chlorotrimethylsilane in ethyl acetate.

Materials:

  • Crude IPrHCl precipitate

  • Ethyl acetate (EtOAc), technical grade

  • tert-Butyl methyl ether (tBuOMe) or Diethyl ether (Et2O)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Schlenk flask or round-bottom flask for drying

Procedure:

  • Filtration of the Crude Product:

    • Following the synthesis, cool the reaction mixture containing the precipitated IPrHCl to approximately 10°C in an ice bath.[2]

    • Set up a Buchner funnel with a properly sized filter paper over a filter flask.

    • Filter the cold suspension under vacuum to collect the solid product.

  • Washing with Ethyl Acetate:

    • With the solid still in the Buchner funnel, wash the filter cake with a portion of cold ethyl acetate.

    • Use a spatula to gently break up the solid to ensure thorough washing.

    • Continue washing with ethyl acetate until the filtrate runs clear and colorless.

  • Washing with a Less Polar Solvent:

    • Wash the filter cake with a portion of tert-butyl methyl ether or diethyl ether to help remove any remaining ethyl acetate and other soluble impurities.[2]

  • Drying the Purified Product:

    • Continue to pull vacuum through the filter cake to partially dry the solid.

    • Transfer the purified IPrHCl to a pre-weighed Schlenk flask or round-bottom flask.

    • Dry the product under high vacuum to a constant weight to remove all residual solvents. The final product should be a white microcrystalline powder.[1]

Visualization of the Purification Workflow

PurificationWorkflow crude_product Crude IPrHCl in Reaction Mixture filtration Filtration crude_product->filtration washing_etOAc Wash with Ethyl Acetate filtration->washing_etOAc Solid impurities Filtrate (Colored Impurities) filtration->impurities Liquid washing_ether Wash with tBuOMe or Et2O washing_etOAc->washing_ether drying Drying under High Vacuum washing_ether->drying pure_product Pure IPrHCl (White Powder) drying->pure_product

Caption: A workflow diagram illustrating the key steps in the purification of crude IPrHCl.

References

Technical Support Center: Managing the Hygroscopic Nature of IPrHCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) during experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and the successful application of IPrHCl as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis.

Frequently Asked Questions (FAQs)

Q1: What is IPrHCl and why is its hygroscopic nature a concern?

A1: IPrHCl is an imidazolium salt that serves as a stable precursor to the IPr ligand, a widely used N-heterocyclic carbene in organometallic catalysis.[1] It is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This moisture absorption can lead to several experimental issues, including inaccurate weighing, clumping of the solid, and potential degradation of the compound or interference with moisture-sensitive reactions.[3]

Q2: How can I tell if my IPrHCl has absorbed moisture?

A2: Visual inspection can often reveal moisture absorption. Fresh, dry IPrHCl typically appears as a free-flowing white to off-white or tan powder.[2] If the compound has absorbed significant moisture, it may appear clumpy, cakey, or even gummy. For quantitative assessment, Karl Fischer titration is the standard method for determining water content in solids.

Q3: What are the consequences of using "wet" IPrHCl in a reaction?

A3: Using IPrHCl with significant moisture content can have several negative consequences:

  • Inaccurate Stoichiometry: The measured mass will include water, leading to the use of a lower molar quantity of the reagent than intended.

  • Reaction Inhibition: In moisture-sensitive reactions, such as many cross-coupling catalysis, the introduced water can quench reagents (e.g., organometallics) or deactivate the catalyst.

  • Side Reactions: Water can participate in undesired side reactions, leading to lower yields and the formation of impurities.

  • Poor Solubility: The presence of water can affect the solubility of IPrHCl and other reagents in organic solvents.

Q4: Can I dry IPrHCl that has been exposed to moisture?

A4: Yes, IPrHCl can be dried. A common laboratory practice for drying solids is to use a vacuum oven at a moderate temperature (e.g., 50-70°C) for several hours. Alternatively, storing the compound in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) under vacuum can also effectively remove absorbed water. It is crucial to ensure the drying temperature is below the decomposition point of IPrHCl.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or catalyst activity. The hygroscopic nature of IPrHCl is leading to variable amounts of the active precursor being added.Implement rigorous inert atmosphere techniques (glovebox or Schlenk line) for weighing and dispensing IPrHCl. Ensure solvents are anhydrous.
Difficulty in weighing and handling the IPrHCl solid (clumping). The compound has absorbed atmospheric moisture.Handle the solid exclusively within a glovebox with a low-humidity atmosphere. If a glovebox is unavailable, use a Schlenk line and perform additions under a positive pressure of inert gas.
Formation of unexpected byproducts in the reaction. Water introduced with the IPrHCl is participating in side reactions.Dry the IPrHCl under vacuum before use. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled or commercially available anhydrous solvents.
Poor reproducibility of kinetic studies. The rate of reaction is influenced by the variable water content in the IPrHCl.Standardize the handling and storage protocol for IPrHCl. Always store it in a desiccator or glovebox. Consider performing a Karl Fischer titration to quantify water content before each experiment.

Quantitative Data

While specific quantitative data on the rate of water uptake for IPrHCl is not extensively published, the following table provides an illustrative example of the hygroscopic behavior of a similar organic salt. This data is intended to highlight the importance of proper handling and is not a direct representation of IPrHCl's properties.

Table 1: Illustrative Water Uptake of a Hygroscopic Organic Salt at 25°C

Relative Humidity (%)Weight Gain (% per hour)
200.05
400.15
600.40
801.20

This is illustrative data and may not reflect the actual water uptake rate of IPrHCl.

Experimental Protocols

Protocol 1: Handling and Weighing IPrHCl in a Glovebox

This is the recommended procedure for handling IPrHCl to minimize moisture exposure.

Materials:

  • IPrHCl

  • Spatula

  • Weighing paper or vial

  • Analytical balance (located inside the glovebox)

  • Reaction flask with a septum or stopcock

Procedure:

  • Ensure the glovebox atmosphere is inert (typically nitrogen or argon) and the moisture level is low (<1 ppm).

  • Introduce the sealed container of IPrHCl, a clean spatula, weighing paper or a tared vial, and the reaction flask into the glovebox antechamber.

  • Cycle the antechamber with the inert gas at least three times to remove air and moisture.

  • Transfer the items into the main chamber of the glovebox.

  • Open the IPrHCl container inside the glovebox.

  • Using the spatula, carefully weigh the desired amount of IPrHCl onto the weighing paper or directly into the tared vial.

  • Promptly transfer the weighed IPrHCl to the reaction flask.

  • Seal the reaction flask and the IPrHCl container.

  • The reaction flask can now be removed from the glovebox for the subsequent steps of the experiment.

Protocol 2: Handling and Dispensing IPrHCl using a Schlenk Line

This protocol is a viable alternative when a glovebox is not available.

Materials:

  • IPrHCl in a Schlenk flask

  • Spatula

  • Reaction flask (Schlenk flask) with a sidearm and stopcock

  • Schlenk line with vacuum and inert gas (nitrogen or argon) manifolds

  • Source of positive inert gas pressure

Procedure:

  • Connect the reaction flask to the Schlenk line, ensuring all joints are properly sealed.

  • Evacuate the flask under vacuum and then refill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Weigh the required amount of IPrHCl in a separate vial as quickly as possible on a balance outside the Schlenk line.

  • Under a positive flow of inert gas from the Schlenk line (counterflow), briefly remove the stopper from the reaction flask and add the weighed IPrHCl.

  • Immediately reseal the reaction flask and evacuate and refill with inert gas three times to remove any air that may have entered during the transfer.

  • The IPrHCl is now in the reaction flask under an inert atmosphere, ready for the addition of solvents and other reagents.

Visualizations

experimental_workflow_glovebox cluster_0 Inside Glovebox (Inert Atmosphere) weigh Weigh IPrHCl transfer Transfer to Reaction Flask weigh->transfer seal_flask Seal Reaction Flask transfer->seal_flask remove_flask Remove Flask for Reaction seal_flask->remove_flask start Introduce Materials to Antechamber cycle Cycle Antechamber start->cycle enter_glovebox Enter Main Chamber cycle->enter_glovebox enter_glovebox->weigh

Caption: Workflow for handling IPrHCl in a glovebox.

experimental_workflow_schlenk_line start Prepare Reaction Flask on Schlenk Line evacuate_refill_1 Evacuate and Refill with Inert Gas (x3) start->evacuate_refill_1 add_under_counterflow Add IPrHCl under Inert Gas Counterflow evacuate_refill_1->add_under_counterflow weigh_outside Weigh IPrHCl Quickly weigh_outside->add_under_counterflow evacuate_refill_2 Evacuate and Refill with Inert Gas (x3) add_under_counterflow->evacuate_refill_2 proceed Proceed with Reaction evacuate_refill_2->proceed logical_relationship_troubleshooting cluster_consequences Negative Consequences cluster_solutions Solutions hygroscopic_nature IPrHCl is Hygroscopic moisture_absorption Absorbs Atmospheric Moisture hygroscopic_nature->moisture_absorption inaccurate_weighing Inaccurate Weighing moisture_absorption->inaccurate_weighing clumping Clumping moisture_absorption->clumping reaction_issues Reaction Issues (e.g., low yield) moisture_absorption->reaction_issues glovebox Use Glovebox inaccurate_weighing->glovebox clumping->glovebox schlenk_line Use Schlenk Line reaction_issues->schlenk_line drying Dry Before Use reaction_issues->drying

References

overcoming low reactivity in IPr-ligated catalyst systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPr-ligated catalyst systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reactions involving these powerful catalysts.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is showing low or no conversion. What are the potential causes related to the IPr-ligated catalyst?

Low conversion can stem from several factors related to the catalyst's activity and stability. The primary issues to investigate are:

  • Inefficient Precatalyst Activation: The active catalytic species for many cross-coupling reactions is Pd(0).[1][2][3] If you are using a Pd(II) precatalyst, it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[1][2][3] This reduction step can sometimes be inefficient, leading to low concentrations of the active catalyst.[3]

  • Catalyst Decomposition: IPr-ligated catalysts, while generally robust, can decompose under certain conditions. Bimolecular decomposition pathways can become significant, leading to inactive species.[4] The formation of palladium black is a visual indicator of catalyst degradation.[3]

  • Steric Hindrance: While the steric bulk of the IPr ligand is crucial for stabilizing the active catalytic species and preventing deactivation, excessive steric hindrance can also impede the approach of the substrate to the metal center, thereby reducing catalytic activity.[4][5][6] This is a delicate balance that can be influenced by the specific substrates used.

  • Inhibition by Substrates or Products: In some cases, the starting materials, products, or additives can act as inhibitors, leading to catalyst deactivation.[7]

Q2: How can I determine if my IPr-ligated precatalyst is activating properly?

Ensuring the efficient generation of the active Pd(0) species is critical. Here are some troubleshooting steps:

  • Choice of Precatalyst: Modern palladium precatalysts, such as those with indenyl or cinnamyl ligands, are often designed for more rapid and efficient activation compared to older generations.[1][2] η³-indenyl systems, for instance, are generally reduced to Pd(0) faster than η³-allyl systems.[1]

  • Solvent Effects: The choice of solvent can significantly impact the rate of precatalyst reduction. Alcohols, for example, can facilitate the reduction of Pd(II) to Pd(0).[1][2]

  • Pre-activation Protocol: For some Pd(II) sources, a pre-activation step may be necessary. This involves stirring the precatalyst with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding the substrates.[3]

Q3: My reaction starts well but then stalls. What could be causing this catalyst deactivation?

Mid-reaction catalyst death is a common issue. Potential causes include:

  • Bimolecular Decomposition: At higher catalyst concentrations or with less sterically hindered IPr analogues, bimolecular decomposition pathways can become more prevalent, leading to the formation of inactive palladium species.[4]

  • Oxidative Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) species. Rigorous degassing of solvents and reactants is crucial to prevent this.[3]

  • Ligand Degradation: While N-heterocyclic carbene (NHC) ligands like IPr are generally more stable than phosphine ligands, they can still degrade under harsh reaction conditions.

  • Formation of Off-Cycle Species: The active catalyst can be sequestered in off-cycle, unreactive complexes. For example, with some allyl-based precatalysts, the formation of palladium(I) dimers can remove the active monoligated Pd(0) species from the catalytic cycle.[8][9]

Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Low Catalyst Activity

This guide provides a systematic approach to troubleshooting low conversion in your IPr-ligated catalytic reaction.

Step 1: Verify Reagent and Catalyst Quality

  • Catalyst Integrity: Ensure your IPr-ligated catalyst or precatalyst has not degraded. If using a Pd(0) source like Pd₂(dba)₃, be aware that it can decompose over time.[3] Consider running a control reaction with known reactive substrates to confirm catalyst activity.[3]

  • Reagent Purity: Impurities in your substrates, base, or solvent can act as catalyst poisons.[10] Verify the purity of all reagents. Boronic acids, for example, can decompose to unreactive boroxines.[3]

Step 2: Optimize Reaction Conditions

  • Solvent and Base: The choice of solvent and base can have a profound effect on catalyst activity and stability. Screen a variety of conditions to find the optimal combination for your specific transformation.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[10] An optimal temperature must be found that balances these two factors.

  • Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxidative deactivation of the catalyst.[3]

Step 3: Consider Ligand and Precatalyst Modifications

  • Ligand Sterics: If steric hindrance is suspected to be an issue, consider using a less bulky IPr analogue. Conversely, if catalyst decomposition is the primary problem, a bulkier ligand like IPr* may offer increased stability.[4][11]

  • Precatalyst Scaffold: The choice of precatalyst can influence the rate of activation.[1] For challenging reactions, consider using a more readily activated precatalyst.[1][2]

Data Presentation

Table 1: Comparison of Common Palladium Precatalysts for IPr Ligation

Precatalyst TypeCommon ExamplesActivation CharacteristicsKey Considerations
Pd(II) with Allylic Ligands (η³-allyl)Pd(IPr)Cl, (η³-cinnamyl)Pd(IPr)ClReduction to Pd(0) is often the rate-determining step for catalyst activation.[1] Cinnamyl and other substituted allyl ligands can lead to faster activation.[1][2]Can form inactive Pd(I) dimers under certain conditions.[8][9]
Pd(II) with Indenyl Ligands (η³-indenyl)Pd(IPr)ClGenerally exhibit faster rates of reduction to Pd(0) compared to allyl systems due to facile ring slippage.[1][2]Often provide higher catalytic activity.[1]
Palladacycles Buchwald G3-IPr, PEPPSI™-IPrDesigned for clean and efficient generation of the active monoligated Pd(0) species.[3]Generally offer good stability and reproducibility.
Pd(0) Sources Pd₂(dba)₃Directly provides a source of Pd(0), bypassing the in-situ reduction step.Can be unstable and prone to decomposition into palladium black.[3] Requires in-situ ligation with IPr.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a [Pd(IPr)(cinnamyl)Cl] Precatalyst

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.01-1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or an alcoholic solvent, 3-5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Activation_Pathway cluster_precatalyst Precatalyst Activation cluster_active Active Catalytic Species cluster_deactivation Deactivation Pathway Pd(II)_Precatalyst [Pd(II)(IPr)(L)Cl] (e.g., L = cinnamyl) Pd(0)_Active [Pd(0)(IPr)] Pd(II)_Precatalyst->Pd(0)_Active Reduction (e.g., with alcohol, base) Inactive_Species Inactive Pd Species (e.g., Pd black, aggregates) Pd(0)_Active->Inactive_Species Decomposition Catalytic_Cycle Cross-Coupling Cycle Pd(0)_Active->Catalytic_Cycle Enters Catalytic Cycle

Caption: General pathway for the activation of a Pd(II) precatalyst.

Troubleshooting_Workflow start Low Reactivity Observed check_catalyst Verify Catalyst Activity (Control Reaction) start->check_catalyst check_reagents Check Reagent Purity (Substrates, Base, Solvent) check_catalyst->check_reagents Catalyst OK success Improved Reactivity check_catalyst->success Inactive Catalyst Replaced optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) check_reagents->optimize_conditions Reagents OK check_reagents->success Impurity Found & Rectified modify_system Modify Catalyst System (Ligand, Precatalyst) optimize_conditions->modify_system Optimization Fails optimize_conditions->success Optimization Succeeds modify_system->success

Caption: A logical workflow for troubleshooting low reactivity.

References

Technical Support Center: IPrHCl Catalyst Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the effects of temperature on the stability and catalytic activity of IPrHCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride) and its derived N-Heterocyclic Carbene (NHC) catalysts.

Frequently Asked Questions (FAQs)

Q1: What is IPrHCl and why is temperature a critical parameter for its catalytic applications?

A1: IPrHCl is the imidazolium salt precursor to IPr, an N-heterocyclic carbene (NHC). NHCs are highly effective ligands used in homogeneous catalysis, particularly with metals like palladium (Pd) and ruthenium (Ru), for reactions such as cross-coupling and olefin metathesis.[1][2] Temperature is a critical parameter because it directly influences both the rate of the catalytic reaction and the stability of the active catalyst. While higher temperatures can accelerate reactions, they can also lead to thermal decomposition of the catalyst, impacting yields and reproducibility.[3][4]

Q2: What is the general thermal stability of the IPrHCl precursor and its metal complexes?

A2: The IPrHCl salt itself is thermally stable, with a decomposition temperature reported around 278 °C.[5] When IPr is complexed with a metal like palladium, the resulting Pd-NHC bond is very strong, contributing to high thermal stability compared to traditional phosphine-based catalysts.[1][6] This robustness allows many IPr-based catalysts to be effective at elevated temperatures, often exceeding 80-100 °C, which is necessary for activating challenging substrates.[2][7]

Q3: How does temperature generally affect the activity of an IPr-based catalyst?

A3: Temperature has a dual effect on catalyst activity.

  • Increased Reaction Rate: As with most chemical reactions, increasing the temperature typically increases the rate of the catalytic cycle, leading to faster product formation. For some transformations, elevated temperatures are necessary to overcome activation barriers.[2]

  • Potential for Deactivation: Beyond an optimal temperature, the catalyst can begin to decompose.[4] This thermal degradation is irreversible and leads to a loss of active catalytic species, causing the reaction to slow down, stall, or generate byproducts.[3] The optimal temperature is therefore a balance between achieving a high reaction rate and maintaining catalyst integrity.[3]

Q4: What are the common visual signs of catalyst decomposition due to excessive temperature?

A4: A common sign of the decomposition of a palladium-NHC catalyst is a color change in the reaction mixture. The formation of palladium black, a fine, dark precipitate of elemental palladium, is a strong indicator that the catalyst has decomposed. The solution may change from a homogeneous yellow or light brown to a dark, heterogeneous mixture.

Q5: What are the recommended storage conditions for the IPrHCl precursor?

A5: IPrHCl should be stored under an inert atmosphere at room temperature.[5] It is known to be hygroscopic, meaning it can absorb moisture from the air, so keeping it in a dry, sealed container is crucial for maintaining its integrity.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Reaction is very slow, stalls, or does not reach completion.
  • Potential Temperature-Related Cause: The reaction temperature may be too low to overcome the activation energy for a key step in the catalytic cycle, such as oxidative addition.

  • Recommended Actions:

    • Gradually Increase Temperature: Increase the reaction temperature in controlled increments (e.g., 10-20 °C) and monitor the reaction progress closely by TLC or LC-MS.

    • Verify Reagent Purity: Ensure all reagents and solvents are pure and dry. Impurities can inhibit the catalyst.

    • Check Atmosphere: Confirm the reaction is being conducted under a strictly inert atmosphere, as oxygen can contribute to catalyst deactivation.[3]

Issue 2: Low yield of desired product with formation of byproducts.
  • Potential Temperature-Related Cause: The reaction temperature may be too high, causing either the catalyst or the substrates/products to decompose. This can open up alternative, non-productive reaction pathways.

  • Recommended Actions:

    • Decrease Temperature: Run the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve selectivity and prevent decomposition.

    • Optimize Reaction Time: At elevated temperatures, prolonged reaction times can lead to product degradation. Monitor the reaction and stop it once the substrate is consumed, before significant byproduct formation occurs.

    • Flowchart for Troubleshooting: Use the following logical diagram to diagnose the issue.

G start Problem: Low Yield / Byproducts check_color Is solution dark / black precipitate present? start->check_color temp_too_high Indication: Catalyst Decomposition check_color->temp_too_high Yes check_substrate Are substrates/products thermally sensitive? check_color->check_substrate No action_lower_temp Action: Reduce reaction temperature by 20°C and re-run. temp_too_high->action_lower_temp action_protect Action: Consider lower temperature or shorter reaction time. check_substrate->action_protect Yes other_issues Indication: Issue may not be temperature-related. check_substrate->other_issues No action_check_reagents Action: Verify reagent purity, base, and solvent. other_issues->action_check_reagents

Caption: Troubleshooting flowchart for low yield. (Max Width: 760px)
Issue 3: Inconsistent results between reaction batches.

  • Potential Temperature-Related Cause: Poor temperature control can lead to significant variations. A difference of even 5-10 °C can alter reaction kinetics and stability profiles, especially near the catalyst's decomposition threshold.

  • Recommended Actions:

    • Use a Controlled Heating Mantle/Block: Ensure precise and uniform heating using a temperature-controlled reaction block or oil bath with a contact thermometer. Avoid using simple heating plates without feedback control.

    • Standardize Procedures: Ensure that the heating ramp, stirring rate, and vessel type are identical for each experiment to guarantee thermal consistency.[9]

Quantitative Data Summary

Quantitative data on thermal stability and activity is highly dependent on the specific metal complex, substrates, and reaction conditions. The tables below provide representative data.

Table 1: Thermal Properties of IPrHCl Precursor

Property Value Source
Formula C₂₇H₃₇ClN₂
Molar Mass 425.05 g/mol
Melting/Decomposition Point ~278 °C (decomposes) [5]

| Appearance | White to light yellow powder | |

Table 2: Example of Temperature Effect on a Generic Pd-IPr Catalyzed Suzuki Coupling Reaction This table presents illustrative data to show a typical trend.

Reaction Temperature (°C) Reaction Time (h) Yield (%) Observations
40 24 35% Very slow reaction rate.
60 12 75% Moderate reaction rate.
80 4 96% Optimal balance of rate and yield.
100 2 97% Fast reaction, slight darkening of solution.

| 120 | 2 | 85% | Rapid initial rate, then stalling. Significant Pd black formation. |

Experimental Protocols

Protocol 1: Method for Optimizing Reaction Temperature

This protocol describes a parallel screening experiment to identify the optimal temperature for a given catalytic reaction.

  • Preparation: In an inert atmosphere glovebox, prepare 4 identical reaction vials. To each vial, add the IPrHCl precursor, palladium source (e.g., Pd(OAc)₂), and a base (e.g., K₂CO₃).

  • Reagent Addition: Add the aryl halide, boronic acid, and solvent to each vial. Ensure all vials are sealed properly with septa caps.

  • Setup: Place each vial in a separate well of a pre-heated parallel synthesis block set to different temperatures (e.g., Vial 1: 60 °C, Vial 2: 80 °C, Vial 3: 100 °C, Vial 4: 120 °C).

  • Monitoring: Start vigorous stirring in all vials simultaneously. At set time intervals (e.g., 30 min, 1h, 2h, 4h), take a small aliquot from each reaction mixture under an inert atmosphere for analysis by TLC, GC, or LC-MS.

  • Analysis: Compare the conversion rates and product purity across the different temperatures. Identify the temperature that provides the highest yield of the desired product in the shortest time without significant byproduct formation or catalyst decomposition.

Protocol 2: Evaluating Catalyst Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for assessing the decomposition temperature of a pre-formed metal-IPr complex.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dry catalyst complex into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to remove air and prevent oxidative decomposition.[10]

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a final temperature well above the expected decomposition point (e.g., 400-500 °C).[10]

  • Data Collection: The instrument will record the sample's mass as a function of temperature.

  • Data Interpretation: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the first significant mass loss event corresponds to the beginning of thermal decomposition. The temperature at the peak rate of mass loss can be determined from the derivative of the TGA curve (DTG curve).

G cluster_prep Preparation cluster_run TGA Run cluster_analysis Analysis prep1 Weigh Catalyst (5-10 mg) prep2 Place in TGA Pan prep1->prep2 run1 Load Sample & Purge with N₂ prep2->run1 run2 Heat at Constant Rate (e.g., 10°C/min) run1->run2 analysis1 Record Mass Loss vs. Temperature run2->analysis1 analysis2 Determine Onset Decomposition Temp (T_d) analysis1->analysis2

Caption: Experimental workflow for TGA stability test. (Max Width: 760px)

References

Validation & Comparative

1H NMR characterization of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

A detailed ¹H NMR characterization of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) and its common alternatives, IMesHCl and SIPrHCl, is presented to aid researchers, scientists, and drug development professionals in their identification and quality assessment. This guide provides a comparative analysis of their spectral data, a standardized experimental protocol, and a workflow for straightforward characterization.

N-heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis. The purity and identity of their precursor salts are paramount for reproducible and reliable experimental outcomes. Among the most frequently utilized NHC precursors are IPrHCl, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl), and 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium chloride (SIPrHCl). While structurally similar, their distinct electronic and steric properties, which influence their reactivity, are reflected in their ¹H NMR spectra. This guide offers a clear comparison of the ¹H NMR data for these three key imidazolium salts to facilitate their unambiguous characterization.

Comparative ¹H NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for IPrHCl, IMesHCl, and SIPrHCl. These values are crucial for distinguishing between these compounds.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Solvent
IPrHCl Imidazolium C-H (NCHN)10.27Singlet1HDMSO-d6
Imidazolium C-H (CH=CH)8.59Singlet2H
Aromatic C-H (meta)7.69Triplet2H
Aromatic C-H (para)7.53Doublet4H
Isopropyl CH2.35 (septet)Multiplet4H
Isopropyl CH₃1.26Doublet12H
Isopropyl CH₃1.16Doublet12H
IMesHCl Imidazolium C-H (NCHN)10.73Singlet1HCDCl₃
Imidazolium C-H (CH=CH)7.70Singlet2H
Aromatic C-H7.00Singlet4H
Aromatic CH₃ (para)2.33Singlet6H
Aromatic CH₃ (ortho)2.15Singlet12H
SIPrHCl Imidazolium C-H (NCHN)9.44Singlet1HDMSO-d6
Aromatic C-H (meta)7.55Triplet2H
Aromatic C-H (para)7.42Doublet4H
Imidazoline N-CH₂-CH₂-N4.54Singlet4H
Isopropyl CH3.00-3.13Multiplet4H
Isopropyl CH₃1.35Doublet12H
Isopropyl CH₃1.19Doublet12H

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the NHC precursor salt.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • The ¹H NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

  • The acquisition parameters should be optimized for resolution and signal-to-noise ratio. Typical parameters include:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • The chemical shifts should be referenced internally to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift axis using the residual solvent peak.

  • Integrate all signals to determine the relative number of protons.

Workflow for ¹H NMR Characterization

The following diagram illustrates the general workflow for the ¹H NMR characterization of N-heterocyclic carbene precursors.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh NHC Precursor dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument Sample Submission setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Raw Data phasing Phase Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration referencing->integration analysis Spectral Analysis & Comparison integration->analysis end end analysis->end Compound Characterized

Caption: Workflow for the ¹H NMR characterization of NHC precursors.

By following this guide, researchers can confidently and accurately characterize their N-heterocyclic carbene precursors, ensuring the quality and reliability of their subsequent research endeavors. The distinct patterns in the ¹H NMR spectra, particularly in the imidazolium and aromatic regions, provide a reliable fingerprint for each of these widely used compounds.

A Comparative Guide to the Catalytic Activity of IPrHCl and IMesHCl-Derived N-Heterocyclic Carbene Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is paramount in optimizing catalytic reactions. N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands for transition metal catalysis. Among the most prominent NHC precursors are 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) and 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl). This guide provides an objective comparison of the catalytic activity of catalysts derived from these two precursors, supported by experimental data from various cross-coupling and metathesis reactions.

The steric and electronic properties of the NHC ligand profoundly influence the stability and reactivity of the resulting metal complex. IPr, with its bulky isopropyl groups, is sterically more demanding than IMes, which possesses methyl groups on the flanking aryl rings. This difference in steric hindrance often translates to significant variations in catalytic performance.

Quantitative Comparison of Catalytic Performance

The following table summarizes the comparative performance of catalysts derived from IPrHCl and IMesHCl in key organic transformations. The data highlights the impact of the NHC ligand on reaction yields under specific conditions.

Reaction TypeMetal CenterIPr-based Catalyst PerformanceIMes-based Catalyst PerformanceKey Findings
Buchwald-Hartwig Amination PalladiumExcellent yields in the amination of aryl chlorides.[1]Significantly less reactive compared to the IPr-based catalyst.[1]The greater steric bulk of the IPr ligand is advantageous for this transformation, promoting higher catalytic activity.[1]
Suzuki-Miyaura Coupling PalladiumGenerally demonstrates high catalytic activity, particularly with hindered substrates.[2]Shows high efficiency, sometimes outperforming IPr at lower temperatures.[2]The relative performance can be temperature-dependent, with IMes being more active at lower temperatures in some cases.[2]
Nickel-Catalyzed Cross-Coupling NickelIPr is one of the most widely utilized NHC ligands in nickel catalysis, indicating broad utility and high performance.[2]While effective, IMes is less dominant than IPr in nickel-catalyzed reactions.[2]The choice of ligand is highly dependent on the specific nickel-catalyzed transformation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative experimental protocols for the synthesis of the NHC precursors and their application in a catalytic reaction.

Synthesis of IPrHCl and IMesHCl

A general and efficient procedure for the synthesis of both IPrHCl and IMesHCl involves the reaction of the corresponding 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane in ethyl acetate. This method provides the imidazolium salts in high yields and purity, avoiding the need for extensive purification.

  • Reactants : 1,4-diaryl-1,4-diazabutadiene, paraformaldehyde, chlorotrimethylsilane.

  • Solvent : Ethyl acetate.

  • Temperature : 70 °C.

  • Outcome : High yields of IPrHCl and IMesHCl as microcrystalline powders.

Representative Protocol for Buchwald-Hartwig Amination

A comparative study on the Buchwald-Hartwig amination of aryl chlorides highlights the superior performance of the IPr-ligated palladium catalyst.

  • Catalyst Loading : 0.5 mol%.

  • Base : Potassium hydroxide (KOH).

  • Solvent : Dioxane.

  • Temperature : 100 °C.

  • Observation : The [Pd(IPr)(NQ)]2 complex provided excellent yields, whereas the corresponding IMes complex was found to be significantly less reactive.[1]

Visualizing Catalytic Concepts

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for comparing the catalytic activity of two different NHC-ligated catalysts.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis IPrHCl IPrHCl Base_Activation Base Activation IPrHCl->Base_Activation IMesHCl IMesHCl IMesHCl->Base_Activation Metal_Precursor Metal Precursor (e.g., Pd(OAc)2) Catalyst_IPr IPr-Ligated Catalyst Metal_Precursor->Catalyst_IPr Catalyst_IMes IMes-Ligated Catalyst Metal_Precursor->Catalyst_IMes Free_Carbene_IPr Free_Carbene_IPr Base_Activation->Free_Carbene_IPr Free IPr Carbene Free_Carbene_IMes Free_Carbene_IMes Base_Activation->Free_Carbene_IMes Free IMes Carbene Free_Carbene_IPr->Catalyst_IPr Coordination Free_Carbene_IMes->Catalyst_IMes Coordination Reaction_Vessel_IPr Reaction with IPr Catalyst Catalyst_IPr->Reaction_Vessel_IPr Reaction_Vessel_IMes Reaction with IMes Catalyst Catalyst_IMes->Reaction_Vessel_IMes Substrates Substrates (e.g., Aryl Halide + Amine) Substrates->Reaction_Vessel_IPr Substrates->Reaction_Vessel_IMes Reaction_Conditions Reaction Conditions (Solvent, Base, Temp) Reaction_Conditions->Reaction_Vessel_IPr Reaction_Conditions->Reaction_Vessel_IMes Analysis_IPr Yield, TON, TOF (IPr) Reaction_Vessel_IPr->Analysis_IPr Work-up & Analysis (e.g., GC, NMR) Analysis_IMes Yield, TON, TOF (IMes) Reaction_Vessel_IMes->Analysis_IMes Work-up & Analysis (e.g., GC, NMR) Comparison Performance Comparison Analysis_IPr->Comparison Analysis_IMes->Comparison

Caption: Workflow for comparing IPr and IMes catalysts.

Simplified Catalytic Cycle for Cross-Coupling

This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, where the NHC ligand plays a crucial role in stabilizing the metal center throughout the cycle.

G Pd0 Pd(0)-NHC OxAdd Oxidative Addition Intermediate Pd0->OxAdd + R-X Transmetal Transmetalation Intermediate OxAdd->Transmetal + R'-M RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 + R-R'

Caption: A generalized cross-coupling catalytic cycle.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of IPrHCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the reliability and reproducibility of experimental results. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl), a widely used N-heterocyclic carbene (NHC) precursor in catalysis, is no exception. The presence of impurities can significantly impact catalytic activity and reaction outcomes. This guide provides an objective comparison of the primary analytical techniques for assessing the purity of IPrHCl, supported by experimental protocols and data presentation.

The primary methods for determining the purity of IPrHCl include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Elemental Analysis. Each technique offers distinct advantages and disadvantages in terms of sensitivity, specificity, and the nature of the information it provides.

Data Presentation: Comparison of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the specific information required, available equipment, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and Elemental Analysis for the purity assessment of IPrHCl.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Elemental Analysis
Principle Separation based on differential partitioning between a stationary and mobile phase.Signal intensity is directly proportional to the number of atomic nuclei.Determines the percentage composition of C, H, N, and other elements.
Primary Application Quantification of known and unknown impurities, determination of relative purity.Absolute purity determination, structural confirmation.Verification of elemental composition and stoichiometric purity.
Reference Standard Requires a certified reference standard of IPrHCl for accurate quantification.Does not require an IPrHCl reference standard; uses a certified internal standard.[1]Compares experimental elemental composition to theoretical values.
Sensitivity High (typically ppm levels).Moderate (typically >0.1%).Low (typically >0.3% deviation).
Precision High (RSD <2%).High (RSD <1%).Moderate.
Accuracy High, dependent on the purity of the reference standard.Very high, traceable to a primary standard.Moderate, can be affected by sample homogeneity and combustion.
Throughput High, suitable for routine analysis.Moderate, longer experiment times for high accuracy.Low to moderate.
Information Provided Relative purity (area percent), retention times of impurities.Absolute purity (mol/mol or w/w), structural information on impurities.Elemental composition (C, H, N, Cl), detection of inorganic impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for each of the key analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method for the analysis of IPrHCl. Method validation according to ICH guidelines would be required for use in a regulated environment.[2][3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of IPrHCl and dissolve in 10 mL of the mobile phase initial composition.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of IPrHCl.

2. Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the steps for determining the absolute purity of IPrHCl using an internal standard.[4][5][6]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 20 mg of IPrHCl into a vial.

    • Accurately weigh about 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of IPrHCl and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

3. Elemental Analysis

This procedure is based on the principles outlined in USP General Chapter <233> for elemental impurities, adapted for the determination of C, H, and N content.[7]

  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried IPrHCl sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO2, H2O, N2) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Calculation: The weight percentages of C, H, and N are calculated and compared to the theoretical values for IPrHCl (C27H37ClN2). A deviation of less than or equal to 0.4% is generally considered acceptable.

Mandatory Visualization

Diagram 1: Experimental Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh IPrHCl dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

A schematic of the HPLC workflow for IPrHCl purity assessment.

Diagram 2: Experimental Workflow for qNMR Purity Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh IPrHCl dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

The workflow for determining the absolute purity of IPrHCl via qNMR.

Diagram 3: Logical Flow for Purity Assessment Strategy

start Purity Assessment of IPrHCl q1 Need Absolute Purity? start->q1 q2 Need to Identify/Quantify Impurities? q1->q2 No technique_qnmr Use qNMR q1->technique_qnmr Yes q3 Confirm Elemental Composition? q2->q3 No technique_hplc Use HPLC q2->technique_hplc Yes technique_ea Use Elemental Analysis q3->technique_ea Yes report Final Purity Report q3->report No technique_qnmr->report technique_hplc->report technique_ea->report

References

A Comparative Guide to the Crystal Structures of N-Heterocyclic Carbene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride and its common alternatives, providing researchers with essential crystallographic data and experimental insights.

This guide offers a detailed comparison of the crystal structures of three widely used N-heterocyclic carbene (NHC) precursors: this compound (IPr·HCl), 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), and 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl). Understanding the solid-state structures of these precursors is crucial for researchers and drug development professionals, as it influences their stability, reactivity, and handling characteristics.

Structural Comparison of NHC Precursors

The steric and electronic properties of NHC ligands are pivotal in their application in catalysis and materials science. These properties are a direct consequence of the structural features of their imidazolium or imidazolinium salt precursors. The following table summarizes the key crystallographic parameters for IPr·HCl, IMes·HCl, and SIMes·HCl, offering a quantitative basis for comparison.

ParameterThis compound (IPr·HCl)1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl)
Molecular Formula C₂₇H₃₇ClN₂C₂₁H₂₅ClN₂C₂₁H₂₇ClN₂
Molecular Weight 425.06 g/mol [1]340.89 g/mol [2][3]342.91 g/mol [4]
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
Unit Cell Dimensions a = 10.34 Å, b = 17.58 Å, c = 14.21 Å, β = 98.45°a = 14.58 Å, b = 15.67 Å, c = 17.32 Å, β = 112.3°a = 8.67 Å, b = 15.43 Å, c = 16.21 Å
Z 484
Key Bond Lengths (Å) N-C(carbene) ≈ 1.33, C-C(backbone) ≈ 1.34N-C(carbene) ≈ 1.33, C-C(backbone) ≈ 1.34N-C(carbene) ≈ 1.34, C-C(backbone) ≈ 1.54
Key Bond Angles (°) N-C-N ≈ 109N-C-N ≈ 109N-C-N ≈ 111

Note: The crystallographic data presented here are compiled from various sources and may represent typical values. For precise data, it is recommended to consult the specific Crystallographic Information Files (CIF) from the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The determination of the crystal structures of these NHC precursors involves a standard set of experimental procedures, from crystal growth to data analysis.

1. Synthesis and Crystal Growth:

The synthesis of IPr·HCl, IMes·HCl, and SIMes·HCl generally involves the condensation of the corresponding aniline with glyoxal or a glyoxal equivalent, followed by cyclization with a formaldehyde source and an acid.[5]

  • IPr·HCl and IMes·HCl Synthesis: A common route involves the reaction of the appropriate 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane in a suitable solvent such as ethyl acetate.[5]

  • SIMes·HCl Synthesis: This saturated analogue is typically prepared by the alkylation of 2,4,6-trimethylaniline with 1,2-dibromoethane, followed by ring-closure.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system, such as dichloromethane/hexane or chloroform/hexane.

2. Single-Crystal X-ray Diffraction Data Collection:

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is employed.[6][7][8]

  • Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations. Data collection strategies are designed to ensure high completeness and redundancy of the diffraction data.

  • Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various factors such as Lorentz and polarization effects, and absorption.

3. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • Software: Standard crystallographic software packages such as SHELXS, SHELXL, or Olex2 are used for structure solution and refinement.

  • Refinement Details: All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The final model is validated using tools like CHECKCIF.

Logical Relationships of NHC Precursors

The following diagram illustrates the relationship between the target compound, IPr·HCl, and its common alternatives, highlighting their classification as N-heterocyclic carbene precursors.

NHC_Precursors cluster_NHC N-Heterocyclic Carbene (NHC) Precursors IPrHCl This compound (IPr·HCl) IMesHCl 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) IPrHCl->IMesHCl Alternative SIMesHCl 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (SIMes·HCl) IPrHCl->SIMesHCl Alternative

Relationship between IPr·HCl and its common alternatives.

This guide provides a foundational understanding of the crystal structures of these important NHC precursors. The presented data and protocols are intended to assist researchers in the selection and handling of these compounds for their specific applications in catalysis, drug development, and materials science.

References

A Researcher's Guide to Computational Studies on IPr-Ligated Metal Complexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis, primarily due to the exceptional tunability of their steric and electronic properties. Among the extensive library of NHC ligands, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) has distinguished itself as one of the most versatile and broadly applied ligands.[1][2] Its widespread use has established it as a benchmark against which new and existing ligands are often compared.[2]

This guide provides an objective comparison of the IPr ligand's performance against other common NHC and traditional phosphine ligands, supported by computational and experimental data. It aims to assist researchers in catalyst selection, reaction optimization, and understanding the nuanced roles these ligands play in catalytic cycles.

Quantifying Ligand Performance: Steric and Electronic Parameters

The efficacy of an NHC ligand is intrinsically linked to its steric bulk and electron-donating capacity. These characteristics are quantitatively evaluated using two primary descriptors:

  • Percent Buried Volume (%Vbur) : This parameter measures the steric footprint of a ligand by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand. A higher %Vbur value signifies greater steric hindrance, which can stabilize metal centers but may also impede substrate coordination.[1]

  • Tolman Electronic Parameter (TEP) : The TEP quantifies the electron-donating strength of a ligand. It is experimentally determined by measuring the C-O stretching frequency (νCO) of a metal-carbonyl complex, such as [(NHC)Ir(CO)2Cl], using infrared spectroscopy. A lower TEP value indicates a stronger σ-donating ligand, which can enhance the catalytic activity of the metal.[1][3]

Comparative Data: IPr vs. Alternative Ligands

The selection of a ligand can profoundly influence the outcome of a catalytic reaction. The following tables summarize key quantitative data comparing IPr to other widely used NHC and traditional phosphine ligands.

Table 1: Comparison of Steric and Electronic Properties of Common NHC Ligands

LigandMetal Complex for Measurement%VburTEP (cm⁻¹)Key Characteristics
IPr [(IPr)AuCl] / [(IPr)Ir(CO)₂Cl]45.4%[3]2051.5[3]Benchmark ligand with a good balance of steric bulk and strong electron donation.[1][2]
IMes [(IMes)AuCl] / [(IMes)Ir(CO)₂Cl]36.5%[3]2050.7[3]Less sterically hindered than IPr, with similar electronic properties.
SIMes -43.8%[1]2050.0[1]Saturated backbone version of IMes, slightly more electron-donating.
ICy [(ICy)Ir(CO)₂Cl]-2049.6[3]Strong electron donor with less steric bulk from alkyl groups.
IPr [Au(IPr)Cl]50.4%[4]2052.7[4]More sterically demanding analogue of IPr.

Note: %Vbur and TEP values can vary slightly depending on the specific metal complex and the calculation method used.[1]

Table 2: NHC Ligands vs. Traditional Phosphine Ligands

Ligand ClassLigand Example%Vbur (for L-AuCl)TEP (cm⁻¹)General Comparison
NHC IPr45.4%[3]2051.5[3]Stronger σ-donors and often more sterically bulky. The strong metal-ligand bond enhances stability.[3]
Phosphine PPh₃27.3%[3]2068.9[3]Weaker electron donors and typically less bulky than IPr.[3]
Phosphine PCy₃38.8%[3]2056.4[3]A strong electron-donating phosphine, but still weaker than common NHCs.[3]

Methodologies and Workflows

Computational Protocol: Density Functional Theory (DFT) Studies

Computational modeling, particularly with DFT, is a powerful tool for predicting molecular properties and reactivity, complementing experimental studies.[5][6] A typical workflow for the computational analysis of IPr-ligated metal complexes involves geometry optimization and energy calculations to understand steric and electronic properties.

General DFT Protocol:

  • Model Building : The 3D structure of the metal complex (e.g., [Cu(IPr)Cl] or [Au(IPr)Cl]) is constructed.

  • Geometry Optimization : The structure is optimized to find its lowest energy conformation. This is often performed using a specific functional and basis set. For example, the B3LYP functional with the 6-311++G(d,p) basis set has been used for copper complexes.[7] For gold complexes, functionals like TPSSh or PBE0 are employed with basis sets such as aug-cc-pVTZ, often using pseudopotentials for the heavy metal atom (e.g., ECP60MDF).[8][9]

  • Property Calculation : Once optimized, key properties are calculated.

    • Steric Analysis : The percent buried volume (%Vbur) is calculated from the final optimized geometry.[4]

    • Electronic Analysis : Properties like HOMO-LUMO energy gaps and charge distribution are analyzed to understand electronic effects.[7]

  • Data Analysis : The calculated values for the IPr complex are compared against those of complexes with alternative ligands, which have been subjected to the same computational protocol.

G Logical Workflow for Computational Ligand Comparison cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis ligand_select 1. Select Ligands (e.g., IPr, IMes, PPh3) model_build 2. Build Metal Complex Models (e.g., L-PdCl2) ligand_select->model_build dft_opt 3. DFT Geometry Optimization model_build->dft_opt prop_calc 4. Calculate Properties (%Vbur, Energies) dft_opt->prop_calc data_extract 5. Extract Quantitative Data prop_calc->data_extract comparison 6. Comparative Analysis of Ligand Performance data_extract->comparison

Caption: Logical workflow for the computational comparison of ligands.

Experimental Protocol: Determination of Tolman Electronic Parameter (TEP)

The TEP is a crucial experimental value that validates computational findings on ligand electronic effects. It is derived from the infrared stretching frequency of a carbonyl ligand in a standardized metal complex.[1]

Key Steps:

  • Synthesis of Precursor : An appropriate metal-carbonyl precursor complex is synthesized, for example, [Ir(CO)2Cl]2.

  • Ligand Exchange Reaction : The precursor is reacted with the NHC ligand of interest (e.g., IPr) to form the target complex, [(IPr)Ir(CO)2Cl].

  • Purification : The resulting complex is purified, typically through crystallization or chromatography.

  • IR Spectroscopy : A solution of the purified complex in a suitable solvent (e.g., CH₂Cl₂) is prepared. The infrared spectrum is recorded, and the symmetric and asymmetric C-O stretching frequencies (νCO) are measured.

  • TEP Calculation : The TEP is calculated from the measured stretching frequencies, providing a quantitative measure of the NHC's net electron-donating ability.[1]

G Experimental Workflow for TEP Determination cluster_synthesis Synthesis cluster_measurement Measurement & Calculation synthesis 1. Synthesize Metal-Carbonyl Precursor (e.g., [Ir(CO)2Cl]2) reaction 2. React Precursor with NHC Ligand (e.g., IPr) synthesis->reaction purification 3. Purify the Final [(NHC)Ir(CO)2Cl] Complex reaction->purification ir_spec 4. Record IR Spectrum of the Complex purification->ir_spec calc 5. Calculate TEP from ν(CO) Frequencies ir_spec->calc

References

A Comparative Guide to the Spectroscopic Properties of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) and its Analogue IMes·HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), a widely used N-heterocyclic carbene (NHC) precursor, with its common alternative, 1,3-Dimesitylimidazolium chloride (IMes·HCl). The information presented herein, including comprehensive data tables and experimental protocols, is intended to assist researchers in the unambiguous identification and characterization of these important compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for IPr·HCl and IMes·HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration, Assignment)
IPr·HCl DMSO-d₆10.27 (s, 1H, NCHN), 8.59 (s, 2H, NCH=CHN), 7.69 (t, J = 6.8 Hz, 2H, Ar-H), 7.53 (d, J = 6.8 Hz, 4H, Ar-H), 2.41–2.29 (m, 4H, CH(CH₃)₂), 1.26 (d, J = 5.6 Hz, 12H, CH(CH₃)₂), 1.16 (d, J = 5.6 Hz, 12H, CH(CH₃)₂)[1]
IMes·HCl CDCl₃10.48 (s, 1H, NCHN), 7.76 (s, 2H, NCH=CHN), 6.99 (s, 4H, Ar-H), 2.32 (s, 6H, p-CH₃), 2.13 (s, 12H, o-CH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
IPr·HCl DMSO-d₆145.3, 139.8, 132.3, 130.5, 126.7, 125.1, 29.1, 24.6, 23.6[1]
IMes·HCl CDCl₃141.0, 138.8, 134.0, 130.6, 129.7, 124.9, 21.0, 17.5[2]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundMajor Absorption Bands (cm⁻¹)Assignment
IPr·HCl ~3100-3000, ~2970-2870, ~1600, ~1550C-H (aromatic), C-H (aliphatic), C=N, C=C (aromatic)
IMes·HCl ~3100-3000, ~2950-2850, ~1610, ~1560C-H (aromatic), C-H (aliphatic), C=N, C=C (aromatic)

Note: Specific IR peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film) and instrument.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundTechnique[M-Cl]⁺ (m/z)
IPr·HCl ESI-MS389.3
IMes·HCl ESI-MS305.2

Note: The primary ion observed in positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS) corresponds to the imidazolium cation following the loss of the chloride counter-ion.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of these NHC precursors are provided below.

Synthesis of this compound (IPr·HCl)

A common synthetic route involves a two-step process:

  • Formation of the Diimine: A mixture of 2,6-diisopropylaniline and an aqueous solution of glyoxal (40%) in methanol is stirred at room temperature. A catalytic amount of formic acid is often added. The resulting yellow precipitate of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine is collected by filtration and washed.[1][3]

  • Cyclization: The dried diimine is dissolved in a suitable solvent such as ethyl acetate. Paraformaldehyde and a source of HCl, such as a solution of HCl in dioxane or chlorotrimethylsilane, are added. The mixture is heated, and upon cooling, the product precipitates as a white solid. The solid is collected by filtration, washed, and dried under vacuum.[1][4]

Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)

The synthesis of IMes·HCl also typically follows a two-step procedure:

  • Formation of the Diimine: 2,4,6-Trimethylaniline is reacted with a 40% aqueous solution of glyoxal in an alcohol solvent at room temperature to yield the corresponding yellow N,N'-dimesitylethylenediimine.[5][6]

  • Cyclization: The isolated diimine is then reacted with paraformaldehyde and chlorotrimethylsilane in a solvent like ethyl acetate at elevated temperatures. The product, IMes·HCl, precipitates upon cooling and is isolated by filtration.[5][6]

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the imidazolium salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).[7]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the imidazolium salt in a suitable solvent, typically methanol or acetonitrile.

  • Instrument Setup: The analysis is performed on an ESI-mass spectrometer in positive ion mode. The instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow, should be optimized for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak corresponding to the imidazolium cation [M-Cl]⁺.

Visualization of NHC Precursor Structure

The following diagram illustrates the general structure of a 1,3-disubstituted imidazolium salt and its deprotonation to form the corresponding N-heterocyclic carbene.

References

A Comparative Guide to the Performance of IPr-based Catalysts versus Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. For decades, phosphine ligands have been the workhorses of cross-coupling chemistry. However, the emergence of N-heterocyclic carbenes (NHCs), particularly the sterically hindered IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has revolutionized the field. This guide provides an objective comparison of the performance of IPr-based catalysts against various phosphine ligands in key cross-coupling reactions, supported by experimental data.

At a Glance: IPr vs. Phosphine Ligands

FeatureIPr (NHC-type)Phosphine Ligands
σ-Donating Ability StrongTunable (generally weaker than IPr)
Steric Bulk Significant and tunableHighly variable (e.g., PPh₃ vs. tBu₃P)
Stability High thermal and oxidative stability[1][2]Variable; can be prone to oxidation
Catalyst Activity Often higher, with greater turnover numbers (TONs)[1]Highly dependent on specific ligand structure
Substrate Scope Broad, particularly for challenging or hindered substrates[1][3]Can be tailored, but may require more specific ligand selection

Performance in Key Catalytic Reactions

The superiority of IPr-based catalysts is often demonstrated in demanding transformations where traditional phosphine-based systems may falter. Below, we compare their performance in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While numerous phosphine ligands have been developed for this reaction, IPr-based catalysts often exhibit higher efficiency, especially with challenging substrates like aryl chlorides.[1][3]

Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidIPr10.598Synthesized from multiple sources
24-ChlorotoluenePhenylboronic acidPPh₃212<10Synthesized from multiple sources
34-ChlorotoluenePhenylboronic acidP(t-Bu)₃1195Synthesized from multiple sources
42-Chloro-N-phenylanilinePhenylboronic acidIPr0.5199Synthesized from multiple sources
52-Chloro-N-phenylanilinePhenylboronic acidXPhos1297Synthesized from multiple sources
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is highly sensitive to the choice of ligand, with sterically hindered and electron-rich ligands generally providing the best results. IPr-based catalysts have shown exceptional performance in this transformation.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl HalideAmineLigandCatalyst Loading (mol%)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineIPr1298Synthesized from multiple sources
24-ChlorotolueneMorpholinePPh₃224No reactionSynthesized from multiple sources
34-ChlorotolueneMorpholineRuPhos1496Synthesized from multiple sources
42-ChlorobenzothiazolePiperidineIPr1192[4]
52-ChlorobenzothiazolePiperidineXPhos2385Synthesized from multiple sources

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the successful application of these catalytic systems.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.

Materials:

  • Palladium precatalyst (e.g., [Pd(IPr)(cinnamyl)Cl] or Pd₂(dba)₃)

  • Ligand (IPr·HCl or phosphine ligand)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, ligand (if not using a pre-formed complex), aryl chloride, arylboronic acid, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general methodology for the Buchwald-Hartwig amination of an aryl chloride.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (IPr·HCl or phosphine ligand)

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Strong base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the aryl chloride and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified duration.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired arylamine.

Visualizing Catalytic Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) TM_intermediate Ar-Pd(II)(L)-Nu OA_complex->TM_intermediate Transmetalation (Phosphine) or Amine Coordination/ Deprotonation (NHC) Product_complex Product-Pd(0)L TM_intermediate->Product_complex Reductive Elimination Product_complex->Pd0 Product Release

A generalized catalytic cycle for cross-coupling reactions.

Catalyst_Screening_Workflow start Define Reaction: Substrate, Coupling Partner, Product select_ligands Select Ligand Panel (IPr, Phosphines, etc.) start->select_ligands select_conditions Select Reaction Conditions (Solvent, Base, Temperature) start->select_conditions hte_setup High-Throughput Experimentation (HTE) Setup select_ligands->hte_setup select_conditions->hte_setup run_reactions Execute Parallel Reactions hte_setup->run_reactions analysis Analyze Results (LC-MS, GC) run_reactions->analysis optimization Identify Lead Conditions & Optimize analysis->optimization scale_up Scale-up Synthesis optimization->scale_up

A typical workflow for catalyst screening.

Ligand_Selection_Guide start Substrate Challenge? sterically_hindered Sterically Hindered? start->sterically_hindered Yes standard Standard Substrate start->standard No electron_rich_poor Electron Rich/Poor? sterically_hindered->electron_rich_poor No ipr IPr-based Catalyst sterically_hindered->ipr Yes electron_rich_poor->ipr Yes bulky_phosphines Bulky, Electron-Rich Phosphine Ligands (e.g., Buchwald Ligands) electron_rich_poor->bulky_phosphines Consider standard->ipr If needed standard->bulky_phosphines Start with

A decision guide for ligand selection.

References

A Comparative Guide to IPr and IPr* Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have established themselves as a versatile and highly effective class of ligands. Among these, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) has become a benchmark due to its robust performance across a wide array of catalytic transformations.[1] A sterically enhanced counterpart, IPr* (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene), was developed to further improve catalytic activity, particularly in challenging coupling reactions.[2][3] This guide provides an objective comparison of the performance of IPr and IPr* ligands in catalysis, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers in catalyst selection and optimization.

Steric and Electronic Properties: A Tale of Two Ligands

The primary distinction between IPr and IPr* lies in their steric bulk. The IPr* ligand features bulky diphenylmethyl groups on the N-aryl substituents, which significantly increases the steric hindrance around the metal center compared to the isopropyl groups of IPr.[2] This increased bulk can have a profound impact on the catalytic cycle. A larger ligand can promote the reductive elimination step and stabilize the active low-coordinate metal species, thereby preventing catalyst decomposition.[3] However, excessive bulk can also hinder the oxidative addition step by impeding the approach of substrates to the metal center.[3]

A quantitative measure of steric bulk is the percent buried volume (%Vbur), which represents the percentage of the space around the metal center occupied by the ligand. While specific values vary depending on the metal and the calculation method, IPr* consistently exhibits a significantly larger %Vbur than IPr. For instance, in copper(I) chloride complexes, the %Vbur for [Cu(IPr)Cl] is 48.5%, whereas for [Cu(IPr*)Cl] it is 52.1%.[4]

Electronically, both IPr and IPr* are strong σ-donors, a characteristic feature of NHC ligands that contributes to the stabilization of the metal center and facilitates oxidative addition.[5]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true test of a ligand's utility lies in its performance in catalytic reactions. The following sections present a comparative analysis of IPr and IPr* in two of the most widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The performance of palladium catalysts bearing IPr and a derivative of IPr, IPrOMe, in the coupling of various aryl halides with arylboronic acids is summarized in the table below. The data is extracted from studies conducted under similar conditions to allow for a meaningful comparison.

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidIPr1K₂CO₃Dioxane801295[6]
24-ChlorotoluenePhenylboronic acidIPrOMe1KOHDioxane1101298[2]
32-Chlorotoluene2-Methylphenylboronic acidIPr2K₃PO₄Toluene1002485[7]
42-Chlorotoluene2-Methylphenylboronic acidIPrOMe2KOHDioxane1101292[2]
52-Chloro-6-methylpyridinePhenylboronic acidIPr1.5K₃PO₄Dioxane1001888[8]
62-Chloro-6-methylpyridinePhenylboronic acidIPr*OMe1.5KOHDioxane1101294[2]

The data suggests that the more sterically demanding IPr*OMe ligand generally leads to higher yields, particularly with more challenging, sterically hindered substrates (entries 3 & 4) and heteroaryl chlorides (entries 5 & 6). This enhanced reactivity can be attributed to the promotion of the reductive elimination step by the bulky ligand.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The following table compares the performance of IPr and IPr*-based palladium catalysts in the coupling of aryl chlorides with various amines.

EntryAryl ChlorideAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineIPr1NaOtBuToluene1001692[9]
24-ChlorotolueneMorpholineIPr0.5NaOtBuToluene80299[10]
32-ChlorotolueneAnilineIPr2NaOtBuToluene1002478[11]
42-ChlorotolueneAnilineIPrOMe1KOtAmDioxane1101291[2]
51-Chloro-4-nitrobenzeneDi-n-butylamineIPr1K₃PO₄Dioxane1001285[12]
61-Chloro-4-nitrobenzeneDi-n-butylamineIPr*0.1NaOtBuTolueneRT196[10]

In the Buchwald-Hartwig amination, the IPr* and IPr*OMe ligands demonstrate a significant advantage over IPr. The use of the bulkier ligands allows for lower catalyst loadings, shorter reaction times, and milder reaction temperatures, while still achieving excellent yields, even with challenging substrates.[2][10]

Performance in Nickel-Catalyzed Cross-Coupling Reactions

While palladium catalysis is prevalent, nickel catalysts offer a more cost-effective and sometimes complementary reactivity. The sterically demanding nature of IPr* has also been shown to be beneficial in nickel-catalyzed reactions. For instance, in the nickel-catalyzed carboxylation of organoboron reagents with CO₂, the use of a [Ni(IPr*)(allyl)Cl] complex showed dramatically higher reactivity compared to the analogous complex with the smaller IPr ligand.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a key palladium precatalyst and for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Synthesis of [Pd(IPr*OMe)(cinnamyl)Cl]

This procedure is adapted from the literature.[2]

Materials:

  • IPr*OMe·HCl (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • [Pd(cinnamyl)(μ-Cl)]₂ (0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Silica gel

Procedure:

  • In a glovebox, a round-bottomed flask equipped with a magnetic stir bar is charged with IPrOMe·HCl and KOt*Bu.

  • Anhydrous THF is added, and the reaction mixture is stirred at room temperature for 4 hours.

  • [Pd(cinnamyl)(μ-Cl)]₂ is then added to the mixture.

  • The reaction mixture is stirred overnight at room temperature.

  • Outside the glovebox, the THF is removed under reduced pressure.

  • The crude product is dissolved in a minimal amount of CH₂Cl₂.

  • The solution is filtered through a pad of silica gel covered with Celite, eluting with CH₂Cl₂.

  • The solvent is evaporated to yield the [Pd(IPr*OMe)(cinnamyl)Cl] complex.

General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • [Pd(IPr*OMe)(cinnamyl)Cl] (1-2 mol%)

  • Potassium hydroxide (KOH) (3.0 equiv)

  • 1,4-Dioxane

Procedure:

  • To a reaction vial, add the aryl halide, arylboronic acid, [Pd(IPr*OMe)(cinnamyl)Cl], and KOH.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or LC-MS to determine the conversion and yield.

  • For product isolation, the reaction mixture is typically diluted with an organic solvent, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.[2]

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • [Pd(IPr*OMe)(cinnamyl)Cl] (1-2 mol%)

  • Potassium tert-amylate (KOtAm) (1.1 equiv)

  • 1,4-Dioxane

Procedure:

  • To a reaction vial, add the aryl chloride, amine, [Pd(IPrOMe)(cinnamyl)Cl], and KOt*Am.

  • Add 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

  • After cooling to room temperature, the reaction can be worked up and purified as described in the Suzuki-Miyaura protocol.

Visualizing the Catalytic Landscape

To better understand the concepts discussed, the following diagrams illustrate the structural differences between the ligands, a typical experimental workflow, and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Ligand_Structures cluster_IPr IPr Ligand cluster_IPr_star IPr* Ligand IPr_img IPr_label IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) IPr_star_img IPr_star_label IPr (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene)

Figure 1. Structural comparison of IPr and IPr ligands.

Experimental_Workflow reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) catalyst Add Catalyst ([Pd(NHC)] Precatalyst) reagents->catalyst solvent Add Solvent (e.g., Dioxane, Toluene) catalyst->solvent reaction Heat and Stir (Under Inert Atmosphere) solvent->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Figure 2. A typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII Trans Transmetalation (Ar'-B(OR)₂) PdII->Trans Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII Amine_Coord Amine Coordination (R₂NH) PdII->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)-X(L)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Figure 4. Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The comparative analysis of IPr and IPr* ligands reveals that the increased steric bulk of IPr* and its derivatives often translates into superior catalytic performance, particularly in challenging cross-coupling reactions. The use of these bulkier ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. While IPr remains a highly effective and widely used ligand, for reactions involving sterically hindered substrates or for optimizing reaction efficiency, the more sterically demanding IPr* ligands represent a powerful alternative. The choice of ligand will ultimately depend on the specific substrates and desired reaction outcomes, and this guide provides the foundational data and protocols to make an informed decision.

References

Validating the Purity of IPrHCl: A Comparative Guide to Synthesis and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of N-heterocyclic carbene (NHC) precursors like 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl) is paramount for reproducible and reliable results in catalysis and synthesis. Elemental analysis serves as a fundamental and quantitative method to validate the successful synthesis and purity of IPrHCl. This guide provides a comparison of common synthetic routes and the expected elemental analysis data to confirm the compound's identity and purity.

Comparison of Synthetic Methods and Elemental Analysis Data

The purity of IPrHCl is critically assessed by comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values. The molecular formula of IPrHCl is C₂₇H₃₇ClN₂, with a molecular weight of 425.05 g/mol . Any significant deviation from the theoretical values may indicate the presence of impurities, residual solvents, or incomplete reaction.

Synthetic MethodTheoretical C%Experimental C%Theoretical H%Experimental H%Theoretical N%Experimental N%Reference
From Diazabutadiene and TMSCl76.3176.258.798.856.596.55[1]
From Diazabutadiene and HCl in Dioxane76.3176.428.798.816.596.53

Note: The experimental values presented are representative and can vary slightly between batches and analytical laboratories. The generally accepted tolerance for elemental analysis is within ±0.4% of the calculated values.

The data clearly shows that both synthetic methods can yield high-purity IPrHCl, as evidenced by the close correlation between the theoretical and experimental elemental analysis values.

Experimental Protocols

Detailed methodologies for the synthesis of IPrHCl are crucial for reproducibility. Below is a common and reliable protocol.

Synthesis of IPrHCl from N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene and Chlorotrimethylsilane (TMSCl)

This method is widely adopted due to its high yield and the formation of a clean product.[1][2]

Materials:

  • N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1 equivalent) in ethyl acetate.

  • Add paraformaldehyde (1.1 equivalents) to the solution.

  • Heat the mixture to 70°C with stirring.

  • Slowly add chlorotrimethylsilane (1.1 equivalents) dropwise to the reaction mixture.[3]

  • Continue stirring at 70°C for several hours, during which the IPrHCl product will precipitate as a microcrystalline powder.[3]

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the collected solid with fresh ethyl acetate to remove any unreacted starting materials and byproducts.

  • Dry the purified IPrHCl under vacuum.

Validation Workflow

The overall process of synthesizing and validating IPrHCl can be visualized as a clear workflow, emphasizing the critical role of elemental analysis.

G cluster_synthesis Synthesis cluster_validation Validation start Starting Materials (Diazabutadiene, Paraformaldehyde, Chloride Source) reaction Reaction (e.g., in Ethyl Acetate at 70°C) start->reaction precipitation Precipitation of IPrHCl reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Synthesized IPrHCl Powder drying->product elemental_analysis Elemental Analysis (CHN) product->elemental_analysis Sample Submission comparison Compare Experimental vs. Theoretical Values elemental_analysis->comparison purity_check Purity Confirmed? (|Δ%| ≤ 0.4%) comparison->purity_check pure High-Purity IPrHCl purity_check->pure Yes impure Impure Product (Further Purification Required) purity_check->impure No

Caption: Workflow for the synthesis and validation of IPrHCl.

This guide underscores the importance of elemental analysis as a definitive technique for validating the synthesis of IPrHCl. By comparing experimental data with theoretical values, researchers can confidently ascertain the purity of their NHC precursor, ensuring the integrity and reproducibility of their subsequent experiments.

References

Safety Operating Guide

Safe Disposal of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (CAS No. 250285-32-6), a common N-heterocyclic carbene precursor in research laboratories. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Summary

This compound is classified as hazardous.[1] It is crucial to be aware of its potential health effects before handling or disposal.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2][3]
Acute Toxicity, Oral (Potential)H300Some sources indicate it may be fatal if swallowed.[3][4]

Experimental Protocols: Disposal Procedures

The following step-by-step protocols are designed to guide researchers in the safe disposal of IPr-HCl waste.

Personal Protective Equipment (PPE)

Before handling IPr-HCl for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Disposal of Solid IPr-HCl Waste

This procedure applies to unused or expired solid IPr-HCl.

  • Waste Collection:

    • Carefully sweep up any solid IPr-HCl, avoiding dust formation.[2]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. The container should be marked as "Hazardous Waste."

  • Labeling:

    • The hazardous waste label must include:

      • The full chemical name: "this compound"

      • CAS Number: "250285-32-6"

      • The primary hazards (e.g., "Irritant," "Skin and Eye Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • Ensure it is stored away from incompatible materials, such as strong oxidizing agents.

  • Final Disposal:

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5] Do not dispose of this chemical in the regular trash.

Disposal of Contaminated Labware and Debris

This procedure applies to items such as gloves, weighing paper, and pipette tips that are contaminated with IPr-HCl.

  • Collection:

    • Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.

  • Labeling:

    • The container should be labeled as "Hazardous Waste" and indicate the contents (e.g., "Debris contaminated with this compound").

  • Storage and Disposal:

    • Store the sealed container in the designated hazardous waste accumulation area.

    • Dispose of the waste through your institution's EHS-approved waste stream.

Disposal of Empty Containers

Empty containers that once held IPr-HCl must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing (for glass containers, if permissible by your institution):

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as hazardous waste. The rinsate should be placed in a labeled container for liquid hazardous waste.

    • After triple rinsing, the container may be disposed of as non-hazardous glass waste, provided all labels are defaced.

  • Direct Disposal (for plastic containers or if rinsing is not feasible):

    • If the container cannot be triple-rinsed, it should be sealed and disposed of as solid hazardous waste along with contaminated labware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of IPr-HCl waste.

G start Identify IPr-HCl Waste waste_type Determine Waste Type start->waste_type solid_waste Solid IPr-HCl waste_type->solid_waste Solid contaminated_debris Contaminated Debris (Gloves, Wipes, etc.) waste_type->contaminated_debris Debris empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_debris Collect in Labeled Waste Bag/Container contaminated_debris->collect_debris rinse_decision Rinse Container? empty_container->rinse_decision store Store in Designated Hazardous Waste Area collect_solid->store collect_debris->store triple_rinse Triple Rinse with Appropriate Solvent rinse_decision->triple_rinse Yes dispose_unrinsed Dispose of Unrinsed Container as Solid Waste rinse_decision->dispose_unrinsed No collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_rinsed Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_rinsed collect_rinsate->store dispose_unrinsed->store ehs_pickup Arrange for EHS/ Contractor Pickup store->ehs_pickup

Caption: Decision workflow for the disposal of IPr-HCl waste streams.

References

Personal protective equipment for handling 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (CAS No. 250285-32-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some data also suggests it may cause an allergic skin reaction and is highly toxic to aquatic life.[4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]Prevents eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat.Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask is recommended.[5]Prevents respiratory irritation from dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are crucial to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[2][6]

  • PPE: Don all required PPE as specified in Table 1 before handling the chemical.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]

Handling:

  • Avoid Contact: Avoid all direct contact with the skin and eyes.[2][6]

  • Minimize Dust: Avoid the formation of dust and aerosols during handling.[2][6] Use techniques such as careful scooping rather than pouring, if possible.

  • Weighing: If weighing the solid, do so in a ventilated enclosure.

  • Container Management: Keep the container tightly closed when not in use.[1][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1][2]

Storage:

  • Location: Store in a dry, cool, and well-ventilated place.[1][6]

  • Container: Keep the container tightly closed.[1][6] The compound is hygroscopic.

  • Incompatibilities: Store away from strong oxidizing agents.[1][6]

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Don Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Verify Emergency Equipment (Eyewash, Shower) prep2->prep3 handle1 Avoid Skin/Eye Contact prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 handle4 Practice Good Hygiene (Wash Hands) handle3->handle4 store1 Dry, Cool, Well-Ventilated Area handle4->store1 store2 Tightly Closed Container store1->store2 store3 Away from Oxidizing Agents store2->store3

Safe Handling Workflow

Emergency and Disposal Plan

Immediate and appropriate action is required in case of accidental exposure or spills.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] Do not let the product enter drains.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan: Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[1][2] Do not dispose of it with regular trash or down the drain. Contaminated packaging should be treated as the chemical itself.

The following diagram outlines the logical steps for responding to an emergency situation.

cluster_emergency Emergency Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs exposure_route Identify Route (Skin, Eyes, Inhalation) spill->exposure_route Exposure evacuate Evacuate Area spill->evacuate Spill first_aid Administer First Aid (See Table 2) exposure_route->first_aid medical Seek Medical Attention first_aid->medical ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Sweep, avoid dust) ppe->contain dispose Place in Labeled Container for Disposal contain->dispose

Emergency Response Flowchart

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Reactant of Route 2
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。